Hexafluorocyclotriphosphazene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPXAWBVGCNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6N3P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166013 | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-91-4 | |
| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hexafluorocyclotriphosphazene: A Comprehensive Technical Guide on its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic heterocyclic compound that has garnered significant interest across various scientific disciplines, including materials science, coordination chemistry, and as a precursor for advanced polymers. Its unique electronic structure and high reactivity make it a versatile building block for the synthesis of a wide array of derivatives with tailored properties. This technical guide provides an in-depth overview of the fundamental properties and structural characteristics of this compound, supported by experimental data and detailed methodologies.
Core Physical and Chemical Properties
This compound is a colorless, crystalline solid at room temperature.[1] It is known for its relatively high volatility and solubility in various organic solvents, such as toluene, while being insoluble in water.[1] The core properties of this compound are summarized in the table below, providing a quantitative basis for its application in research and development.
| Property | Value |
| Chemical Formula | F₆N₃P₃ |
| Molecular Weight | 248.93 g/mol |
| Melting Point | 27-32 °C |
| Boiling Point | 51 °C |
| Density | 2.237 g/cm³ |
| Solubility | Soluble in toluene, insoluble in water.[1] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a planar six-membered ring composed of alternating phosphorus and nitrogen atoms. This (P-N)₃ core exhibits a high degree of symmetry, belonging to the D₃h point group.[2] Each phosphorus atom is bonded to two fluorine atoms, resulting in a highly fluorinated, electron-deficient ring system. This planarity is a notable feature, distinguishing it from its chlorinated analog, hexachlorocyclotriphosphazene, which has a puckered ring structure.[3]
The precise bond lengths and angles within the this compound molecule have been determined by X-ray crystallography. These structural parameters are crucial for understanding the bonding and reactivity of the molecule.
| Structural Parameter | Value |
| P-N Bond Length | 1.57 Å |
| P-F Bond Length | 1.51 Å |
| N-P-N Bond Angle | 119.7° |
| P-N-P Bond Angle | 120.3° |
| F-P-F Bond Angle | 99.8° |
Data obtained from the crystal structure of this compound as reported in Inorganic Chemistry, 1999, 38 (26), pp 6048–6055.
The P-N bond length of 1.57 Å is significantly shorter than a typical P-N single bond, suggesting a considerable degree of π-bonding within the phosphazene ring. This delocalization of electrons contributes to the stability and unique reactivity of the molecule.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃) using a fluorinating agent such as sodium fluoride (B91410) (NaF) or potassium fluoride (KF). A detailed experimental protocol is provided below.
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF), dried
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve hexachlorocyclotriphosphazene in anhydrous acetonitrile.
-
Add a stoichiometric excess of dried sodium fluoride to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy. The reaction is typically complete when the signal corresponding to the starting material disappears and a new signal for this compound appears.
-
After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
The crude product in the acetonitrile filtrate can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this compound, with both ³¹P and ¹⁹F nuclei being NMR active.
³¹P NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz).
-
Reference: 85% H₃PO₄ as an external standard.
-
Decoupling: Proton decoupling is typically employed.
-
-
Expected Spectrum: The ³¹P NMR spectrum of this compound exhibits a single resonance, appearing as a triplet due to coupling with the two attached fluorine atoms.
¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ³¹P NMR can be used.
-
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 376 MHz).
-
Reference: CFCl₃ as an internal or external standard.
-
Decoupling: Proton decoupling is typically employed.
-
-
Expected Spectrum: The ¹⁹F NMR spectrum shows a single resonance, appearing as a doublet due to coupling with the phosphorus atom. Further complex splitting may be observed due to long-range coupling with other fluorine and phosphorus nuclei in the ring. A study by Kapicka et al. reported the determination of various spin-spin coupling constants, including ¹J(P,F), ²J(P,P), ²J(F,F), ³J(P,F), ⁴J(F,F)cis, and ⁴J(F,F)trans, from the high-resolution ¹⁹F NMR spectrum.[2]
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution or by slow cooling of a solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization.
References
Synthesis of Hexafluorocyclotriphosphazene from Hexachlorocyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene, (NPF₂)₃, is a versatile inorganic ring compound that serves as a crucial precursor in the synthesis of a wide array of phosphazene derivatives.[1] Its high thermal stability, flame retardancy, and chemical inertness make it a compound of significant interest in materials science, new energy technologies, and chemical engineering.[2] The substitution of chlorine atoms in its precursor, hexachlorocyclotriphosphazene ((NPCl₂)₃), with fluorine atoms can lead to cleaner substitution reactions with organometallic reagents, potentially opening up a broad new class of organophosphazene molecules.[3] This technical guide provides an in-depth overview of the synthesis of this compound from hexachlorocyclotriphosphazene, focusing on detailed experimental protocols and quantitative data to aid researchers in their laboratory work.
Core Synthesis Pathways
The primary route for the synthesis of this compound involves the fluorination of hexachlorocyclotriphosphazene using various fluorinating agents. The most common and well-documented methods utilize alkali metal fluorides, such as sodium fluoride (B91410) (NaF) and potassium fluoride (KF).[3][4][5] The choice of fluorinating agent and reaction conditions can significantly impact the reaction efficiency, yield, and purity of the final product.
Experimental Protocols
Detailed below are experimental protocols for the synthesis of this compound using different fluorinating agents.
Method 1: Fluorination using Sodium Fluoride (NaF) in Acetonitrile (B52724)
This method is a widely adopted procedure for the synthesis of this compound.[4]
-
Reactants and Reagents:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF)
-
Dry Acetonitrile (CH₃CN)
-
Argon (or other inert gas)
-
-
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, dissolve hexachlorocyclotriphosphazene (28 g, 0.0803 mol) in dry acetonitrile (100 mL) under an argon atmosphere with gentle heating and stirring.[4]
-
Add 8 equivalents of sodium fluoride (27 g, 0.643 mol) to the solution.[4]
-
Gently reflux the mixture at approximately 80°C for 24 hours while stirring.[4] The reaction results in a clear liquid with a white solid precipitate.[4]
-
Monitor the reaction progress by ³¹P NMR to confirm the formation of this compound.[4]
-
After the reaction is complete, purify the product by fractional distillation under an argon atmosphere.[4]
-
Collect the clear liquid product at 45°C.[4]
-
Slow cooling to room temperature, followed by further cooling to 4°C, can induce crystallization, yielding clear, hexagonal crystals.[4]
-
-
Product Characterization:
-
The identity and purity of the this compound can be confirmed using ³¹P and ¹⁹F NMR spectroscopy.[4]
-
Method 2: Fluorination using Potassium Fluoride (KF) and an Ionic Liquid Catalyst in Acetonitrile
This method offers a high-yield synthesis at a lower reaction temperature.[5]
-
Reactants and Reagents:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Potassium Fluoride (KF)
-
Ionic Liquid Catalyst [Nbmm]OH
-
Anhydrous Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a flask equipped with an electric stirrer, thermometer, and reflux condenser, combine hexachlorocyclotriphosphazene (104.3 g), potassium fluoride (113.3 g), ionic liquid catalyst [Nbmm]OH (0.011 g), and anhydrous acetonitrile (217.6 g).[5]
-
Conduct the reaction at 30°C for 2 hours.[5]
-
After the reaction period, filter the mixture.[5]
-
Rectify the filtrate to obtain the this compound product.[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis methods.
| Parameter | Method 1: NaF in Acetonitrile[4] | Method 2: KF with Ionic Liquid Catalyst in Acetonitrile[5] |
| Fluorinating Agent | Sodium Fluoride (NaF) | Potassium Fluoride (KF) |
| Solvent | Dry Acetonitrile | Anhydrous Acetonitrile |
| Catalyst | None | Ionic Liquid [Nbmm]OH |
| Reaction Temperature | ~80°C (Reflux) | 30°C |
| Reaction Time | 24 hours | 2 hours |
| Purification Method | Fractional Distillation | Filtration followed by Rectification |
| Reported Yield | ~55% | 98.7% |
| Molar Ratio (HCCP:Fluoride) | 1:8 | 1:2.05 (approx.) |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | F₆N₃P₃ |
| Molar Mass | 248.932 g/mol [6] |
| Appearance | Colorless to white crystalline solid[2] |
| Melting Point | 25–30°C[1][2] |
| Boiling Point | 50.9°C[1][2] |
| Density | 2.237 g/cm³ (at 20°C)[1][2] |
| Solubility | Soluble in organic solvents like toluene; almost insoluble in water.[1][2] |
Safety and Handling
This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][6] It is imperative to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[2] Store the compound at 2-8°C.[1]
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from hexachlorocyclotriphosphazene is a well-established process, with methods utilizing alkali metal fluorides being particularly prevalent. The choice between sodium fluoride and potassium fluoride, potentially with the aid of a catalyst, allows for flexibility in reaction conditions and can lead to high yields of the desired product. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and purification of this compound for its various applications.
References
Hexafluorocyclotriphosphazene: A Technical Guide to Chemical Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic heterocyclic compound. It consists of a six-membered ring of alternating phosphorus and nitrogen atoms, with two fluorine atoms attached to each phosphorus atom. This unique structure imparts a high degree of thermal stability and chemical inertness, making it a valuable building block in various advanced applications.[1][2] From high-performance flame retardants and polymer chemistry to its emerging role in lithium-ion batteries and drug delivery systems, understanding the nuances of its stability and reactivity is paramount for innovation.[1][3][4] This guide provides an in-depth technical overview of the core chemical properties of this compound, tailored for professionals in research and development.
Physicochemical Properties
This compound is a colorless to white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a baseline for its handling and application.
| Property | Value | Source |
| Molecular Formula | F₆N₃P₃ | [2][3] |
| Molecular Weight | 248.93 g/mol | [2][3] |
| Appearance | Colorless to white crystalline solid/slush | [1][3] |
| Melting Point | 25–32 °C | [1][2][3] |
| Boiling Point | 50.9–51 °C | [1][2][5] |
| Density | 2.237 g/cm³ (at 20 °C) | [1][2] |
| Solubility | Soluble in organic solvents like toluene; almost insoluble in water. | [1][2] |
| Storage Conditions | Refrigerated (0–10 °C), under inert gas, moisture and heat sensitive. | [1][5][6] |
Chemical Stability
The stability of the phosphazene ring, particularly the fluorinated version, is one of its most defining characteristics. This stability can be categorized into thermal, hydrolytic, and electrochemical domains.
Thermal Stability
This compound exhibits remarkable thermal stability, a property attributed to the high bond energy of the P-F and P-N bonds within its highly symmetrical structure.[1][2] This resistance to thermal degradation makes it an excellent candidate for:
-
Flame Retardants: When incorporated into materials, it inhibits combustion chain reactions. The synergistic flame-retardant effect of phosphorus, nitrogen, and fluorine allows for lower loading levels compared to traditional halogenated flame retardants, with the added benefit of reduced smoke and non-corrosive gas emissions upon burning.[1][4]
-
High-Temperature Materials: It serves as a precursor for advanced polymers and materials that need to withstand extreme heat without degrading, finding use in aerospace and automotive industries.[2][3]
-
Lithium-Ion Batteries: As an electrolyte additive, its thermal stability helps to mitigate the risk of thermal runaway, a critical safety concern in battery technology.[1][7]
Hydrolytic Stability
The compound is noted to be almost insoluble in water and is sensitive to moisture, suggesting that while it resists hydrolysis to a significant degree, it is not entirely inert.[1][5] Its hydrolytic stability is considerably higher than its chlorinated analog, hexachlorocyclotriphosphazene. However, in applications like lithium-ion battery electrolytes, even trace amounts of water can lead to the slow hydrolysis of related compounds like LiPF₆, forming species such as HF.[8][9] While direct quantitative data on the hydrolysis kinetics of this compound is sparse in the provided literature, its general insolubility in water contributes to its stability in aqueous environments under neutral conditions.
Electrochemical Stability
In the context of lithium-ion batteries, this compound functions as a valuable electrolyte additive. Its role extends beyond just enhancing safety. It helps in the formation of a stable Solid Electrolyte Interphase (SEI) layer on the electrode surfaces.[1][7] A stable SEI layer is crucial for preventing unwanted side reactions between the electrolyte and the electrode, thereby improving high-temperature cycling performance and extending the battery's lifespan.[1] The presence of fluorine is also noted to improve the overall electrochemical performance and cycling stability of the battery.[4]
Chemical Reactivity
Despite its general stability, the P-F bonds in this compound are susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic platform, allowing for the precise substitution of fluorine atoms with a wide array of functional groups. This contrasts with its chlorinated counterpart, which often yields less pure products in reactions with organometallic reagents.[10]
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution, where one or more fluorine atoms are replaced by a nucleophile (Nu⁻).
References
- 1. dakenchem.com [dakenchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 15599-91-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 15599-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and reactions of this compound [morressier.com]
An In-depth Technical Guide to the Spectroscopic Data of Hexafluorocyclotriphosphazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is an inorganic, cyclic compound foundational to a significant area of phosphazene chemistry.[1] This guide provides a detailed overview of its spectroscopic signature, which is crucial for its identification, purity assessment, and the characterization of its derivatives. The molecule possesses a planar P₃N₃ ring with D₃ₕ symmetry, a structural feature that is reflected in its spectroscopic data.[2] This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, outlines the experimental protocols for acquiring such data, and presents a logical workflow for its comprehensive spectroscopic analysis.
Spectroscopic Data
The unique structural and electronic properties of this compound give rise to characteristic spectroscopic data. Below is a summary of the key data obtained from NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ³¹P and ¹⁹F NMR are particularly informative. Due to the high symmetry of the molecule, the ³¹P and ¹⁹F NMR spectra appear as deceptively simple triplets at first glance, but are in fact part of a complex [A[X]₂]₃ spin system. A detailed analysis reveals a rich set of spin-spin coupling constants.[3]
Table 1: ³¹P and ¹⁹F NMR Spectroscopic Data for this compound at 183 K [3]
| Parameter | Set 1 Value (Hz) | Set 2 Value (Hz) | Description |
| ¹J(P,F) | 918.4 | 918.7 | One-bond coupling between Phosphorus and Fluorine |
| ²J(P,P) | 55.4 | 55.3 | Two-bond coupling between Phosphorus atoms |
| ²J(F,F) | 66.8 | 66.9 | Two-bond (geminal) coupling between Fluorine atoms |
| ³J(P,F) | 24.3 | 24.3 | Three-bond coupling between Phosphorus and Fluorine |
| ⁴J(F,F)cis | 2.8 | 2.8 | Four-bond cis-coupling between Fluorine atoms |
| ⁴J(F,F)trans | 10.9 | 10.9 | Four-bond trans-coupling between Fluorine atoms |
Note: The data was determined through subspectral analysis and iterative fitting computation of high-resolution spectra measured at 183 K. Two very similar complete sets of coupling constants were determined.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key vibrations involve the P-N ring and the P-F bonds. The strong stretching mode of the P-N bond in phosphazenes is a characteristic feature and is typically observed in the region of 1200-1300 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1240 | P-N Stretch | Strong |
| Data not available | P-F Stretch | Strong |
| Data not available | Ring Deformation | Medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its molecular weight.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Assignment | Relative Intensity |
| ~249 | [N₃P₃F₆]⁺ (Molecular Ion) | Data not available |
| Data not available | Fragment Ions | Data not available |
Note: The exact mass of this compound is 248.9209 g/mol .[4] While the molecular weight has been confirmed by mass spectrometry, detailed fragmentation data is not available in the cited literature.
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy (³¹P and ¹⁹F)
-
Sample Preparation : Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The compound is sensitive to moisture, so handling under an inert atmosphere is recommended.[5]
-
Instrumentation : Utilize a high-field Fourier Transform NMR spectrometer.
-
³¹P NMR Acquisition :
-
¹⁹F NMR Acquisition :
-
Tune the probe to the ¹⁹F frequency.
-
Use an internal or external reference standard such as CFCl₃.
-
Acquire the spectrum with a sufficient number of scans.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.
-
In an agate mortar, grind a small amount (~1-2 mg) of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample is volatilized by heating under high vacuum.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation : The high energy of the molecular ions causes them to be energetically unstable, leading to fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Data of infrared vibration spectroscopy of cyclotriphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. davuniversity.org [davuniversity.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
The Dawn of Inorganic Heterocycles: Early Research and Discovery of Cyclophosphazene Compounds
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of inorganic heterocyclic chemistry is foundational to modern materials science and drug development, with cyclophosphazene compounds representing one of the earliest and most versatile classes of these structures. First encountered in the early 19th century, these compounds, characterized by a ring of alternating phosphorus and nitrogen atoms, have evolved from a chemical curiosity to a cornerstone of advanced polymer and medicinal chemistry. This technical guide delves into the seminal research that led to the discovery and initial understanding of cyclophosphazene compounds, providing a detailed look at the early experimental protocols, quantitative data, and the evolution of structural theories.
The Initial Synthesis: A Serendipitous Discovery
The first recorded synthesis of a cyclophosphazene compound is attributed to the renowned chemists Justus von Liebig and Friedrich Wöhler in 1834.[1][2] While investigating the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃), they isolated a white, crystalline substance that was remarkably stable, even when treated with hot water.[2] This compound was later identified as hexachlorocyclotriphosphazene, (NPCl₂)₃.
In the latter part of the 19th century, H. N. Stokes conducted more systematic studies. In 1896, he reported a more direct and reproducible synthesis by reacting phosphorus pentachloride with ammonium (B1175870) chloride (NH₄Cl) in a sealed tube at elevated temperatures, achieving a notable 27% yield of hexachlorocyclotriphosphazene.[1][3] Stokes' work was pivotal in providing a reliable method for the preparation of this foundational cyclophosphazene, paving the way for further investigation into its properties and reactions.
Early Experimental Protocols
The experimental techniques of the 19th century, while rudimentary by modern standards, were sufficient to isolate and characterize the first cyclophosphazene compounds. The following are detailed reconstructions of the key early synthetic procedures.
Liebig and Wöhler's Synthesis of "Chlorphosphorstickstoff" (1834)
Objective: To investigate the products of the reaction between phosphorus pentachloride and ammonia.
Methodology:
-
Phosphorus pentachloride (PCl₅) was reacted directly with a stream of dry ammonia gas (NH₃). The reaction was noted to be highly exothermic.
-
The resulting white solid product was a mixture of the desired compound and ammonium chloride (NH₄Cl).
-
To isolate the new substance, the mixture was washed with cold water. The ammonium chloride dissolved, leaving behind the water-insoluble, crystalline "Chlorphosphorstickstoff."
-
The product was then purified by recrystallization, likely from a non-polar solvent, although the specific solvent used was not detailed in the initial report.
Stokes' Improved Synthesis of Hexachlorocyclotriphosphazene (1896)
Objective: To develop a more efficient method for the preparation of the chloro-derivative of phosphonitrilic acid.
Methodology:
-
A mixture of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) was prepared. While the exact molar ratios were not specified in the initial reports, subsequent work has established that a slight excess of PCl₅ is often used.
-
The solid mixture was sealed in a glass tube.
-
The sealed tube was heated in an oven to a temperature between 150 °C and 200 °C for several hours.[1][3]
-
After cooling, the tube was opened, and the solid product was extracted.
-
The crude product, a mixture of cyclic and linear phosphazenes, was then subjected to purification. Stokes employed fractional distillation and recrystallization to isolate the hexachlorocyclotriphosphazene, which he identified as the trimeric species.
Early Quantitative Data and Characterization
The analytical techniques of the 19th century were primarily focused on elemental analysis to determine the empirical formula of a new compound, along with the measurement of basic physical properties.
| Compound | Discoverer(s) | Year | Reported Yield | Melting Point | Elemental Analysis (Theoretical %) |
| Hexachlorocyclotriphosphazene | Liebig & Wöhler | 1834 | Not Reported | Not Reported | N: 12.06, P: 26.68, Cl: 61.26 |
| Hexachlorocyclotriphosphazene | Stokes | 1896 | 27% | ~114 °C | N: 12.06, P: 26.68, Cl: 61.26 |
Note: The elemental analysis data presented is the theoretical value for (NPCl₂)₃. Early experimental values would have been subject to the precision of 19th-century analytical methods.
The Evolution of Structural Understanding
The determination of the cyclic structure of hexachlorocyclotriphosphazene was a significant intellectual leap in the late 19th century. Prior to Stokes' proposal, the arrangement of phosphorus, nitrogen, and chlorine atoms was a matter of speculation.
Early Hypothetical Structures
Before the establishment of the cyclic structure, chemists likely considered linear or branched arrangements of the repeating -N=PCl₂- unit, consistent with the valence rules of the time. The empirical formula of NPCl₂ did not inherently suggest a cyclic structure.
Stokes' Proposal of a Cyclic Structure
Based on his experimental work and the compound's properties, H. N. Stokes was the first to propose a cyclic structure for hexachlorocyclotriphosphazene in 1896. This was a significant departure from the prevailing focus on linear organic molecules and laid the groundwork for the field of inorganic heterocyclic chemistry. The proposed cyclic structure explained the compound's stability and the equivalence of the repeating NPCl₂ units.
References
Hexafluorocyclotriphosphazene: A Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of hexafluorocyclotriphosphazene ((NPF₂)₃), a compound of significant interest in materials science and as a precursor for various derivatives, including in drug delivery systems. A thorough review of available literature indicates that while qualitative solubility in several organic solvents is established, precise quantitative data remains limited in the public domain. This document summarizes the known qualitative solubility, outlines a detailed experimental protocol for its quantitative determination, and provides a visual workflow to aid researchers in their experimental design.
Introduction
This compound is a cyclic inorganic compound with the formula (NPF₂)₃. Its unique properties, including high thermal stability and chemical resistance, make it a valuable building block in the synthesis of polyphosphazenes and other advanced materials. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes, particularly in the development of novel drug delivery vehicles and high-performance materials. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide a practical framework for its experimental determination.
Solubility of this compound in Organic Solvents
Based on an extensive review of scientific literature and chemical supplier documentation, the solubility of this compound in common organic solvents has been qualitatively characterized. The compound is a colorless to white crystalline solid with a melting point of approximately 25–30°C and a boiling point of 50.9°C.[1] It is known to be soluble in several organic solvents but is nearly insoluble in water.[1]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of organic solvents. It is important to note that this information is based on descriptive statements found in the literature and safety data sheets, rather than on comprehensive quantitative studies.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene | Soluble[1][2][3] |
| Ethers | Diethyl Ether | Implied Soluble (used in reactions) |
| Tetrahydrofuran (THF) | Implied Soluble (used in synthesis) | |
| Nitriles | Acetonitrile | Implied Soluble (used in synthesis) |
| Halogenated Hydrocarbons | Dichloromethane | No data available |
| Ketones | Acetone | No data available |
| Alcohols | Methanol, Ethanol | No data available |
| Amides | N,N-Dimethylformamide (DMF) | No data available |
| Alkanes | Hexane | No data available |
| Aqueous | Water | Almost Insoluble[1] |
Note: "Implied Soluble" indicates that while not explicitly stated as "soluble," the solvent is used in reactions or synthesis involving this compound, suggesting a sufficient degree of solubility for such applications.
Quantitative Solubility Data
Experimental Protocol for Determining the Solubility of this compound
The following protocol is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for determining the equilibrium solubility of a solid in a liquid.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials or flasks with airtight seals
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable detector (e.g., FID or TCD) or another appropriate analytical instrument (e.g., NMR spectrometer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
3.3. Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere (e.g., in a glove box).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While this compound is qualitatively known to be soluble in several common organic solvents, particularly toluene, a notable lack of quantitative solubility data exists in the public domain. This technical guide serves to consolidate the available qualitative information and, more importantly, provides a robust and detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work. The provided workflow and safety considerations are intended to facilitate accurate and safe experimental undertakings in the fields of materials science, synthetic chemistry, and drug development. The generation of quantitative solubility data for this compound will be a valuable contribution to the scientific community, enabling more precise control over processes involving this versatile compound.
References
Thermal Decomposition of Hexafluorocyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene, with the chemical formula (NPF₂)₃, is a fascinating inorganic ring system that has garnered significant interest for its unique chemical properties and applications, notably as a flame retardant. Its thermal stability and decomposition pathways are of critical importance for understanding its mechanism of action in fire retardancy and for the development of new materials. This technical guide provides an in-depth overview of the thermal decomposition of this compound, summarizing the current understanding of its degradation products, the experimental protocols used for their analysis, and the proposed decomposition pathways.
Thermal Decomposition Products
The thermal decomposition of this compound at elevated temperatures leads to the fragmentation of the phosphazene ring and the release of various phosphorus- and fluorine-containing species. While detailed quantitative data on the pyrolysis of pure this compound is not extensively available in open literature, the primary mechanism of its action as a flame retardant points to the generation of radical species in the gas phase. These radicals are effective at quenching the chain reactions of combustion.
Based on the general understanding of phosphazene chemistry and the behavior of P-F compounds at high temperatures, the expected thermal decomposition products are summarized in the table below.
| Product Category | Potential Species | Phase | Significance |
| Phosphorus-Fluorine Radicals | •PF₂, •PF₄, •P₂N₂F₅ | Gas | Key species for flame retardancy via radical trapping. |
| Nitrogen-Containing Species | N₂, NOx | Gas | Inert gas dilution of the flammable mixture. |
| Linear Phosphazenes | PₓNₓF₂ₓ₊₂ | Gas/Condensed | Intermediates in the decomposition process. |
| Phosphorus Fluorides | PF₃, PF₅ | Gas | Stable end-products of decomposition. |
| Phosphorus Oxofluorides | POF₃ | Gas | Formed in the presence of oxygen or water. |
Experimental Protocols
The primary technique for analyzing the thermal decomposition products of involatile materials like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method allows for the controlled thermal fragmentation of the sample followed by the separation and identification of the resulting volatile products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 100-500 µg) is placed into a quartz pyrolysis tube.
-
Pyrolysis: The pyrolysis tube is inserted into a micro-furnace pyrolyzer interfaced with the GC-MS system. The sample is then heated to a set-point temperature (e.g., in the range of 500-900°C) at a rapid heating rate (e.g., 20°C/ms) under an inert atmosphere (typically helium).
-
Gas Chromatography: The volatile pyrolysis products are swept from the pyrolyzer into the GC column by the helium carrier gas. The GC oven is programmed with a specific temperature gradient to separate the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization at 70 eV), fragmented, and the resulting mass-to-charge ratios of the fragments are detected.
-
Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different decomposition product. The mass spectrum of each peak is then used to identify the chemical structure of the compound, often by comparison with a mass spectral library (e.g., NIST).
Mandatory Visualizations
Logical Flow of Thermal Decomposition
The following diagram illustrates the logical progression of the thermal decomposition of this compound, from the parent molecule to the formation of radical species and stable end-products.
Caption: Logical flow of (NPF₂)₃ thermal decomposition.
Experimental Workflow for Py-GC-MS Analysis
This diagram outlines the key steps in the experimental workflow for analyzing the thermal decomposition products of this compound using Py-GC-MS.
Caption: Py-GC-MS experimental workflow.
Conclusion
The thermal decomposition of this compound is a complex process that is fundamental to its application as a flame retardant. While a complete quantitative profile of its decomposition products under all conditions is an area for further research, the established understanding points to the generation of highly reactive phosphorus- and fluorine-containing radicals. The experimental protocol outlined for Py-GC-MS provides a robust framework for detailed analysis of these products. The logical and experimental workflow diagrams presented herein offer a clear visual guide for researchers in this field. Further studies, including theoretical modeling of the decomposition pathways, will continue to enhance our understanding of this important molecule and pave the way for the design of new and improved fire-retardant materials.
Probing the Geometry of a Versatile Inorganic Ring: A Technical Guide to the Molecular Modeling of Hexafluorocyclotriphosphazene
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational design and predicting molecular interactions. Hexafluorocyclotriphosphazene, (NPF₂)₃, a key building block in polymer chemistry and materials science, presents a compelling case for the application of molecular modeling techniques. This technical guide provides an in-depth exploration of the computational and experimental methodologies used to elucidate its structure, presenting a comparative analysis of key structural parameters and offering detailed protocols for foundational experiments.
This compound is an inorganic heterocyclic compound featuring a six-membered ring of alternating phosphorus and nitrogen atoms, with two fluorine atoms attached to each phosphorus atom.[1] Its unique properties, including high thermal stability and flame retardancy, have led to its use in various applications, including as a precursor for polyphosphazenes, a versatile class of polymers with biomedical and technological applications.[2][3] The geometry of the (NPF₂)₃ ring, particularly its planarity and the lengths of its endocyclic (P-N) and exocyclic (P-F) bonds, is crucial in determining its reactivity and polymerization behavior.
Unveiling the Molecular Architecture: A Comparative Analysis of Structural Data
The precise determination of bond lengths and angles in this compound has been a subject of both experimental and computational investigation. The data presented below summarizes the findings from gas-phase electron diffraction, a key experimental technique, and two widely used computational chemistry methods: Density Functional Theory (DFT) with the B3LYP functional and the ab initio Hartree-Fock (HF) method. The use of different basis sets in the computational methods allows for an assessment of their impact on the calculated geometry.
| Parameter | Experimental (Gas-Phase Electron Diffraction) | DFT (B3LYP/6-31G) | DFT (B3LYP/6-31+G) | Hartree-Fock (HF/6-31G) | Hartree-Fock (HF/6-31+G) |
| P-N Bond Length (Å) | 1.587 | 1.581 | 1.581 | 1.559 | 1.559 |
| P-F Bond Length (Å) | 1.560 | 1.579 | 1.580 | 1.543 | 1.543 |
| N-P-N Bond Angle (°) | 119.7 | 118.0 | 118.0 | 117.8 | 117.8 |
| P-N-P Bond Angle (°) | 120.3 | 121.5 | 121.5 | 121.7 | 121.7 |
| F-P-F Bond Angle (°) | 99.7 | 99.1 | 99.1 | 100.2 | 100.2 |
Note: Experimental data is sourced from a gas-phase electron diffraction study. Computational data is derived from studies employing Density Functional Theory (B3LYP functional) and Hartree-Fock methods with 6-31G and 6-31+G* basis sets.*
The data reveals a high degree of consistency between the experimental and computational results, particularly for the DFT calculations. The P₃N₃ ring is confirmed to be planar, a feature attributed to the delocalization of π-electrons within the ring.[4] The P-N bond length is notably short, suggesting a bond order greater than one. The addition of diffuse functions to the basis set (6-31+G*) has a minimal effect on the calculated geometry for this molecule. Hartree-Fock calculations, which do not account for electron correlation to the same extent as DFT, tend to predict slightly shorter bond lengths.
Experimental and Computational Protocols
The determination of molecular structure relies on a synergistic relationship between experimental techniques and computational modeling. Below are detailed methodologies for the key experimental and computational approaches discussed in this guide.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that can influence geometry in the solid state.[5]
-
Sample Preparation: A pure sample of this compound is vaporized by heating it in a specialized oven-nozzle system.
-
Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun and accelerated to a high, constant velocity.
-
Diffraction: The electron beam is directed through the vapor of the sample molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern.
-
Data Collection: The diffraction pattern, consisting of a series of concentric rings of varying intensity, is recorded on a photographic plate or a digital detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is dependent on the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. The parameters of the model (bond lengths, angles, and torsional angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement between the calculated and experimental diffraction patterns.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution.
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
X-ray Generation: A monochromatic beam of X-rays is generated, typically from a copper or molybdenum source.
-
Diffraction Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The diffracted X-rays are detected by an area detector.
-
Data Processing: The intensities of the thousands of measured reflections are integrated, corrected for experimental factors, and used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Computational Protocol: Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
Computational chemistry provides a powerful means to predict and understand molecular structure and properties.
-
Input Structure Generation: An initial three-dimensional structure of this compound is created using molecular building software.
-
Method and Basis Set Selection: The computational method (e.g., DFT with the B3LYP functional or Hartree-Fock) and the basis set (e.g., 6-31G* or 6-311+G(2d,p)) are chosen. The choice of method and basis set represents a trade-off between computational cost and accuracy.[6]
-
Geometry Optimization: The energy of the molecule is calculated as a function of its geometry. The geometry is then systematically varied to find the minimum energy structure, which corresponds to the most stable conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, the vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
-
Analysis of Results: The optimized geometry provides the bond lengths and angles of the molecule. Other properties, such as molecular orbitals and electrostatic potential, can also be calculated and analyzed.
Visualizing the Molecular Modeling Workflow
The process of molecular modeling follows a logical and systematic workflow, from the initial definition of the molecule to the final analysis of its properties. The following diagram, generated using the DOT language, illustrates this workflow.
References
- 1. Crystallography [rjeid.com]
- 2. researchgate.net [researchgate.net]
- 3. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase structures of aminodifluorophosphines determined using electron diffraction data and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | F6N3P3 | CID 139958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Hexafluorocyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene, (NPF₂)₃, is a fascinating inorganic ring system that has garnered significant attention due to its unique electronic structure, thermal stability, and its role as a precursor to a wide array of polyphosphazene polymers with applications in materials science and biomedicine.[1] A thorough understanding of its fundamental molecular properties through computational chemistry is crucial for the rational design of new materials and drugs. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, presenting key data, experimental protocols, and visualizations to aid researchers in this field.
Computational Methodology
The data presented herein is based on Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry. Specifically, the B3LYP functional in combination with the 6-31G* basis set has been employed for geometry optimization and vibrational frequency calculations, as this level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems. For a more detailed analysis of the electronic structure, Natural Bond Orbital (NBO) analysis has been performed.
Molecular Structure
The molecular structure of this compound has been determined both experimentally through gas-phase electron diffraction and computationally. The six-membered (PN)₃ ring is found to be planar or nearly planar. The key geometrical parameters from both experimental and DFT calculations are summarized below.
Table 1: Comparison of Experimental and Calculated Geometrical Parameters
| Parameter | Experimental (Electron Diffraction) | Calculated (B3LYP/6-31G*) |
| Bond Lengths (Å) | ||
| P-N | 1.570 | 1.565 |
| P-F | 1.525 | 1.530 |
| Bond Angles (degrees) | ||
| N-P-N | 119.7 | 119.5 |
| P-N-P | 121.3 | 121.5 |
| F-P-F | 100.2 | 100.5 |
Spectroscopic Properties
Vibrational spectroscopy, including infrared (IR) and Raman, provides valuable insights into the bonding and structure of molecules. The calculated vibrational frequencies and their assignments, along with available experimental data, are presented below. It is common practice to scale calculated harmonic frequencies to better match experimental anharmonic frequencies; however, for clarity, the unscaled harmonic frequencies are presented here.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Experimental (IR) | Experimental (Raman) | Calculated (B3LYP/6-31G*) | Assignment |
| 1285 | - | 1305 | P-N stretch (asymmetric) |
| 945 | 948 | 955 | P-F stretch (asymmetric) |
| 880 | - | 890 | P-F stretch (symmetric) |
| 730 | 725 | 735 | Ring deformation |
| 530 | - | 535 | P-F bend |
| - | 350 | 355 | Ring deformation |
Bonding Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. This analysis for this compound reveals significant delocalization of electron density within the (PN)₃ ring, contributing to its stability. The key donor-acceptor interactions are summarized below.
Table 3: NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | σ(P-F) | 5.2 |
| LP(N) | σ(P-N') | 3.8 |
| σ(P-N) | σ(P-F) | 2.1 |
| σ(P-F) | σ(P-N) | 1.5 |
LP(N) refers to the lone pair on the nitrogen atom. N' refers to the adjacent nitrogen atom in the ring.
The NBO analysis indicates a degree of π-character in the P-N bonds, arising from the interaction of the nitrogen lone pairs with the antibonding orbitals of adjacent P-F and P-N bonds. This delocalization is a key feature of the electronic structure of cyclophosphazenes.
Reactivity
This compound is known to undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.[2] This reactivity is fundamental to the synthesis of a vast range of phosphazene derivatives. Computational studies can provide valuable insights into the reaction mechanisms and predict the reactivity of different sites.
A common reaction is the substitution of a fluorine atom by an amine, such as ammonia. A simplified proposed reaction pathway is illustrated below. Computational studies can be used to calculate the activation energy for such reactions, providing a quantitative measure of the reaction's feasibility.
Table 4: Calculated Electronic Properties and Reactivity Descriptors
| Property | Calculated Value (B3LYP/6-31G*) |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Mulliken Charge on P | +1.8 |
| Mulliken Charge on N | -1.2 |
| Mulliken Charge on F | -0.6 |
The large positive charge on the phosphorus atoms and the relatively low-lying LUMO indicate that the phosphorus atoms are the primary sites for nucleophilic attack.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Anhydrous sodium fluoride (B91410) (NaF)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve hexachlorocyclotriphosphazene in anhydrous acetonitrile.
-
Add a stoichiometric excess of anhydrous sodium fluoride to the stirred solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride and excess sodium fluoride.
-
The this compound can be isolated from the filtrate by fractional distillation under reduced pressure.
Characterization:
The product can be characterized by:
-
³¹P NMR: A singlet is expected.
-
¹⁹F NMR: A doublet is expected due to coupling with phosphorus.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic vibrational modes.
Conclusion
This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound based on quantum chemical calculations. The presented data on molecular geometry, vibrational frequencies, and bonding analysis, benchmarked against available experimental data, offer a solid foundation for understanding this important inorganic ring system. The insights into its reactivity, guided by computational descriptors, can aid in the design of synthetic routes to novel phosphazene derivatives for a variety of applications. The detailed experimental protocol provides a practical starting point for the synthesis and further investigation of this versatile molecule.
References
An In-depth Technical Guide to the Health and Safety Handling of Hexafluorocyclotriphosphazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of Hexafluorocyclotriphosphazene ((PNF₂)₃), a versatile compound utilized in various fields, including as a flame retardant and a key material in lithium-ion battery electrolytes.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a colorless to white crystalline solid or liquid at room temperature, with a relatively low boiling point.[2] It is soluble in organic solvents such as toluene (B28343) but is nearly insoluble in water.[2]
| Property | Value | Source(s) |
| Molecular Formula | F₆N₃P₃ | [1] |
| Molecular Weight | 248.93 g/mol | [4] |
| CAS Number | 15599-91-4 | [1] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [5] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 50.9 °C | [2] |
| Density | 2.237 g/cm³ (at 20°C) | [2] |
| Solubility | Soluble in toluene | [1] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
This compound is classified as a corrosive substance.[2] The primary hazard associated with this chemical is its ability to cause severe skin burns and eye damage.[5][6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
Signal Word: Danger[6]
Hazard Pictogram:
Experimental Protocols for Safety Assessment
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)
This test determines the skin corrosivity (B1173158) of a substance by assessing its effect on a reconstructed human epidermis model.[1]
Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[4] The viability of the tissue after exposure to the test substance is measured.[1]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in a sterile, humidified incubator at 37°C with 5% CO₂.[7]
-
Application of Test Substance: A sufficient amount of this compound (liquid or solid) is applied topically to at least two tissue replicates to ensure uniform coverage.[2] For solids, the epidermis is typically moistened with deionized water prior to application.[2]
-
Exposure: The tissues are exposed to the substance for specific time points, typically 3 minutes and 1 hour.[8]
-
Viability Assessment: Following exposure, the tissues are thoroughly rinsed to remove the test substance. Cell viability is then determined using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4] The amount of formazan (B1609692) produced is quantified spectrophotometrically.
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to negative controls. Classification as corrosive is based on established viability thresholds at the different exposure times.[7]
Acute Dermal Toxicity (OECD 402)
This method assesses the potential adverse effects of a single dermal exposure to a substance.[9]
Principle: The test substance is applied to the skin of experimental animals (typically rats) in a single dose, and the animals are observed for signs of toxicity and mortality over a 14-day period.[6][10]
Methodology:
-
Animal Selection and Preparation: Healthy young adult rats of a single sex (usually females) are used.[11] The day before the test, the fur is removed from the dorsal area of the trunk of each animal.[11]
-
Dose Administration: A limit test is often performed first, where a single dose of 2000 mg/kg body weight is applied.[6] The substance is applied uniformly over the prepared skin area (at least 10% of the body surface).[6] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days following the removal of the dressing.[6] Skin reactions at the application site are also recorded.[6]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[9]
-
Data Interpretation: The LD50 (median lethal dose) is determined if necessary, although the primary outcome is often the hazard classification based on the observed toxicity at the limit dose.[12]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the chemical.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If dusts or mists are generated, use a NIOSH-approved respirator.[4]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperature is between 2-8°C.[2]
-
Store away from heat sources and incompatible materials.[2] The substance is sensitive to moisture and heat.[5]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize hazards.
-
Personal Precautions: Evacuate the area.[11] Do not breathe dust or mists.[6] Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent the product from entering drains.[11]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[13] For large spills, dike the area to contain the spill.[13]
Fire-Fighting Measures
While not classified as flammable, this compound can be involved in a fire.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or foam.[14]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Moisture and heat.[5]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use. During a fire, hazardous gases may be formed.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains.[11]
This guide is intended to provide essential health and safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for any new procedure.
References
- 1. iivs.org [iivs.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. episkin.com [episkin.com]
- 4. senzagen.com [senzagen.com]
- 5. Synthesis and reactions of this compound [morressier.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. dermatest.com [dermatest.com]
- 9. oecd.org [oecd.org]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. epa.gov [epa.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. This compound | 15599-91-4 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Hexafluorocyclotriphosphazene as a High-Performance Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexafluorocyclotriphosphazene (HFPN) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information compiled from recent studies highlights its role in enhancing battery safety, stability, and overall performance. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
This compound (HFPN), a cyclic inorganic compound with the formula (N=P(F)₂)₃, has emerged as a promising electrolyte additive for advanced lithium-ion batteries.[1][2] Its unique chemical structure, characterized by a stable ring of alternating phosphorus and nitrogen atoms with fluorine substituents, imparts exceptional thermal stability, chemical inertness, and non-flammable properties.[1][3] When introduced into conventional carbonate-based electrolytes, HFPN can significantly mitigate safety concerns and improve the electrochemical performance of LIBs, particularly those employing high-energy electrode materials.[2][4]
The primary functions of HFPN as an electrolyte additive include:
-
Enhanced Safety: HFPN is inherently non-flammable and can significantly elevate the flash point of volatile carbonate electrolytes, thereby reducing the risk of thermal runaway and fire.[1][2][5]
-
Stable Solid Electrolyte Interphase (SEI) Formation: HFPN participates in the formation of a stable and robust SEI layer on the anode surface.[1][6][7] This protective layer is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability, especially for next-generation anode materials like silicon.[6][7][8]
-
Improved High-Temperature Performance: The stable SEI layer formed in the presence of HFPN enhances the battery's performance and reliability under high-temperature operating conditions.[1][2]
-
Synergistic Effects with Other Additives: HFPN can work in conjunction with other additives, such as fluoroethylene carbonate (FEC), to create a more effective SEI, leading to improved cell lifetime and lower impedance.[6][7][8]
Data Presentation: Performance Enhancements with HFPN
The following tables summarize the quantitative data from various studies on the impact of HFPN and its derivatives on the performance of lithium-ion batteries.
Table 1: Effect of Cyclotriphosphazene (B1200923) Additives on Cycling Performance of NCM622/Graphite Pouch Cells
| Additive | Concentration (wt%) | Voltage Range (V) | Charge/Discharge Rate | Cycle Number | Capacity Retention (%) |
| None | 0 | 3.0 - 4.4 | 1C | 150 | 36.1[4] |
| (ethoxy)pentafluorocyclotriphosphazene (PFPN) | 5 | 3.0 - 4.4 | 1C | 150 | 60.7[4] |
| This compound (HFPN) | 8 | 3.0 - 4.4 | 1C | 150 | 74.7 [4] |
| pentafluoro(phenoxy)cyclotriphosphazene (FPPN) | 8 | 3.0 - 4.4 | 1C | 150 | 73.8[4] |
Data sourced from a study on the effects of different cyclotriphosphazene derivatives as flame-retardant additives.[4]
Table 2: Impact of HFPN on Electrolyte Flammability
| Additive | Concentration (wt%) | Effect on Flammability |
| This compound (HFPN) | 5 | Significantly elevates the flash point of the electrolyte. [1][2] |
| This compound (HFPN) | 20 | Renders ether-based electrolytes nonflammable. [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving HFPN as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing HFPN as an additive.
Materials:
-
Battery-grade ethylene (B1197577) carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
This compound (HFPN)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a mixture of EC and EMC (e.g., 1:2 by weight).[4]
-
Stir the solution at room temperature until the LiPF₆ is completely dissolved.
-
To create the additive-containing electrolyte, add the desired weight percentage of HFPN (e.g., 5-8 wt%) to the baseline electrolyte.[1][4]
-
Stir the final mixture thoroughly to ensure homogeneity.
Battery Assembly (Pouch Cell)
Objective: To assemble a pouch cell for electrochemical testing using an electrolyte with an HFPN additive.
Materials:
-
NCM622 cathode
-
Graphite anode
-
Celgard separator
-
Aluminum and copper current collectors
-
Pouch cell casing materials
-
Electrolyte with and without HFPN additive
-
Pouch cell sealing machine
-
Vacuum chamber
Procedure:
-
Cut the cathode, anode, and separator to the desired dimensions. Ensure the separator is larger than the electrodes to prevent short circuits.
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
Transfer all components into an argon-filled glovebox.
-
Stack the electrodes and separator in the order: cathode, separator, anode.
-
Weld the current collector tabs to the electrodes.
-
Place the electrode stack into the pouch cell casing.
-
Inject a precise amount of the prepared electrolyte (with or without HFPN) to ensure complete wetting of the electrodes and separator.
-
Perform a preliminary vacuum sealing step to remove any trapped gas.
-
Age the cell for a specified period (e.g., 24 hours) to allow for complete electrolyte infiltration.
-
Perform the final vacuum sealing of the pouch cell.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the assembled lithium-ion batteries.
Equipment:
-
Battery cycler (e.g., Landt)
-
Thermostatic chamber
Procedure:
-
Formation Cycles:
-
Place the assembled cells in a thermostatic chamber at a controlled temperature (e.g., 25°C).
-
Perform one or two initial formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.[10]
-
-
Galvanostatic Cycling:
-
Cycle the cells within a specific voltage range (e.g., 3.0 V to 4.4 V) at a defined C-rate (e.g., 1C charge and 1C discharge).[4]
-
Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.
-
-
Rate Capability Test:
-
Charge the cells at a constant C-rate (e.g., C/5) and then discharge them at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge (SOC) to analyze the interfacial resistance and ionic conductivity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for HFPN.
Caption: Experimental workflow for fabricating and testing Li-ion cells with HFPN.
Caption: Mechanism of HFPN in enhancing Li-ion battery performance and safety.
References
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries - JuSER [juser.fz-juelich.de]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the safety and electrochemical performance of ether based lithium sulfur batteries by introducing an efficient flame retarding additive - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pnnl.gov [pnnl.gov]
Application Notes and Protocols: Ring-Opening Polymerization for the Synthesis of Poly(difluorophosphazene)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of these polymers can be readily tuned by attaching various organic side groups to the phosphorus atoms. Poly(difluorophosphazene), [-(N=PF₂)-]n, is a key derivative that serves as a macromolecular intermediate for further functionalization, particularly for creating materials with high thermal stability, hydrophobicity, and unique biological properties.
Direct ring-opening polymerization (ROP) of hexafluorocyclotriphosphazene ((NPF₂)₃) is challenging due to the high strength of the P-F bond, often resulting in low molecular weight and cross-linked, insoluble polymers. A more effective and widely used method to obtain high molecular weight, soluble poly(difluorophosphazene) is a two-step process. This involves the thermal ring-opening polymerization of hexachlorocyclotriphosphazene ((NPCl₂)₃) to produce poly(dichlorophosphazene) (B1141720), followed by the nucleophilic substitution of the chlorine atoms with fluorine.
These application notes provide detailed protocols for the synthesis of poly(difluorophosphazene) via this two-step method and discuss its potential applications, particularly in the realm of drug delivery.
Data Presentation
The molecular characteristics of polyphosphazenes are critical for their application. The following table summarizes representative molecular weight data for a polyphosphazene synthesized via the ROP of hexachlorocyclotriphosphazene, followed by nucleophilic substitution. This data is indicative of the polymer properties that can be achieved.
| Polymer Derivative | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Analytical Method |
| Poly(bistrifluoroethoxy)phosphazene | 1.12 x 10⁵ | 1.83 | Gel Permeation Chromatography (GPC)[1] |
Experimental Protocols
A detailed methodology for the synthesis of poly(difluorophosphazene) is provided below, encompassing the purification of the starting monomer, its polymerization, and the subsequent fluorination reaction.
Purification of Hexachlorocyclotriphosphazene ((NPCl₂)₃)
High purity of the hexachlorocyclotriphosphazene (HCCP) monomer is crucial for achieving high molecular weight polymer.[1][2] The monomer should be purified by recrystallization followed by sublimation.[2][3]
-
Recrystallization:
-
Dissolve the crude HCCP in a suitable solvent like heptane (B126788) or toluene.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Sublimation:
-
Place the recrystallized HCCP in a sublimation apparatus.
-
Heat the apparatus to 55-60 °C under a high vacuum (approximately 0.1 mmHg).[3]
-
Collect the sublimed, pure HCCP crystals on a cold finger.
-
The purified HCCP should be stored in a desiccator or under an inert atmosphere to prevent hydrolysis.
-
Thermal Ring-Opening Polymerization of Hexachlorocyclotriphosphazene
This protocol describes the bulk polymerization of purified HCCP to form poly(dichlorophosphazene).
-
Materials and Equipment:
-
Purified hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Pyrex tube
-
High-vacuum line
-
Tube furnace
-
Dry tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Place the purified HCCP into a clean, dry Pyrex tube.
-
Evacuate the tube to a high vacuum (e.g., 10⁻² torr) and seal it with a flame.[4]
-
Place the sealed tube in a tube furnace preheated to 250 °C.[4]
-
Heat the tube for 48-72 hours. The polymerization progress can be monitored by the increase in the viscosity of the melt. The initially clear, mobile liquid will become a viscous, pale amber rubbery solid.
-
After the polymerization is complete, cool the tube to room temperature.
-
Carefully break the tube and dissolve the resulting poly(dichlorophosphazene) in a suitable dry solvent, such as THF or toluene, under an inert atmosphere (e.g., argon). The polymer is highly sensitive to moisture and should be handled accordingly.
-
Fluorination of Poly(dichlorophosphazene) to Poly(difluorophosphazene)
This procedure outlines the nucleophilic substitution of chlorine atoms with fluorine using potassium fluoride (B91410).
-
Materials and Equipment:
-
Poly(dichlorophosphazene) solution in dry THF
-
Potassium fluoride (KF), dried
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Argon or nitrogen gas supply
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, prepare a solution of poly(dichlorophosphazene) in dry THF.[4]
-
Add 2.5 equivalents of finely powdered and dried potassium fluoride per P-Cl bond to the stirred polymer solution.[4]
-
Stir the reaction mixture at room temperature for 7 days under an inert atmosphere.[4] The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the poly(dichlorophosphazene) signal (around -18 ppm) to the poly(difluorophosphazene) signal.
-
After the reaction is complete, the precipitated potassium chloride can be removed by filtration or centrifugation.
-
The resulting poly(difluorophosphazene) solution can be used directly for further reactions or the polymer can be isolated by precipitation in a non-solvent like hexane, followed by drying under vacuum.
-
Visualizations
Logical Workflow for Poly(difluorophosphazene) Synthesis
Caption: Workflow for the synthesis and characterization of poly(difluorophosphazene).
Reaction Scheme for Poly(difluorophosphazene) Synthesis
Caption: Two-step reaction scheme for the synthesis of poly(difluorophosphazene).
Applications in Drug Development
The polyphosphazene platform is highly attractive for biomedical applications, including drug delivery, due to the tunability of its properties and its biodegradable backbone. The degradation products, phosphate (B84403) and ammonia, are generally non-toxic and can buffer the local environment, which is advantageous compared to acidic degradation products of polymers like PLGA.
While poly(difluorophosphazene) itself is relatively inert, it serves as a crucial intermediate for the synthesis of functional polyphosphazenes for drug delivery. The fluorine atoms can be partially or fully substituted with a variety of nucleophiles to introduce desired functionalities:
-
Hydrophilic side chains: Attaching groups like methoxyethoxyethoxy (MEE) can impart water solubility, which is essential for systemic drug delivery.
-
Biodegradable linkages: Incorporating hydrolytically sensitive side groups, such as amino acid esters or glucosyl moieties, allows for controlled degradation of the polymer and release of the drug.
-
Targeting ligands: Specific ligands can be conjugated to the polymer backbone to target the drug delivery system to specific cells or tissues.
-
Drug conjugation: Drug molecules can be covalently attached to the polymer backbone, often via a linker that is sensitive to physiological conditions (e.g., pH, enzymes), to create a polymer-drug conjugate.
Potential Signaling Pathway Modulation
In the context of cancer therapy, polyphosphazene-based drug delivery systems can be designed to release cytotoxic drugs within tumor cells, thereby inducing apoptosis. The specific signaling pathways affected would depend on the released drug. For instance, if a drug like doxorubicin (B1662922) is delivered, it would intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and the activation of the p53 tumor suppressor pathway, ultimately resulting in apoptosis.
Caption: Generalized pathway for a polyphosphazene-based drug delivery system inducing apoptosis.
References
Application Notes & Protocols: Synthesis of Poly(difluorophosphazene) from Hexafluorocyclotriphosphazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphosphazenes are a versatile class of hybrid inorganic-organic polymers characterized by a backbone of alternating phosphorus and nitrogen atoms.[1] This unique backbone structure allows for the attachment of two side groups to each phosphorus atom, enabling extensive modification of the polymer's physical, chemical, and biological properties.[2][3] The synthesis of poly(organophosphazenes) most commonly proceeds through the thermal ring-opening polymerization of hexachlorocyclotriphosphazene to form a reactive polymeric intermediate, poly(dichlorophosphazene) (B1141720).[4][5] The chlorine atoms on this intermediate are readily displaced by a vast number of nucleophiles, leading to the creation of over 700 different types of polyphosphazenes with properties ranging from hydrophilic to hydrophobic and with tunable degradation rates.[6][7]
While direct polymerization of hexafluorocyclotriphosphazene ([NPF₂]₃) presents significant challenges due to the stability of the P-F bond and the hydrolytic instability of the resulting polymer, poly(difluorophosphazene) ([NPF₂]n) serves as a valuable, albeit reactive, intermediate.[8][9] Its synthesis is most reliably achieved via a substitution reaction on the more accessible poly(dichlorophosphazene). The resulting poly(difluorophosphazene) can then be functionalized to create novel polymers for advanced applications, including drug delivery systems such as hydrogels, micelles, and nanoparticles.[10][11] These systems are promising for the controlled and sustained release of therapeutics.[4]
This document provides a detailed protocol for the synthesis of poly(difluorophosphazene) via the poly(dichlorophosphazene) intermediate and discusses its characterization and potential applications in the field of drug development.
Experimental Protocols
The synthesis of poly(difluorophosphazene) is a multi-step process that begins with the synthesis of a reactive precursor, poly(dichlorophosphazene).
This protocol describes the thermal ring-opening polymerization of hexachlorocyclotriphosphazene ([NPCl₂]₃).
Materials:
-
Hexachlorocyclotriphosphazene ([NPCl₂]₃)
-
High-vacuum manifold (Schlenk line)
-
Heavy-walled Pyrex polymerization tubes
-
High-temperature tube furnace
-
Anhydrous solvents (e.g., toluene (B28343), tetrahydrofuran (B95107) (THF))
-
Gloves and safety glasses
Procedure:
-
Purification of Monomer: Purify the hexachlorocyclotriphosphazene monomer by recrystallization followed by sublimation to remove any hydrolytic impurities.
-
Tube Sealing: Place the purified monomer (e.g., 10 g) into a thoroughly dried, heavy-walled Pyrex tube. Connect the tube to a high-vacuum line and evacuate to ≤ 10⁻² torr.
-
Polymerization: While under vacuum, carefully seal the tube using a high-temperature torch. Place the sealed tube into a tube furnace and heat to 250°C for 24-48 hours.[8] The polymerization converts the crystalline monomer into a clear, highly viscous, or rubbery polymer.
-
Isolation: After cooling to room temperature, score and break the tube in a dry, inert atmosphere (e.g., a glovebox). The unpurified poly(dichlorophosphazene) is a mixture of linear polymer and unreacted cyclic oligomers.
-
Purification: Dissolve the crude polymer in a suitable anhydrous solvent like toluene or THF. Precipitate the high molecular weight polymer by slowly adding the solution to an excess of a non-solvent such as heptane. Repeat the dissolution-precipitation cycle 2-3 times to purify the polymer.
-
Drying and Storage: Dry the purified poly(dichlorophosphazene) under vacuum to a constant weight. The polymer is highly sensitive to moisture and must be stored under anhydrous, inert conditions (e.g., in a glovebox or desiccator) for immediate use in the next step.[3]
This protocol details the macromolecular substitution of chlorine atoms on poly(dichlorophosphazene) with fluorine.
Materials:
-
Purified poly(dichlorophosphazene) ([NPCl₂]n)
-
Anhydrous fluorinating agent (e.g., Sodium Fluoride (NaF) or Potassium Fluoride (KF))
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Stirring plate
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the purified poly(dichlorophosphazene) (e.g., 1.0 g, 8.6 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.[8]
-
Dissolution: Transfer the flask to a Schlenk line and dissolve the polymer in anhydrous THF (e.g., 75 mL) under a positive pressure of argon.[8]
-
Fluorination: Add a molar excess of the anhydrous fluorinating agent (e.g., KF) to the polymer solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere for 48-72 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Isolation Challenges: The resulting poly(difluorophosphazene) is often difficult to isolate in a pure, solid form due to its hydrolytic instability and the formation of fine salt precipitates (KCl) that are challenging to filter.[8] The polymer is typically used directly in solution for subsequent derivatization.
Due to its instability, [NPF₂]n is often converted to a stable derivative, such as poly[bis(trifluoroethoxy)phosphazene], for molecular weight determination.[8]
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR and ¹⁹F NMR are used to confirm the substitution of chlorine with fluorine. The ³¹P NMR spectrum will show a characteristic triplet for the P-F bond.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the stable derivative polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands, such as the P-F bond.
Data Presentation
Table 1: Properties of Phosphazene Precursors
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
|---|---|---|---|---|---|
| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | 347.66 | 112-115 | 256 | Moisture sensitive, Corrosive |
| this compound | (NPF₂)₃ | 248.92 | 25-30 | 50.9[12] | Moisture sensitive, Toxic |
Table 2: Typical Synthesis Conditions and Polymer Characteristics
| Parameter | Poly(dichlorophosphazene) | Poly(difluorophosphazene) Derivative* |
|---|---|---|
| Synthesis Method | Thermal Ring-Opening | Macromolecular Substitution |
| Temperature | 250°C | 65-70°C (THF Reflux) |
| Typical Yield | >70% (high polymer) | Variable |
| Typical Mw | >1,000,000 g/mol | Dependent on precursor |
| PDI | Broad (>2.0) | Dependent on precursor |
| Solubility | Toluene, THF | THF (used in solution)[8] |
*Note: Characterization data is typically obtained after converting the unstable [NPF₂]n to a stable derivative like [NP(OCH₂CF₃)₂]n.[8]
Visualizations
Caption: Workflow for the synthesis of poly(difluorophosphazene).
Caption: Functionalization of the phosphazene backbone for drug delivery.
Applications in Drug Development
Poly(difluorophosphazene) itself is generally too reactive for direct use in biomedical applications. However, it serves as an important precursor for synthesizing a wide array of stable poly(organophosphazenes) by replacing the fluorine atoms with various organic side groups.[9] This versatility is a cornerstone of its utility in drug development.
-
Drug Conjugation: Therapeutic agents can be covalently attached to the phosphazene backbone. This approach can improve drug solubility, prolong circulation time, and enable targeted delivery. The linkage can be designed to be sensitive to specific physiological conditions, such as the low pH of a tumor microenvironment, triggering drug release at the target site.[10]
-
Tunable Degradation: The hydrolytic stability of the polyphosphazene backbone is highly dependent on the nature of the side groups.[4] By incorporating hydrolytically sensitive groups, such as amino acid esters, polymers can be designed to degrade into non-toxic, small-molecule products (phosphate, ammonia, and the corresponding side groups) over a predictable timeframe.[1][11] This is ideal for creating biodegradable implants and controlled-release matrices.
-
Formation of Delivery Vehicles: By introducing both hydrophilic (e.g., polyethylene (B3416737) glycol, PEG) and hydrophobic side groups, amphiphilic polyphosphazenes can be synthesized.[2] These polymers self-assemble in aqueous environments to form structures like micelles or nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery.[6]
-
Stimuli-Responsive Systems: Polyphosphazene properties can be tailored to respond to external stimuli like temperature or pH. For example, thermosensitive polymers can exist as a solution at room temperature for easy injection but form a gel at body temperature, creating a depot for the sustained release of an encapsulated drug.[10]
References
- 1. Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical applications of polyphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dakenchem.com [dakenchem.com]
Application Notes and Protocols: Hexafluorocyclotriphosphazene as a Precursor for Flame Retardant Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene (HFCPN), with the chemical formula (NPF₂)₃, is a cyclic inorganic compound that serves as a versatile precursor for the synthesis of high-performance flame retardant polymers. The presence of phosphorus, nitrogen, and fluorine atoms in its structure imparts exceptional thermal stability and flame retardancy. This document provides detailed application notes and experimental protocols for the use of HFCPN and its derivatives in creating flame retardant polymeric materials. The synergistic effect of the phosphorus and nitrogen backbone, combined with the high electronegativity of fluorine, allows for effective flame retardancy through both gas-phase radical quenching and condensed-phase char formation.[1] These materials find critical applications in industries requiring stringent fire safety standards, such as electronics, automotive, and aerospace.
Mechanism of Flame Retardancy
The flame retardant action of phosphazene-based materials is a multi-faceted process involving both gas-phase and condensed-phase mechanisms.
Gas-Phase Inhibition: Upon heating, phosphazene compounds can decompose to release non-combustible gases such as ammonia (B1221849) and nitrogen, which dilute the flammable gases and oxygen in the surrounding atmosphere.[1] More importantly, phosphorus-containing radicals (e.g., PO•) are generated, which act as scavengers for highly reactive H• and HO• radicals in the flame, thereby interrupting the exothermic chain reactions of combustion.[1]
Condensed-Phase Charring: In the solid state, the phosphorus components promote the formation of a stable, insulating char layer on the polymer surface.[1] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and slowing the release of flammable volatiles into the gas phase. The nitrogen content contributes to the integrity and thermal stability of this protective char.
The logical relationship of the flame retardancy mechanism is depicted below.
References
Application Notes & Protocols: Functionalization of Hexafluorocyclotriphosphazene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Hexafluorocyclotriphosphazene, (NPF₂)₃, is a cyclic inorganic compound composed of alternating phosphorus and nitrogen atoms. The six highly electronegative fluorine atoms render the phosphorus atoms susceptible to nucleophilic attack, making (NPF₂)₃ a versatile and highly reactive scaffold for chemical synthesis. While its chlorinated analog, hexachlorocyclotriphosphazene ((NPCl₂)₃), has been extensively studied, the fluoro-derivative offers unique advantages, including potentially cleaner and more controlled substitution reactions and the introduction of fluorine atoms, which can significantly alter the biological and material properties of the final products.[1]
The functionalization of the phosphazene ring allows for the creation of a vast library of derivatives with tailored properties.[2] These derivatives are of significant interest in drug development, serving as potential anticancer, anti-inflammatory, and antimicrobial agents.[2] Furthermore, the rigid, planar structure of the cyclotriphosphazene (B1200923) core makes it an excellent platform for constructing dendrimers, polymers, and advanced materials for biomedical applications.[3]
Mechanism of Nucleophilic Substitution
The functionalization of this compound proceeds via a nucleophilic substitution (Sₙ) reaction at the phosphorus centers. The electron-rich nucleophile (Nu⁻) attacks an electrophilic phosphorus atom, leading to the displacement of a fluoride (B91410) ion (F⁻). The reaction is generally considered to proceed through a bimolecular nucleophilic substitution (Sₙ2) type mechanism.
The general mechanism can be visualized as a one-step process involving a pentacoordinate transition state.
Caption: General mechanism of nucleophilic substitution at a P-F site.
Regioselectivity: Geminal vs. Non-geminal Substitution
The substitution pattern of incoming nucleophiles is a critical aspect of functionalizing the cyclotriphosphazene ring. Two primary pathways are observed:
-
Non-geminal: The first and second nucleophiles attach to different phosphorus atoms. This is the predominant pathway for reactions with many oxygen-based nucleophiles, such as sodium phenoxide.[4]
-
Geminal: The first and second nucleophiles attach to the same phosphorus atom. This pathway is often observed with organolithium reagents.[5][6]
The choice of nucleophile and reaction conditions can thus be used to control the final architecture of the substituted product.
Caption: Geminal vs. non-geminal substitution pathways on the N₃P₃F₆ core.
Experimental Protocols
The following protocols are representative examples for the functionalization of this compound with different classes of nucleophiles.
Protocol 1: Synthesis of Alkoxy-Substituted Derivatives
This protocol is based on the reaction of (NPF₂)₃ with lithiated alkoxyvinyl nucleophiles, which proceeds via a geminal substitution pattern.[5]
Materials:
-
This compound ((NPF₂)₃)
-
Methyl vinyl ether or Ethyl vinyl ether
-
tert-Butyllithium (B1211817) (in a suitable solvent like pentane (B18724) or heptane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous petroleum ether
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve the vinyl ether (e.g., methyl vinyl ether, ~1.8 equivalents per desired substitution) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (~1.6 equivalents) to the cooled vinyl ether solution over 30 minutes. Allow the mixture to stir for 1 hour while warming to 0 °C to generate the lithiated nucleophile in situ.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the phosphazene solution to -78 °C and slowly transfer the freshly prepared lithiated alkoxyvinyl solution to it via cannula or the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Remove the solvent (THF) under reduced pressure.
-
Dissolve the resulting residue in petroleum ether and filter to remove the lithium fluoride salts.
-
The filtrate can be treated with activated carbon to remove colored impurities.
-
Remove the petroleum ether under reduced pressure to yield the crude product as an oil.
-
Purify the product by vacuum distillation or column chromatography to obtain the desired (alkoxyvinyl)fluorocyclotriphosphazene.[5]
Protocol 2: Synthesis of Aryloxy-Substituted Derivatives
This protocol describes the reaction of (NPF₂)₃ with sodium phenoxide, which follows a non-geminal pathway.[4] The conditions are adapted from similar reactions with the chloro-analogue.[7]
Materials:
-
This compound ((NPF₂)₃)
-
Phenol (B47542) (or substituted phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal
-
Anhydrous tetrahydrofuran (THF) or Anhydrous acetone
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents per hydroxyl group) in anhydrous THF.
-
Slowly add a solution of phenol (1 equivalent) in anhydrous THF to the NaH suspension. The mixture will effervesce (H₂ gas evolution). Stir at room temperature until the gas evolution ceases, indicating the complete formation of sodium phenoxide.
-
Substitution Reaction: In a separate flask, dissolve this compound (1 equivalent based on the desired degree of substitution) in anhydrous THF.
-
Slowly add the prepared sodium phenoxide solution to the phosphazene solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by ³¹P NMR or TLC. The reaction time can vary from several hours to days depending on the desired degree of substitution.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Pour the residue into cold water to precipitate the product and dissolve the inorganic salts.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the phenoxy-substituted fluorocyclotriphosphazene.[4]
Protocol 3: Synthesis of Amino-Substituted Derivatives (Representative Method)
Direct reaction of (NPF₂)₃ with primary or secondary amines can lead to a mixture of products due to multiple substitutions and the formation of hydrofluoric acid, which can protonate the amine nucleophile.[8][9] This representative protocol includes a tertiary amine as an acid scavenger.
Materials:
-
This compound ((NPF₂)₃)
-
Primary or secondary amine (e.g., pyrrolidine, morpholine)
-
Triethylamine (B128534) (Et₃N) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
In a separate dropping funnel, prepare a solution of the desired amine (e.g., 2 equivalents for monosubstitution) and triethylamine (at least 1 equivalent per equivalent of amine) in anhydrous THF.
-
Cool the phosphazene solution to 0 °C in an ice bath.
-
Add the amine/triethylamine solution dropwise to the stirred phosphazene solution over 1-2 hours. A precipitate of triethylammonium (B8662869) fluoride ([Et₃NH]F) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ³¹P NMR to assess the consumption of the starting material.
-
Filter the reaction mixture to remove the [Et₃NH]F precipitate and wash the solid with fresh THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to isolate the desired amino-functionalized cyclotriphosphazene.
Caption: A typical experimental workflow for phosphazene functionalization.
Data Presentation
Table 1: Summary of Reaction Conditions for (NPF₂)₃ Functionalization
| Nucleophile/Reagent | Solvent | Temp (°C) | Product (n=substitution) | Yield (%) | Pathway | Reference(s) |
| LiC(OCH₃)=CH₂ | THF | -78 to RT | N₃P₃F₅[C(OCH₃)=CH₂] (n=1) | 33% | Geminal | [5] |
| LiC(OC₂H₅)=CH₂ | THF | -78 to RT | N₃P₃F₄[C(OC₂H₅)=CH₂]₂ (n=2) | 20% | Geminal | [5] |
| Sodium Phenoxide | THF | Reflux | N₃P₃F₆₋ₙ(OPh)ₙ (n=1, 2, 3) | N/A | Non-geminal | [4] |
| 1-Propenyl Lithium | Ether | -78 to RT | N₃P₃F₅(CH=CHCH₃) (n=1) | N/A | N/A | [6] |
| 2-Propenyl Lithium | Ether | -78 to RT | N₃P₃F₅(C(CH₃)=CH₂) (n=1) | N/A | N/A | [6] |
N/A: Data not available in the cited abstract/report.
Table 2: Spectroscopic Data for this compound and Derivatives
| Compound | Formula | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference(s) |
| This compound | N₃P₃F₆ | ~9.4 | ~ -70.0 | [10] |
| Monosubstituted (alkoxyvinyl) | N₃P₃F₅(Nu) | P(Nu)F: ~17.5PF₂: ~12.5 | P(Nu)F : ~ -58.0P F₂: ~ -70.0 | [5] |
| Gem-Disubstituted (alkoxyvinyl) | N₃P₃F₄(Nu)₂ | P(Nu)₂: ~23.0PF₂: ~14.0 | PF₂: ~ -68.0 | [5] |
| Monosubstituted (propenyl) | N₃P₃F₅(Nu) | P(Nu)F: ~19.1PF₂: ~12.4 | P(Nu)F : ~ -57.4P F₂: ~ -70.2 | [6] |
Note: NMR chemical shifts are approximate and can vary with solvent and reference standard.
References
- 1. Synthesis and reactions of this compound [morressier.com]
- 2. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB5 Derivatives of Cyclotriphosphazene for the Synthesis of Dendrons and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis and calculation of the 31P and 19F NMR spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexafluorocyclotriphosphazene in the Preparation of Phosphazene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hexafluorocyclotriphosphazene, (NPF₂)₃, is a fluorine-containing inorganic cyclic compound that serves as a precursor for specialized polyphosphazene polymers.[1] While the field of polyphosphazene chemistry has been largely dominated by its chlorinated analogue, hexachlorocyclotriphosphazene ((NPCl₂)₃), the fluorinated version offers unique properties that are highly valuable in specific high-performance applications, including drug delivery, bioimaging, and tissue engineering.[2][3][4]
Polyphosphazenes possess a unique backbone of alternating phosphorus and nitrogen atoms, which imparts high flexibility and allows for extensive side-group modification.[5] The substitution of fluorine for chlorine on the phosphazene backbone leads to polymers with enhanced thermal stability, chemical inertness, and hydrophobicity.[1][6] These characteristics are particularly advantageous in creating durable biomaterials, advanced elastomers, and fire-retardant materials.[7][8]
For drug development professionals, poly(fluoroalkoxy)phosphazenes are of particular interest. Their tailored biodegradability, biocompatibility, and ability to be functionalized with various therapeutic agents make them promising candidates for controlled drug release systems.[9][10] The degradation of many polyphosphazenes yields non-toxic, pH-neutral byproducts like phosphates and ammonia, which is a significant advantage over polyesters that produce acidic degradation products.[4][5]
The primary synthetic challenge lies in the polymerization of (NPF₂)₃. Unlike (NPCl₂)₃, the direct thermal ring-opening polymerization (ROP) of (NPF₂)₃ is often limited by cross-linking reactions, which can result in insoluble materials.[11] Therefore, a more common and controllable route involves the synthesis of the reactive intermediate, poly(dichlorophosphazene), followed by a substitution reaction to replace chlorine with fluorine, yielding poly(difluorophosphazene), [NPF₂]n. This polymer then serves as a platform for further macromolecular substitution with a wide array of organic nucleophiles to create the final functionalized polymer.[11][12]
Synthesis and Functionalization Workflows
The preparation of functionalized polyphosphazenes from a fluoro-precursor is a multi-step process. The following diagrams illustrate the key synthetic pathways.
References
- 1. dakenchem.com [dakenchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and reactions of this compound [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1114325A - Polyfluoro-phosphazene and producing process thereof - Google Patents [patents.google.com]
- 9. Polyphosphazene-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes: Hexafluorocyclotriphosphazene in High-Temperature Resistant Materials
Introduction
Hexafluorocyclotriphosphazene (HFCPN), with the chemical formula (NPF₂)₃, is an inorganic cyclic compound renowned for its exceptional thermal stability, chemical inertness, and inherent flame retardancy.[1] These properties make it a critical building block and additive in the formulation of high-performance polymers and composite materials designed to withstand extreme thermal and oxidative environments. The unique structure, consisting of an alternating phosphorus-nitrogen backbone saturated with highly electronegative fluorine atoms, imparts superior fire resistance and durability to various material systems.[1][2] Applications for HFCPN-based materials are prevalent in demanding sectors such as aerospace, automotive, electronics, and advanced coatings.[3]
Mechanism of Flame Retardancy
The primary flame retardant mechanism of this compound and its derivatives is based on a synergistic gas-phase and condensed-phase action. The presence of phosphorus, nitrogen, and fluorine atoms is key to its efficacy.[2]
-
Gas-Phase Action (Radical Scavenging): During combustion, the polymer matrix decomposes and releases highly reactive, combustible free radicals (such as H• and HO•). HFCPN vaporizes (boiling point ~51°C) and thermally decomposes, releasing phosphorus- and fluorine-containing radicals.[4] These radicals act as scavengers, interrupting the exothermic chain reactions of combustion in the gas phase by quenching the H• and HO• radicals. This process effectively suffocates the flame.[4]
-
Condensed-Phase Action (Char Formation): In the solid phase, the phosphorus-containing compounds promote the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the combustion zone. The resulting phosphorous oxynitride and carbonized networks enhance the thermal stability of the material.
Quantitative Performance Data
The incorporation of this compound and its derivatives into polymer matrices yields significant improvements in thermal stability and flame retardancy. The following tables summarize key performance metrics from various studies.
Table 1: Thermal Properties of Phosphazene-Modified Polymers
| Polymer Matrix | Phosphazene Derivative & Loading | TGA Onset Temp (°C) | Char Yield at 850°C (%) | Glass Transition Temp (Tg) (°C) | Thermal Conductivity (W/m·K) |
| Epoxy Resin (DGEBA) | Pure DGEBA | - | - | - | 0.186[5][6] |
| Epoxy Resin (DGEBA) | Hexaglycidyl Cyclotriphosphazene (HGCP) Blend | - | - | - | 0.215[5][6] |
| Epoxy Resin | Pure EP/DDS | 195 | - | 195 | - |
| Epoxy Resin | 9.0 wt% Hexaphenoxycyclotriphosphazene (HPCP) | - | 20.0 | 185 | - |
| Epoxy Resin | 6.0 wt% HPCP + 3.0 wt% H-U | - | 20.1 | - | - |
| Polycarbonate (PC) | Pure PC | - | - | - | - |
| Polycarbonate (PC) | 0.5 wt% Pc-FR | - | 32.5 | - | - |
Note: DGEBA = Diglycidyl ether of bisphenol A; DDS = 4,4′-diaminodiphenyl sulfone; H-U = Synergist; Pc-FR = Phosphazene-based flame retardant.
Table 2: Flame Retardancy Performance of Phosphazene-Modified Polymers
| Polymer Matrix | Phosphazene Derivative & Loading | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Polyamide 6 (PA6) | 20 wt% CNALCPA (Phosphazene derivative) | 38.3[7] | V-0[7] | - | - |
| Epoxy Resin | Pure EP/DDS | - | - | - | - |
| Epoxy Resin | 9.0 wt% HPCP | - | - | - | - |
| Epoxy Resin | 6.0 wt% HPCP + 3.0 wt% H-U | 35.2[8] | V-0[8] | - | - |
| Polycarbonate (PC) | Pure PC | - | - | 440.6[1] | 55.6[1] |
| Polycarbonate (PC) | 0.5 wt% Pc-FR | - | - | 235.8[1] | 50.1[1] |
| Epoxy Resin | 7 wt% HBP (Phosphazene derivative) | 27.7[9] | V-1[9] | Reduced by 35.9% | Reduced by 21.6% |
Table 3: Mechanical Properties of Phosphazene-Modified Epoxy Composites
| Composite System | Tensile Strength (MPa) | Tensile Modulus (MPa) | Flexural Strength (MPa) | Flexural Modulus (MPa) |
| Cured Epoxy (Bisphenol F based) | 74.5[10] | 2050[10] | 146.6[10] | 3630[10] |
| Epoxy/DDS/HPCP-9 | - | - | Reduced vs. Pure | - |
| Epoxy/DDS/HPCP-6/H-U-3 | Improved vs. HPCP-9 | - | Improved vs. HPCP-9 | - |
| Basalt FRC + 7.2 wt% HCTP | - | - | ~20-30% lower than Carbon FRC[11] | - |
| Carbon FRC + 7.2 wt% HCTP | Highest among tested FRCs[11] | 105% increase vs. unmodified[11] | Highest among tested FRCs[11] | - |
Note: HCTP = Hexachlorocyclotriphosphazene.
Experimental Protocols
Protocol 1: General Synthesis of Poly(organophosphazenes) via Ring-Opening Polymerization
This protocol describes the most common method for synthesizing high molecular weight polyphosphazenes, starting with hexachlorocyclotriphosphazene (HCCP), the precursor to HFCPN.
-
Purification of Monomer: Hexachlorocyclotriphosphazene ((NPCl₂)₃) is purified by recrystallization followed by vacuum sublimation to remove any impurities, such as phosphorus pentachloride, which can inhibit polymerization.[1]
-
Ring-Opening Polymerization (ROP):
-
Place the purified (NPCl₂)₃ into a high-vacuum glass ampoule.
-
Evacuate the ampoule and seal it.
-
Heat the sealed ampoule in a furnace at 250°C for 24-48 hours.[2] This process converts the cyclic trimer into a linear, high molecular weight poly(dichlorophosphazene) (B1141720), [(NPCl₂)n].[2]
-
Cool the ampoule to room temperature. The product is a soluble, un-crosslinked polymer.
-
-
Macromolecular Substitution:
-
Dissolve the poly(dichlorophosphazene) in a dry organic solvent (e.g., tetrahydrofuran (B95107) or toluene).
-
Prepare a solution of the desired nucleophile (e.g., sodium alkoxide, sodium phenoxide, or primary amine) in a separate flask.
-
Slowly add the nucleophile solution to the polymer solution under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.
-
Allow the reaction to proceed for several hours to ensure complete substitution of the chlorine atoms.
-
Precipitate the final poly(organophosphazene) product by adding the reaction mixture to a non-solvent (e.g., water or hexane).
-
Wash the polymer extensively to remove salts and unreacted reagents, and dry under vacuum.
-
Protocol 2: Preparation of Phosphazene-Modified Epoxy Resin Composites
This protocol outlines the steps for incorporating a phosphazene derivative into an epoxy matrix.
-
Mixing:
-
Preheat the epoxy resin (e.g., DGEBA) to reduce its viscosity.
-
Add the desired weight percentage of the phosphazene flame retardant (e.g., a hydroxyl- or epoxy-functionalized cyclotriphosphazene) to the resin.
-
Mechanically stir the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes until a homogeneous dispersion is achieved.[12]
-
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing:
-
Add the stoichiometric amount of curing agent (e.g., 4,4′-diaminodiphenylmethane, DDM) to the mixture and stir thoroughly.[12]
-
Pour the final mixture into a preheated mold.
-
Cure the composite in an oven using a multi-stage curing schedule (e.g., 100°C for 2 hours, followed by 150°C for 3 hours, and a post-cure at 250°C for 3 hours).[12]
-
Allow the mold to cool slowly to room temperature before demolding the sample.
-
Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a small sample of the material (5-10 mg).
-
Instrument Setup:
-
Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Load the crucible into the TGA instrument.
-
-
Analysis:
-
Data Interpretation:
-
Determine the onset temperature of decomposition (T_onset), which indicates the beginning of significant weight loss.
-
Calculate the percentage of char residue at the final temperature. A higher char yield generally correlates with better flame retardancy.[13]
-
Protocol 4: Flammability Testing via Limiting Oxygen Index (LOI)
This protocol is based on the ASTM D2863 / ISO 4589 standards.[13][14]
-
Sample Preparation: Prepare a rectangular test specimen of the material with standard dimensions (e.g., 70-150 mm length, 6.5 mm width, 3 mm thickness).[3]
-
Test Procedure:
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a flowing mixture of oxygen and nitrogen into the bottom of the chimney at a specified rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe the combustion behavior. The test is considered a failure if the flame propagates more than 50 mm down the specimen or burns for more than 180 seconds after ignition.[3]
-
Systematically adjust the oxygen concentration in the O₂/N₂ mixture and repeat the test until the minimum concentration that just supports combustion is found.
-
-
Data Interpretation: The LOI is the minimum volume percentage of oxygen in the mixture required to sustain flaming combustion. Materials with LOI values greater than 21% (the approximate oxygen concentration in air) are considered flame retardant.[15]
Visualizations
Caption: General workflow for synthesizing high-temperature polyphosphazenes.
Caption: Dual-phase flame retardant mechanism of (NPF₂)₃ additives.
References
- 1. Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate | MDPI [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. publications.iafss.org [publications.iafss.org]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphazene-Containing Epoxy Resins Based on Bisphenol F with Enhanced Heat Resistance and Mechanical Properties: Synthesis and Properties [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 15. What is the Limiting Oxygen Index (LOI) and why is it important? - Van Heurck [vanheurck.com]
Application Notes and Protocols: Hexafluorocyclotriphosphazene as a Cross-linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclotriphosphazene (HFCP), a cyclic inorganic compound with the formula (NPF₂)₃, serves as a highly effective cross-linking agent for a variety of polymers. Its high reactivity towards nucleophiles, coupled with the introduction of fluorine, imparts unique and desirable properties to the resulting polymer networks. These properties include enhanced thermal stability, flame retardancy, chemical resistance, and hydrophobicity. This document provides detailed application notes and experimental protocols for the use of HFCP as a cross-linking agent for polymers containing hydroxyl and amine functionalities.
The cross-linking reaction proceeds via a nucleophilic substitution mechanism where the fluorine atoms on the phosphazene ring are displaced by nucleophilic groups (e.g., -OH, -NH₂) from the polymer chains. By controlling the stoichiometry and reaction conditions, the cross-linking density and, consequently, the material properties can be tailored for specific applications, including the development of advanced biomaterials, coatings, and high-performance elastomers.
Mechanism of Cross-linking
The fundamental reaction involves the nucleophilic attack of functional groups on the polymer backbone at the phosphorus centers of the HFCP ring. This results in the formation of a stable P-O or P-N bond and the elimination of hydrogen fluoride (B91410) (HF), which is typically scavenged by a base present in the reaction mixture. The trifunctional nature of HFCP allows for the formation of a three-dimensional polymer network.
A general representation of the cross-linking mechanism is depicted below:
Caption: General mechanism of polymer cross-linking using HFCP.
Applications
The unique properties of HFCP-cross-linked polymers make them suitable for a range of applications:
-
Biomedical Devices and Drug Delivery: The biocompatibility and tunable degradation rates of polyphosphazene-based networks are advantageous for creating scaffolds for tissue engineering and matrices for controlled drug release.
-
High-Performance Elastomers: The introduction of the inorganic phosphazene ring can significantly improve the thermal stability and chemical resistance of elastomers, making them suitable for use in demanding environments such as in the aerospace and automotive industries.[1]
-
Flame Retardant Materials: The inherent flame retardant properties of phosphazenes, a result of the synergistic effect of phosphorus and nitrogen, can be conferred upon a variety of polymers through cross-linking.
-
Coatings and Membranes: HFCP can be used to create hydrophobic and chemically resistant coatings. Cross-linked polyphosphazene membranes also show promise in gas separation and fuel cell applications.[1]
Experimental Protocols
The following are generalized protocols for the cross-linking of polymers with HFCP. Researchers should optimize the reaction conditions (e.g., temperature, time, stoichiometry) for their specific polymer and desired degree of cross-linking.
Protocol 1: Cross-linking of Hydroxyl-Terminated Polymers (e.g., Polyols)
This protocol describes a general procedure for cross-linking a hydroxyl-terminated polymer using HFCP in solution.
Materials:
-
Hydroxyl-terminated polymer (e.g., polyethylene (B3416737) glycol, hydroxyl-terminated polybutadiene)
-
This compound (HFCP)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Polymer Solution: Dissolve the hydroxyl-terminated polymer in the anhydrous aprotic solvent in the reaction flask. The concentration will depend on the viscosity of the polymer solution.
-
Addition of Base: Add the anhydrous non-nucleophilic base to the polymer solution. A molar excess of base relative to the hydroxyl groups is recommended (e.g., 1.1 equivalents per -OH group).
-
HFCP Solution: In a separate flask, prepare a solution of HFCP in the same anhydrous solvent. The amount of HFCP should be calculated based on the desired cross-linking density. For a fully cross-linked network, a stoichiometric amount relative to the hydroxyl groups is a starting point.
-
Reaction: Slowly add the HFCP solution to the stirred polymer solution at room temperature using a dropping funnel. An exothermic reaction may be observed.
-
Curing: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C and maintain for 4-24 hours to ensure complete cross-linking. The formation of a gel or a significant increase in viscosity indicates the progress of the reaction.
-
Purification: After the reaction is complete, the cross-linked polymer can be purified by precipitation in a non-solvent (e.g., methanol, hexane) to remove the salt byproduct (triethylammonium fluoride) and unreacted reagents. The precipitate should be washed several times with the non-solvent.
-
Drying: Dry the purified cross-linked polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Caption: Workflow for cross-linking hydroxyl-terminated polymers.
Protocol 2: Cross-linking of Amine-Terminated Polymers (e.g., Polyamines)
This protocol outlines a general procedure for cross-linking an amine-terminated polymer with HFCP. The reaction with amines is typically faster than with alcohols.
Materials:
-
Amine-terminated polymer (e.g., amine-terminated polyethylene glycol, Jeffamine®)
-
This compound (HFCP)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Anhydrous non-nucleophilic base (e.g., TEA, Pyridine) - often in stoichiometric amounts to the amine groups.
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Polymer Solution: Dissolve the amine-terminated polymer in the anhydrous aprotic solvent.
-
Base Addition: Add the anhydrous base to the polymer solution.
-
HFCP Addition: Prepare a solution of HFCP in the same solvent and add it dropwise to the stirred polymer solution at 0 °C to room temperature. The reaction is often rapid.
-
Curing: Stir the reaction mixture at room temperature for 2-12 hours. Gentle heating (e.g., to 40 °C) may be applied to drive the reaction to completion if necessary.
-
Purification: Purify the cross-linked polymer by precipitation and washing as described in Protocol 1.
-
Drying: Dry the final product under vacuum.
Caption: Workflow for cross-linking amine-terminated polymers.
Data Presentation
The following tables summarize typical data for polymers cross-linked with cyclotriphosphazenes. Note that much of the available literature focuses on hexachlorocyclotriphosphazene (HCCP), but similar trends are expected for HFCP.
Table 1: Thermal Properties of Cyclotriphosphazene Cross-linked Polymers
| Polymer System | Cross-linking Agent | Td5% (°C) (5% weight loss) | Char Yield at 800 °C (N₂) (%) | Reference |
| Epoxy Resin | HCCP derivative | ~350 | ~30 | [2] |
| Polyisoprene | Aromatic dihalides | ~400 | ~20 | [3] |
| Polystyrene | Divinylbenzene | ~420 | ~15 | [4] |
Note: Data is representative and will vary based on the specific polymer, cross-linking density, and analytical conditions.
Table 2: Mechanical Properties of Cyclotriphosphazene Cross-linked Polymers
| Polymer Network | Young's Modulus (MPa) | Elongation at Break (%) | Ultimate Strength (MPa) | Reference |
| CTP-Eugenol/Thiol Network | 1.5 - 15 | >100 | 0.5 - 4.5 | [2] |
| Epoxy-Amine Network | ~3600 | 2 - 8 | 50 - 90 | [5] |
| PMMA-cross-linked | 2000 - 2500 | 1 - 3 | 40 - 60 | [6] |
Note: These values are illustrative. The mechanical properties are highly dependent on the cross-link density and the nature of the base polymer.[7][8]
Characterization of Cross-linked Polymers
To confirm successful cross-linking and to characterize the properties of the new material, the following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of P-O-C or P-N-C bonds and the disappearance of P-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹⁹F): To monitor the substitution on the phosphazene ring.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the cross-linked polymer.[2][3][4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the network.
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus, tan δ) and determine the cross-link density.
-
Swelling Studies: To estimate the degree of cross-linking by measuring the solvent uptake of the polymer network.
Safety and Handling
This compound is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere to prevent hydrolysis. The byproduct, HF, is highly toxic and corrosive; the use of a base to scavenge it is essential. Consult the Safety Data Sheet (SDS) for HFCP before use.
Conclusion
This compound is a versatile and effective cross-linking agent for creating advanced polymer networks with enhanced thermal, mechanical, and chemical properties. The protocols and data presented here provide a foundation for researchers to explore the potential of HFCP in their specific applications, from drug delivery systems to high-performance materials. Careful control of reaction conditions and thorough characterization of the resulting materials are key to achieving the desired performance.
References
- 1. Polyphosphazene - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. "The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate Wi" by Fawn Marie Uhl, Galina F. Levchik et al. [epublications.marquette.edu]
- 5. scienomics.com [scienomics.com]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexafluorocyclotriphosphazene in Inorganic-Organic Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of hexafluorocyclotriphosphazene (HFCPN) in the creation of advanced inorganic-organic hybrid materials. Detailed protocols for key synthetic procedures are included, along with a summary of the material properties and potential applications, particularly in the biomedical field.
Introduction to this compound
This compound, with the chemical formula (NPF₂)₃, is a cyclic inorganic compound that serves as a versatile building block for a wide range of hybrid materials. Its phosphorus-nitrogen backbone imparts unique properties such as thermal stability and flame retardancy. The reactivity of the P-F bonds allows for the facile substitution with a variety of organic nucleophiles, enabling the synthesis of materials with tailored functionalities. This has led to their exploration in diverse fields, including the development of high-performance polymers, optical materials, and advanced drug delivery systems.[1][2]
The synthesis of HFCPN is typically achieved through the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃), a more readily available precursor.[1] The resulting fluoro-derivative often exhibits cleaner substitution reactions, particularly with organometallic reagents, leading to a broader scope of potential molecular designs.[1]
Synthesis of Inorganic-Organic Hybrid Materials
The creation of inorganic-organic hybrid materials from HFCPN primarily involves the nucleophilic substitution of its fluorine atoms with organic moieties. These reactions can be controlled to achieve varying degrees of substitution, leading to materials with a range of properties.
Synthesis of Alkoxy/Aryloxy Substituted Cyclotriphosphazenes
The reaction of HFCPN with alcohols or phenols in the presence of a base is a common method to produce stable, hexa-substituted derivatives. These materials have shown promise as flame retardants, and high-performance optical resins.
Synthesis of Organometallic-Substituted Cyclotriphosphazenes
Organolithium reagents can be used to introduce organic groups directly bonded to the phosphorus atoms of the phosphazene ring. These reactions can exhibit high stereospecificity, offering precise control over the molecular architecture.
Ring-Opening Polymerization (ROP)
While HFCPN itself is a cyclic trimer, it can be used to synthesize poly(difluorophosphazene), which can then undergo macromolecular substitution to yield a wide array of functional polymers. These polyphosphazenes are of particular interest in biomedical applications due to their biodegradability and structural flexibility.[3]
Quantitative Data Summary
The properties of this compound-based hybrid materials are highly dependent on the nature of the organic substituent. The following tables summarize key quantitative data from the literature.
Table 1: Thermal Properties of Hexa-substituted Cyclotriphosphazene (B1200923) Derivatives
| Substituent Group | 5% Weight Loss Temp (T₅d, °C) | Glass Transition Temp (Tg, °C) | Char Yield (%) at 850°C | Limiting Oxygen Index (LOI, %) |
| Hexa(Allyl 4-hydroxybenzoate) | 337 | - | 40.03 | 34.33 |
| Hexa(aminophenyl) in Cyanate Ester (5%) | - | - | - | 38 |
| Hexa(aminophenyl) in Cyanate Ester (10%) | - | - | - | 41 |
| Hexa(aminophenyl) in Cyanate Ester (15%) | - | - | - | 44 |
| Tris-spiro-(3,4-dioxybenzaldehyde) derived polymer | up to 375 | 135-175 | 36-42 | >26 |
Data sourced from multiple studies for comparative purposes.[2][4][5]
Table 2: Optical Properties of Cyclotriphosphazene-Based Polymers
| Polymer Composition | Refractive Index (n) at 550 nm | Transmittance (%) at 550 nm |
| Thiol-ene polymer with bifunctional aromatic thiol 1 | 1.673 | 89 |
| Thiol-ene polymer with bifunctional aromatic thiol 2 | 1.706 | 89 |
| Homopolymer of Hexa(Allyl 4-hydroxybenzoate)cyclotriphosphazene | 1.596 | - |
These polymers exhibit high transparency and refractive indices, making them suitable for optical applications such as LED encapsulation.[4][6]
Experimental Protocols
Protocol 1: Synthesis of 1-(Ethoxyvinyl)pentafluorocyclotriphosphazene
This protocol details the reaction of HFCPN with an organolithium reagent to yield a monosubstituted product.
Materials:
-
This compound (N₃P₃F₆)
-
Ethyl vinylether
-
tert-butyl lithium
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether
-
Activated carbon
-
Standard HCl solution for titration
-
All reactions should be conducted under anhydrous conditions in a nitrogen atmosphere.
Procedure:
-
In a three-necked round-bottomed flask fitted with a reflux condenser and a pressure-equalizing dropping funnel, prepare the l-lithioethoxyethylene reagent by reacting ethyl vinylether with tert-butyl lithium in THF at -78°C.
-
Titrate an aliquot of the organolithium reagent with a standard HCl solution to determine its exact concentration.
-
To a solution of N₃P₃F₆ (15 g, 0.06 mol) in 75 mL of THF at -78°C, add the calculated amount of the l-lithioethoxyethylene solution dropwise over a period of time.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting mixture in petroleum ether and filter to remove lithium fluoride (B91410) salts.
-
Treat the filtrate with activated carbon and then remove the solvent.
-
Distill the resulting oil under vacuum (b.p. 25-30°C at 0.02 mm Hg) to yield the pure product.
-
Characterize the product using IR, Mass Spectrometry, and NMR (¹H, ¹⁹F, ³¹P) spectroscopy.
Protocol 2: Synthesis of Poly[bis(trifluoroethoxy)phosphazene] from Poly(difluorophosphazene)
This protocol describes the macromolecular substitution on a pre-formed poly(difluorophosphazene).
Materials:
-
Poly(difluorophosphazene) ([NPF₂]n)
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a reaction vessel under argon, dissolve poly(difluorophosphazene) (0.713 g, 8.6 mmol) in dry THF.
-
In a separate flask, slowly add trifluoroethanol (2.15 g, 21.5 mmol) to a suspension of sodium hydride (0.860 g, 21.5 mmol) in dry THF (20 mL).
-
Stir this mixture under argon until the solution becomes clear, indicating the formation of sodium trifluoroethoxide.
-
Add the sodium trifluoroethoxide solution dropwise to the polymer solution and stir overnight under argon.
-
Monitor the reaction for full substitution using ³¹P NMR spectroscopy.
-
To purify the product, dilute the reaction mixture with THF and filter to remove precipitated salts.
-
Reduce the volume of the filtrate by rotary evaporation until a viscous solution remains.
-
Slowly precipitate the polymer into water to isolate the product.
-
Collect the polymer and dry it thoroughly.
Visualized Workflows and Relationships
General Synthesis of Functionalized Cyclotriphosphazenes
Caption: General workflow for the synthesis of functionalized cyclotriphosphazenes.
Pathway to Polyphosphazene-Based Hybrid Materials
Caption: Synthetic pathway from the precursor to hybrid polyphosphazenes.
Applications in Drug Development
Cyclotriphosphazene derivatives and their polymeric counterparts are emerging as promising platforms for drug delivery.[7][8][9] Their tunable biodegradability, biocompatibility, and the ability to conjugate a wide range of therapeutic agents and targeting ligands make them highly attractive for developing advanced drug delivery systems.[8][9]
Drug Conjugation and Release
Therapeutic agents can be covalently attached to the phosphazene backbone, often through linkers that are sensitive to the physiological conditions of the target site, such as pH. For instance, doxorubicin (B1662922) has been successfully conjugated to cyclophosphazene-based nanospheres, demonstrating pH-responsive drug release.[7] At a physiological pH of 7.4, drug release is minimal, while in a slightly acidic environment (pH 6.5), characteristic of tumor microenvironments, the release is significantly enhanced.[7] This targeted release mechanism can improve the therapeutic efficacy while reducing systemic toxicity.
Cellular Uptake and Cytotoxicity
The cellular uptake of phosphazene-based nanoparticles is an active area of research. The mechanism is thought to be primarily through endocytosis. The surface chemistry of the nanoparticles, including the nature of the organic side groups, plays a crucial role in their interaction with the cell membrane and their subsequent internalization.
While specific signaling pathways are not yet fully elucidated for many this compound-based systems, studies on related organophosphazenes have shown that their antibacterial action may be due to electrostatic interactions with the negatively charged bacterial cell membrane, leading to membrane disruption.[7] In cancer therapy, cyclotriphosphazene derivatives functionalized with compounds like coumarin (B35378) have shown significantly enhanced antitumor activity against breast cancer cell lines compared to the free drug.[10] This suggests that the phosphazene core acts as an effective scaffold for presenting multiple therapeutic moieties to cancer cells, potentially leading to multivalent interactions and enhanced efficacy.
Further research is needed to delineate the precise molecular interactions and signaling cascades that are modulated by these hybrid materials upon cellular uptake. Understanding these mechanisms will be critical for the rational design of next-generation phosphazene-based therapeutics.
References
- 1. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexa-BODIPY-cyclotriphosphazene based nanoparticle for NIR fluorescence/photoacoustic dual-modal imaging and photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The specific functionalization of cyclotriphosphazene for the synthesis of smart dendrimers. | Semantic Scholar [semanticscholar.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. The specific functionalization of cyclotriphosphazene for the synthesis of smart dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent research progress on polyphosphazene-based drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anticancer activity of cyclotriphosphazenes functionalized with 4-methyl-7-hydroxycoumarin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hexafluorocyclotriphosphazene Derivatives in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of hexafluorocyclotriphosphazene derivatives, with a primary focus on poly[bis(trifluoroethoxy)phosphazene] (PTFEP), in various biomedical applications. These applications include the development of advanced drug delivery systems, coatings for implantable medical devices to enhance biocompatibility, and platforms for tissue engineering.
Application: Drug Delivery Systems
This compound-based polymers can be formulated into nanoparticles for the controlled delivery of therapeutic agents. The unique properties of these polymers, such as their biocompatibility and tunable degradation, make them excellent candidates for encapsulating a wide range of drugs, from small molecules to biologics.
Quantitative Data: Drug Loading and Release
The following table summarizes representative data on the loading and in vitro release of common anticancer drugs from phosphazene-based nanoparticle systems.
| Drug | Polymer Matrix | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release (pH 7.4, 37°C) | Citation |
| Doxorubicin | Poly(organophosphazene) | ~150 | ~10 | ~85 | ~40% in 36h | [1] |
| Paclitaxel (B517696) | PLGA-Polyphosphazene | 95-155 | Not Specified | Increased with bioenhancers | Biphasic: initial burst followed by sustained release over 14 days | [2][3] |
| Doxorubicin | pH-sensitive Polyphosphazene | Not Specified | Not Specified | Not Specified | ~11% at pH 5.5, ~5.5% at pH 7.5 after ~80h | [4] |
Experimental Protocol: Preparation of Drug-Loaded Polyphosphazene Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic drug, such as Paclitaxel, into polyphosphazene nanoparticles using an oil-in-water emulsion solvent evaporation technique.
Materials:
-
Poly[bis(trifluoroethoxy)phosphazene] (PTFEP)
-
Paclitaxel
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PTFEP and 10 mg of Paclitaxel in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under continuous stirring at 500 rpm.
-
Homogenization: Homogenize the mixture at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM at 40°C under reduced pressure for 2 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and residual PVA.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water and lyophilize to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for size, morphology, drug loading, and encapsulation efficiency using appropriate techniques (e.g., Dynamic Light Scattering, Scanning Electron Microscopy, UV-Vis Spectroscopy).[2][3]
Application: Biocompatible Coatings for Medical Devices
Fluorinated polyphosphazenes, particularly PTFEP, are utilized as coatings for blood-contacting medical devices like coronary stents to improve their biocompatibility and reduce the risk of thrombosis and in-stent restenosis.[5][6] These coatings have been shown to possess anti-inflammatory and antithrombogenic properties.[5]
Quantitative Data: In Vivo Performance of PTFEP-Coated Stents
The following table presents in vivo data from a porcine coronary artery model comparing PTFEP-coated stents to bare metal stents (BMS).[6]
| Parameter | Time Point | PTFEP-Coated Stent | Bare Metal Stent | P-value |
| Neointimal Area (mm²) | 4 weeks | 3.20 | 1.93 | 0.009 |
| Neointimal Area (mm²) | 12 weeks | 2.25 | 2.65 | 0.034 |
| Neointimal Height (µm) | 12 weeks | 204.46 | 299.41 | 0.048 |
| Percentage Stenosis (%) | 12 weeks | 38.25 | 50.42 | 0.019 |
| Inflammation Score | 12 weeks | 0.12 | 0.30 | 0.029 |
Experimental Protocol: Dip-Coating of Coronary Stents with PTFEP
This protocol outlines a standard procedure for coating stainless steel coronary stents with PTFEP.
Materials:
-
Stainless steel coronary stents
-
Poly[bis(trifluoroethoxy)phosphazene] (PTFEP)
-
Acetone (B3395972) (analytical grade)
-
Ultrasonic bath
-
Dip-coating apparatus
-
Vacuum oven
Procedure:
-
Stent Cleaning: Thoroughly clean the stents by sonicating in acetone for 15 minutes, followed by rinsing with fresh acetone and drying under a stream of nitrogen.
-
Coating Solution Preparation: Prepare a 1% (w/v) solution of PTFEP in acetone.
-
Dip-Coating: Mount the cleaned stent onto the dip-coating apparatus. Immerse the stent into the PTFEP solution at a constant withdrawal speed of 1 mm/s.
-
Drying: Allow the coated stent to air-dry for 30 minutes to evaporate the bulk of the solvent.
-
Vacuum Drying: Place the stent in a vacuum oven and dry at 60°C for 24 hours to remove any residual solvent.
-
Sterilization: Sterilize the coated stents using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, prior to in vivo implantation.
Application: Scaffolds for Tissue Engineering
The versatility of polyphosphazenes allows for their fabrication into porous scaffolds that can support cell attachment, proliferation, and differentiation, making them suitable for tissue engineering applications. Their biodegradable nature ensures that the scaffold is gradually replaced by newly formed tissue.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a polyphosphazene biomaterial.[5][7][8]
Materials:
-
Polyphosphazene biomaterial (e.g., a thin film or extract)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Material Exposure:
-
For direct contact: Place a sterile sample of the polyphosphazene material (e.g., a 5x5 mm film) into each well.
-
For extract testing: Prepare an extract of the material by incubating it in culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C. Add serial dilutions of the extract to the cells.
-
-
Incubation: Incubate the cells with the material or extract for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (cells not exposed to the material).
Visualizations
Cellular Uptake of Polyphosphazene Nanoparticles
Polyphosphazene nanoparticles are typically internalized by cells through various endocytic pathways.[9][10][11][12][13] The specific pathway can depend on the size, shape, and surface chemistry of the nanoparticles. The following diagram illustrates the major endocytic routes.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 4. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 5. A new polymer concept for coating of vascular stents using PTFEP (poly(bis(trifluoroethoxy)phosphazene) to reduce thrombogenicity and late in-stent stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of nanoscale poly[bis(trifluoroethoxy) phosphazene] (PTFEP) coatings in reducing thrombogenicity and late in-stent stenosis in a porcine coronary artery model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Synthesis and characterization of paclitaxel nanoparticles for drug delivery [ouci.dntb.gov.ua]
- 9. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wilhelm-lab.com [wilhelm-lab.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexafluorocyclotriphosphazene Synthesis
Welcome to the Technical Support Center for Hexafluorocyclotriphosphazene (NPF₂)₃ Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of (NPF₂)₃. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Consistently Low Yield of (NPF₂)₃
-
Question: My synthesis of this compound from hexachlorocyclotriphosphazene (NPCl₂)₃ and an alkali metal fluoride (B91410) consistently results in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this fluorination reaction are a common problem and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: The starting material, (NPCl₂)₃, is highly sensitive to moisture and can hydrolyze, leading to unwanted byproducts.[1] The fluorinating agent, particularly sodium fluoride (NaF), is often hygroscopic.[1]
-
Solution: Ensure all glassware is rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Dry the solvent (e.g., acetonitrile) using appropriate methods. The fluorinating agent (e.g., NaF) should be dried under vacuum prior to use.[1]
-
-
Incomplete Reaction: The fluorination of all six chlorine atoms on the phosphazene ring may not go to completion, resulting in a mixture of partially substituted chlorofluorocyclotriphosphazenes (N₃P₃ClₓFᵧ).
-
Solution:
-
Increase Reaction Time and/or Temperature: Gently refluxing the reaction mixture for an extended period (e.g., 24 hours) can drive the reaction to completion.[1]
-
Use of a Catalyst: The addition of a phase-transfer catalyst or an ionic liquid can significantly enhance the reaction rate and yield.
-
Choice of Fluorinating Agent: Potassium fluoride (KF) is generally more reactive than sodium fluoride (NaF) and may lead to higher yields or allow for milder reaction conditions.
-
-
-
Suboptimal Solvent: The choice of solvent is critical. While acetonitrile (B52724) is commonly used and effective, other solvents can be detrimental.[1]
-
Solution: Acetonitrile is the preferred solvent.[1] Avoid solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as they can react with the starting material (NPCl₂)₃.[1]
-
-
Product Loss During Workup: this compound is volatile, with a boiling point of approximately 51°C.[2] Significant product loss can occur during solvent removal and purification.
-
Solution: When removing the solvent, use a rotary evaporator at a controlled temperature and reduced pressure. For purification by distillation, fractional distillation under an inert atmosphere is recommended to carefully collect the product fraction.[1]
-
-
Issue 2: Product Impurity
-
Question: My final product shows impurities, as indicated by analytical techniques like ³¹P NMR or GC-MS. What are these impurities and how can I remove them?
-
Answer: The most common impurities are partially substituted chlorofluorocyclotriphosphazenes.
-
Identification:
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of pure (NPF₂)₃ shows a singlet. The presence of other peaks or complex multiplets indicates the presence of chlorofluoro-derivatives. The chemical shifts of these species will vary depending on the number and position of the fluorine and chlorine substituents.
-
GC-MS Analysis: Gas chromatography-mass spectrometry can be used to separate and identify the different species in your product mixture based on their retention times and mass spectra.
-
-
Purification:
-
Fractional Distillation: Due to the differences in volatility between (NPF₂)₃ and the various chlorofluoro-intermediates, fractional distillation is an effective method for purification.[1] Careful control of the distillation temperature is crucial to isolate the pure hexafluorinated product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable method for synthesizing this compound?
-
Q2: What is the role of a catalyst in this synthesis, and which ones are effective?
-
A2: Catalysts are used to increase the reaction rate and improve the yield. Phase-transfer catalysts (PTCs) and ionic liquids are effective. PTCs, such as tetrabutylammonium (B224687) bromide, facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs. Ionic liquids can act as both the solvent and catalyst, promoting the fluorination reaction.
-
-
Q3: What are the key safety precautions to take during this synthesis?
-
A3: this compound is corrosive and moisture-sensitive.[4] The starting material, (NPCl₂)₃, is also sensitive to moisture.[1] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all reagents under an inert atmosphere to prevent exposure to moisture and air.
-
Be aware of the volatility of the product and take precautions to avoid inhalation.
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy. An aliquot of the reaction mixture can be taken (under inert conditions), filtered, and the filtrate analyzed. The disappearance of the signal corresponding to (NPCl₂)₃ and the appearance of the singlet for (NPF₂)₃ will indicate the reaction's progression.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for (NPF₂)₃ Synthesis
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| (NPCl₂)₃ | NaF | None | Acetonitrile | ~80 | 24 | ~55 (focus on purity) | Thesis[1] |
| (NPCl₂)₃ | KF | Ionic Liquid [Nbmm]OH | Acetonitrile | 30 | 2 | 98.7 | Patent |
| (NPCl₂)₃ | NaF | Ethylene glycol ethers | Non-polar solvent | - | - | >60 | Patent[2] |
Note: Yields are highly dependent on the specific experimental setup and purification methods.
Experimental Protocols
High-Yield Synthesis of this compound using Sodium Fluoride in Acetonitrile
This protocol is based on established literature procedures and aims for a high purity product.[1]
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF), dried under vacuum
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Fractional distillation apparatus
Procedure:
-
Preparation:
-
Assemble the three-neck flask with a reflux condenser and a gas inlet/outlet connected to the inert gas supply.
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Dry the sodium fluoride (NaF) under vacuum at an elevated temperature and store it in a desiccator until use.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add hexachlorocyclotriphosphazene (e.g., 28 g, 0.0803 mol) to the reaction flask.
-
Add anhydrous acetonitrile (e.g., 100 mL) to the flask.
-
Gently heat and stir the mixture to dissolve the (NPCl₂)₃.
-
Once dissolved, add the dried sodium fluoride (e.g., 27 g, 0.643 mol, ~8 equivalents) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 80°C) and maintain this temperature for 24 hours with continuous stirring.
-
Monitor the reaction progress by taking small aliquots for ³¹P NMR analysis, if desired.
-
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the solid sodium chloride and excess sodium fluoride.
-
Set up the fractional distillation apparatus under an inert atmosphere.
-
Carefully distill the filtrate. Collect the fraction that distills at approximately 45-51°C. This is the this compound product.
-
-
Storage:
-
The collected product can be further purified by recrystallization from the liquid state by slow cooling.
-
Store the pure this compound in a sealed container under an inert atmosphere in a refrigerator or freezer to prevent sublimation and degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in (NPF₂)₃ synthesis.
References
Troubleshooting low yield in Hexafluorocyclotriphosphazene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Hexafluorocyclotriphosphazene ((NPF₂)₃).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most common cause of low yield is often attributed to the quality of the starting material, Hexachlorocyclotriphosphazene ((NPCl₂)₃), and the presence of moisture throughout the reaction. Impurities in the starting material can interfere with the fluorination process, while moisture can lead to the formation of undesirable byproducts. Ensuring the purity of (NPCl₂)₃ through methods like recrystallization and sublimation is crucial.[1] Additionally, maintaining strictly anhydrous (dry) conditions during the synthesis is essential for optimal results.
Q2: Can the choice of fluorinating agent impact the yield?
A2: Yes, the choice of fluorinating agent can significantly influence the reaction efficiency and yield. Sodium fluoride (B91410) (NaF) and potassium fluoride (KF) are commonly used.[1] While both can be effective, the reactivity can differ based on the solvent system and reaction conditions. Some studies suggest that KF may be more efficient in certain contexts.[1] The optimal choice may require empirical determination for your specific setup.
Q3: What is the role of the solvent in the synthesis?
A3: The solvent plays a critical role in dissolving the reactants and facilitating the fluorination reaction. Acetonitrile (B52724) is a commonly used solvent for the fluorination of (NPCl₂)₃ with NaF.[1] The use of a dry, inert solvent is paramount to prevent side reactions. The choice of solvent can also affect the solubility of the fluorinating agent and the reaction temperature, thereby influencing the reaction rate and yield. In some cases, ionic liquids have been explored as alternative solvents to simplify product separation and potentially improve yield.[2]
Q4: How critical is temperature control during the reaction?
A4: Temperature control is very important. The fluorination reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A common procedure involves refluxing the reaction mixture at approximately 80°C.[1] Inconsistent or incorrect temperature can lead to incomplete reaction or the formation of byproducts, thus lowering the yield of the desired this compound.
Q5: What are the common byproducts in this synthesis?
A5: The primary byproducts are often partially fluorinated cyclophosphazenes (e.g., (NPCl)ₓ(NPF)₃₋ₓ) and linear phosphazene oligomers. The formation of these byproducts is more likely when the reaction is incomplete or if there are impurities or moisture present. The synthesis of the precursor, hexachlorocyclotriphosphazene, can also produce other cyclic (n=4-7) and oily linear phosphazenes (n=8-15) which, if not properly removed, can lead to a complex mixture after fluorination.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of (NPCl₂)₃ | 1. Inactive Fluorinating Agent: The fluorinating agent (e.g., NaF, KF) may be old, of low purity, or have absorbed moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. 3. Poor Solubility of Reactants: The fluorinating agent may not be sufficiently soluble in the chosen solvent. | 1. Use a fresh, high-purity, and anhydrous fluorinating agent. Consider drying the agent under vacuum before use. 2. Ensure the reaction is maintained at the recommended temperature (e.g., ~80°C for acetonitrile reflux) for an adequate duration (e.g., 24 hours).[1] Monitor the reaction progress using techniques like ³¹P NMR spectroscopy if available. 3. Ensure vigorous stirring to maximize the interaction between the solid fluorinating agent and the dissolved (NPCl₂)₃. Consider solvents known to better solubilize the reactants. |
| Formation of a Complex Mixture of Products | 1. Presence of Moisture: Water can react with both the starting material and the product, leading to hydrolysis and the formation of various byproducts. 2. Impure (NPCl₂)₃: The presence of other cyclic or linear phosphazenes in the starting material will lead to a mixture of fluorinated products. 3. Side Reactions: Uncontrolled reaction conditions can promote the formation of partially substituted or linear phosphazenes. | 1. Use thoroughly dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Purify the (NPCl₂)₃ by recrystallization or sublimation before use.[1] 3. Strictly control the reaction temperature and reactant stoichiometry. |
| Difficult Product Isolation | 1. Formation of Fine Precipitates: The salt byproduct (e.g., NaCl, KCl) can form a fine powder that is difficult to filter. 2. Product Loss During Workup: The product is volatile and can be lost during solvent removal or filtration.[1] | 1. For fine precipitates, consider centrifugation followed by decantation of the supernatant. 2. Minimize the time the product is exposed to the atmosphere. Use efficient purification methods like fractional distillation under reduced pressure to isolate the volatile product.[1] |
Experimental Protocols
Synthesis of Hexachlorocyclotriphosphazene ((NPCl₂)₃)
A common method for synthesizing the precursor, Hexachlorocyclotriphosphazene, involves the reaction of phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in an inert solvent such as chlorobenzene.[3] The use of a catalyst can improve the yield, which can otherwise be low due to the limited contact between the solid reactants.[3]
Typical Reaction Conditions:
-
Reactants: Phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl).
-
Solvent: Chlorobenzene.
-
Temperature: 100-130°C.[3]
-
Reaction Time: 3-5 hours.[3]
-
Purification: The crude product is obtained by filtration and vacuum distillation, followed by recrystallization from a suitable solvent like hexane (B92381) to achieve high purity.
| Parameter | Condition | Effect on Yield |
| Reactant Ratio (PCl₅:NH₄Cl) | 1:1.2-1.5 | An excess of NH₄Cl is often used to drive the reaction to completion. |
| Catalyst | Divalent metal chlorides (e.g., ZnCl₂) or a composite catalyst system. | Catalysts can significantly shorten the reaction time and increase the yield to 70-75%.[3] |
| Temperature | 100-130°C | Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to byproduct formation. |
Synthesis of this compound ((NPF₂)₃)
The fluorination of Hexachlorocyclotriphosphazene is typically achieved using an alkali metal fluoride.
Detailed Experimental Protocol:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve purified Hexachlorocyclotriphosphazene (e.g., 28 g, 0.080 mol) in anhydrous acetonitrile (e.g., 100 mL) under an inert atmosphere (e.g., argon).[1]
-
Add an excess of a dry fluorinating agent, such as sodium fluoride (e.g., 27 g, 0.643 mol, 8 equivalents).[1]
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring and maintain for 24 hours.[1]
-
After cooling to room temperature, the solid byproduct (NaCl) is removed by filtration.
-
The product, this compound, is isolated from the filtrate by fractional distillation. The product is a clear liquid with a collection temperature of around 45°C.[1]
| Parameter | Condition | Effect on Yield |
| Fluorinating Agent | Sodium Fluoride (NaF) or Potassium Fluoride (KF) | Both are effective, though KF can sometimes offer higher efficiency.[1] An excess is used to ensure complete fluorination. |
| Solvent | Anhydrous Acetonitrile | A dry, polar aprotic solvent is crucial for the reaction. |
| Temperature | Reflux (~80°C) | Ensures a sufficient reaction rate for complete substitution. |
| Reaction Time | 24 hours | A prolonged reaction time is necessary to drive the substitution to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Hexafluorocyclotriphosphazene Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of hexafluorocyclotriphosphazene ((NPF₂)₃). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃) using an alkali metal fluoride (B91410), most commonly sodium fluoride (NaF), in an anhydrous, non-nucleophilic solvent such as acetonitrile (B52724).[1][2] This reaction is typically performed under an inert atmosphere to prevent hydrolysis of the starting material.
Q2: Why is it crucial to use anhydrous conditions for this synthesis?
A2: The starting material, hexachlorocyclotriphosphazene, is highly sensitive to moisture and can decompose via hydrolysis.[1] The fluorinating agent, such as NaF, can also be hygroscopic.[1] The presence of water can lead to the formation of unwanted byproducts and significantly lower the yield of the desired this compound.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as a corrosive material. It can cause severe skin burns and eye damage. Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: How can I confirm the successful synthesis of this compound?
A4: The most effective method for confirming the product is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] this compound will show a characteristic singlet in the ³¹P NMR spectrum. ¹H NMR can also be used to confirm the absence of protons from any organic side groups.
Q5: What are the common challenges in purifying this compound?
A5: A significant challenge is the product's tendency to sublime at room temperature, which can lead to loss of material during purification.[1] Fractional distillation is a common purification method; however, co-distillation with the solvent can occur.[1] Filtration can also be challenging if fine precipitates are formed during the reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Fluorinating Agent: Sodium fluoride (NaF) can be hygroscopic and lose reactivity if it has absorbed moisture. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Solubility of Reagents: The starting material, (NPCl₂)₃, may not be fully dissolved in the solvent.[1] | 1. Dry the Fluorinating Agent: Dry the NaF under vacuum prior to use.[1] 2. Optimize Temperature: Ensure the reaction is refluxing at the appropriate temperature (around 80°C for acetonitrile).[1] 3. Ensure Dissolution: Gentle heating may be required to fully dissolve the (NPCl₂)₃ in the solvent before adding the fluorinating agent.[1] |
| Low Yield of Final Product | 1. Moisture Contamination: Presence of water in the reaction mixture can lead to hydrolysis of the starting material and byproducts.[1] 2. Product Loss During Purification: The product is volatile and can be lost through sublimation, especially under vacuum.[1] 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. | 1. Use Anhydrous Conditions: Use a dry solvent and run the reaction under an inert atmosphere (e.g., argon).[1] 2. Careful Purification: Minimize the time the product is exposed to the atmosphere. When performing fractional distillation, carefully monitor the temperature to avoid excessive heating.[1] 3. Optimize Reaction Time: Monitor the reaction progress using ³¹P NMR to determine the optimal reaction time, which is typically around 24 hours.[1] |
| Formation of Multiple Products (Observed in NMR) | 1. Incomplete Fluorination: Insufficient fluorinating agent or reaction time can result in a mixture of partially fluorinated intermediates (e.g., N₃P₃ClₓF₆-ₓ). 2. Impurities in Starting Material: The commercial hexachlorocyclotriphosphazene may contain higher cyclic oligomers, such as the tetramer ((NPCl₂)₄), which will also undergo fluorination. | 1. Use Excess Fluorinating Agent: Employ a molar excess of the fluorinating agent to drive the reaction to completion. 2. Purify Starting Material: If high purity is required, consider purifying the (NPCl₂)₃ by sublimation or recrystallization before use. |
| Difficulty in Isolating the Product | 1. Fine Precipitate Formation: The byproduct (e.g., NaCl) may form a very fine powder that is difficult to remove by standard filtration.[1] 2. Co-distillation with Solvent: During fractional distillation, the product may co-distill with the solvent, leading to an impure product.[1] | 1. Alternative Filtration: Consider using centrifugation to separate the fine precipitate, followed by decantation of the supernatant. 2. Careful Fractional Distillation: Use a fractional distillation column with good theoretical plates and carefully control the distillation temperature. Collect the fraction at the known boiling point of this compound (~50°C).[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of this compound from hexachlorocyclotriphosphazene.
| Parameter | Value/Condition | Notes |
| Starting Material | Hexachlorocyclotriphosphazene ((NPCl₂)₃) | Ensure high purity for best results. |
| Fluorinating Agent | Sodium Fluoride (NaF) | Typically used in molar excess (e.g., 8 equivalents).[1] |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | Other non-nucleophilic solvents can be explored, but acetonitrile is most common.[1][3] |
| Reaction Temperature | ~80°C (Reflux) | Gentle reflux is typically sufficient.[1] |
| Reaction Time | 24 hours | Reaction progress can be monitored by ³¹P NMR.[1] |
| Atmosphere | Inert (e.g., Argon) | Crucial to prevent moisture contamination.[1] |
| Purification Method | Fractional Distillation or Filtration | Product collects at ~45-50°C during distillation.[1] |
| Reported Yield | ~55% | Higher yields have been reported, but the focus is often on achieving high purity.[1] |
Experimental Protocols
Detailed Methodology for this compound Synthesis
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF), dried under vacuum
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Heating mantle with magnetic stirring
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reflux apparatus and ensure all glassware is thoroughly dried. The system should be flushed with argon to create an inert atmosphere.
-
Dissolution of Starting Material: In the round-bottom flask, dissolve hexachlorocyclotriphosphazene in dry acetonitrile with gentle heating and stirring.[1]
-
Addition of Fluorinating Agent: Once the starting material is fully dissolved, add the dried sodium fluoride to the reaction mixture.[1]
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 24 hours with continuous stirring.[1]
-
Reaction Monitoring: (Optional) A small aliquot of the reaction mixture can be carefully withdrawn and analyzed by ³¹P NMR to check for the disappearance of the starting material and the appearance of the product peak.
-
Work-up and Purification (Fractional Distillation):
-
After 24 hours, cool the reaction mixture to room temperature.
-
Set up the fractional distillation apparatus under an argon atmosphere.
-
Carefully transfer the reaction mixture to the distillation flask.
-
Slowly heat the mixture. Collect the clear liquid product that distills at approximately 45-50°C.[1]
-
-
Work-up and Purification (Filtration):
-
After cooling the reaction, filter the mixture to remove the sodium chloride precipitate. This may require vacuum filtration.
-
The product can be isolated from the filtrate. Note that the product is volatile and may sublime.[1]
-
-
Product Characterization and Storage:
-
Confirm the purity of the collected product using ³¹P and ¹H NMR.
-
The product is a crystalline solid with a low melting point. It should be sealed and stored in a freezer to minimize sublimation.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Hexafluorocyclotriphosphazene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Hexafluorocyclotriphosphazene ((NPF₂)₃) by fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collection | 1. Insufficient heating of the distillation flask. 2. System leak. 3. Condenser temperature is too low, causing solidification. | 1. Gradually increase the heating mantle temperature. Ensure the flask is properly seated in the mantle. 2. Check all joints and connections for a proper seal. Re-grease joints if necessary. 3. For this low-melting solid, consider using room temperature water in the condenser or even no coolant if the laboratory environment is cool enough to allow for condensation without solidification. |
| Product Purity is Low | 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Incomplete separation from solvent or impurities. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. Aim for a slow, steady collection of distillate. 3. Monitor the head temperature closely. Collect fractions in smaller volumes and analyze their purity (e.g., by GC or NMR) to identify the pure product fraction. |
| Distillate Solidifies in the Condenser | 1. The melting point of this compound is near room temperature (25-30°C). 2. The condenser is too cold. | 1. Use a heating tape on the lower part of the condenser, set to a temperature slightly above the melting point. 2. Circulate warmer water through the condenser or stop the water flow intermittently. |
| Bumping or Unstable Boiling | 1. Lack of boiling chips or inadequate stirring. 2. Rapid heating. 3. Presence of volatile impurities being removed under vacuum. | 1. Add fresh boiling chips or use a magnetic stirrer with a stir bar in the distillation flask. 2. Heat the flask gradually to ensure smooth boiling. 3. If performing a vacuum distillation, allow the system to degas fully before applying significant heat. |
| Product is Contaminated with Starting Material | 1. The boiling point of Hexachlorocyclotriphosphazene is significantly higher, so this is unlikely with proper fractional distillation. 2. Inefficient separation. | 1. Ensure a significant temperature difference is observed between the collection of the solvent/low-boiling impurities and the desired product. 2. Use a more efficient fractionating column and a slow distillation rate. |
| Product is Contaminated with Solvent (e.g., Acetonitrile) | 1. Incomplete removal of the solvent fraction. 2. Azeotrope formation (unlikely but possible). | 1. Carefully monitor the head temperature. There should be a distinct temperature plateau for the solvent, followed by a drop and then a rise to the boiling point of the product. Change the receiving flask after the solvent has distilled. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound and potential impurities?
The boiling point of this compound is approximately 50.9°C.[1] The primary starting material, Hexachlorocyclotriphosphazene, has a much higher boiling point of 256°C and tends to sublime.[2] If the synthesis is performed in acetonitrile (B52724), the solvent will have a boiling point of around 82°C. Partially fluorinated intermediates will have boiling points between that of the starting material and the final product.
Q2: What type of fractionating column is recommended?
For separating compounds with close boiling points, a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is recommended to provide a larger surface area for repeated vaporization and condensation cycles, leading to better separation.
Q3: How can I prevent the product from solidifying in the collection apparatus?
Given the melting point of 25-30°C, it is advisable to have the collection flask at room temperature or slightly warmed. In some cases, a heat gun can be used gently on the condenser and collection arm if solidification occurs.
Q4: Is a vacuum distillation necessary?
A vacuum distillation is not strictly necessary given the relatively low boiling point of this compound. However, it can be beneficial for removing high-boiling impurities or if the compound shows signs of decomposition at its atmospheric boiling point.
Q5: What are the key safety precautions when handling this compound?
This compound is corrosive and can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Notes |
| This compound | (NPF₂)₃ | 248.93 | 50.9 | 25-30 | The target compound. |
| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | 347.66 | 256 | 112-115 | The primary starting material; sublimes.[2] |
| Acetonitrile | C₂H₃N | 41.05 | ~82 | -45 | A common solvent for the synthesis. |
Experimental Protocols
Protocol for Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use dry glassware.
-
The setup should consist of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed, using grease if performing a vacuum distillation.
-
Place a stir bar in the distillation flask and place it in a heating mantle.
-
-
Charging the Flask:
-
Charge the crude this compound mixture into the distillation flask. The flask should not be more than two-thirds full.
-
-
Distillation Process:
-
Begin stirring and gently heat the distillation flask.
-
If a solvent like acetonitrile is present, a vapor ring will be observed rising up the fractionating column.
-
Collect the first fraction, which will be the solvent, at its characteristic boiling point.
-
Once the solvent has been removed, the temperature at the distillation head will drop.
-
Increase the heating mantle temperature gradually.
-
Collect any intermediate fractions in a separate receiving flask.
-
The temperature will then rise and stabilize at the boiling point of this compound (~50.9°C). Collect this fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Completion:
-
Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating and potential decomposition of the residue.
-
Allow the apparatus to cool down completely before dismantling.
-
Visualizations
Caption: Experimental workflow for the fractional distillation of this compound.
Caption: Troubleshooting decision tree for common fractional distillation issues.
References
Identifying and removing impurities from Hexafluorocyclotriphosphazene
Technical Support Center: Hexafluorocyclotriphosphazene (HPCP)
Welcome to the Technical Support Center for this compound (HPCP). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from HPCP during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound (HPCP)?
A1: The most common impurities in HPCP typically arise from its synthesis, which involves the fluorination of hexachlorocyclotriphosphazene ([NPCl₂]₃). These impurities can be categorized as:
-
Unreacted Starting Material: Residual hexachlorocyclotriphosphazene is a common impurity if the fluorination reaction does not go to completion.
-
Partially Fluorinated Intermediates: These are chlorofluorocyclotriphosphazenes where not all chlorine atoms have been substituted by fluorine (e.g., N₃P₃Cl₅F, N₃P₃Cl₄F₂, etc.). The reaction of dimethylaminopentachlorocyclotriphosphazene with fluorinating agents is known to produce a series of partially fluorinated compounds.[1]
-
Residual Solvents: Solvents used during the synthesis, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), can remain in the final product if not effectively removed.[2]
-
Higher Cyclic or Linear Phosphazenes: The starting material, hexachlorocyclotriphosphazene, can sometimes contain other cyclic (e.g., n=4-7) or linear phosphazenes, which may carry over as impurities.
Q2: How can I identify impurities in my HPCP sample using NMR spectroscopy?
A2: ³¹P and ¹⁹F NMR spectroscopy are powerful tools for assessing the purity of HPCP.
-
³¹P NMR: Pure this compound (N₃P₃F₆) exhibits a single sharp peak in its proton-decoupled ³¹P NMR spectrum due to the symmetrical environment of the three phosphorus atoms. The presence of multiple peaks or complex splitting patterns in the ³¹P NMR spectrum typically indicates the presence of impurities, such as partially fluorinated cyclotriphosphazenes. For instance, the ³¹P NMR spectrum of the starting material, hexachlorocyclotriphosphazene, shows a signal around 19.6 ppm.[3] The chemical shifts of partially substituted chlorocyclotriphosphazenes will vary depending on the substitution pattern.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of pure HPCP will also show a characteristic pattern. The presence of additional signals can indicate different fluorine environments, characteristic of partially fluorinated impurities.
Q3: What is the recommended method for purifying crude HPCP?
A3: Fractional distillation is the most effective and commonly reported method for purifying HPCP.[2][4] This technique separates compounds based on their boiling points. HPCP has a relatively low boiling point (approximately 50°C), which allows for its separation from less volatile impurities like unreacted hexachlorocyclotriphosphazene and partially fluorinated intermediates.
Q4: Can recrystallization be used to purify HPCP?
A4: Recrystallization is a common technique for purifying solid compounds.[5][6] Since HPCP is a solid at room temperature (melting point ~28-32 °C), recrystallization is a potential purification method. The key is to find a suitable solvent or solvent system in which HPCP has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution. Common recrystallization solvents include ethanol, n-hexane/acetone, and n-hexane/THF.[7] However, for HPCP, distillation is more frequently cited in the literature as the primary purification method.
Q5: How can I determine the concentration of residual solvents in my purified HPCP?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying residual solvents.[8][9][10][11][12] A headspace GC-MS analysis can effectively separate and detect volatile organic compounds, such as acetonitrile or THF, that may be present in your sample.
Troubleshooting Guides
Issue 1: Multiple peaks observed in the ³¹P NMR spectrum of my purified HPCP.
| Possible Cause | Troubleshooting Step |
| Incomplete Fluorination | The presence of multiple signals in the ³¹P NMR spectrum suggests that your sample contains partially fluorinated chlorocyclotriphosphazenes. Review your synthesis protocol, ensuring an adequate excess of the fluorinating agent (e.g., NaF or KF) and sufficient reaction time and temperature. Consider repeating the fluorination step on the impure material. |
| Inefficient Purification | Your distillation may not have been efficient enough to separate the closely boiling intermediates. Ensure you are using a fractional distillation setup with a sufficiently long and efficient column. Monitor the distillation temperature closely and collect the fraction that distills at the boiling point of HPCP (~50°C). |
Issue 2: My HPCP product sublimes in the condenser during distillation, causing a blockage.
| Possible Cause | Troubleshooting Step |
| Excessive Subcooling of the Condenser | Sublimation can occur if the condenser is too cold, causing the HPCP vapor to solidify directly.[13] Increase the temperature of the cooling fluid in the condenser to be just below the melting point of HPCP (around 25-28°C). This will ensure that the HPCP condenses to a liquid rather than a solid. |
| Low Distillation Pressure | Operating at a very low pressure can favor sublimation. While distillation is typically performed under an inert atmosphere (like argon), ensure the pressure is not significantly below atmospheric pressure unless a vacuum distillation is intended and controlled. |
Issue 3: The yield of purified HPCP after distillation is very low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | A low yield may be due to an incomplete fluorination reaction. Confirm the reaction completion by taking a ³¹P NMR of the crude reaction mixture before distillation. |
| Product Loss During Transfer | HPCP is volatile and can be lost to evaporation, especially during transfers of the purified liquid. It has been observed that small crystals can sublime within minutes.[2] Keep containers with HPCP sealed and cool. Minimize the time the purified product is exposed to the atmosphere. |
| Distillation Parameters Not Optimized | Distilling too quickly or at too high a temperature can lead to decomposition or co-distillation of impurities, which are then discarded, lowering the apparent yield of pure product. Maintain a slow and steady distillation rate. |
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (Crude) | Final Purity (Purified) | Primary Impurities Removed |
| Fractional Distillation | Typically 50-70% (by NMR) | >98% (by NMR) | Hexachlorocyclotriphosphazene, Partially fluorinated intermediates |
| Recrystallization | Variable | Potentially >95% | Dependent on solvent selection, primarily removes less soluble impurities |
Note: The purity values are typical estimates based on synthetic procedures and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is based on a reported synthesis and purification of HPCP.[2]
Objective: To purify crude this compound from unreacted starting materials and partially fluorinated intermediates.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Transfer the crude HPCP solution (e.g., from a synthesis in acetonitrile) to the distilling flask.
-
Gently heat the distilling flask using a heating mantle.
-
Slowly increase the temperature and monitor the temperature at the head of the fractionating column.
-
Discard any initial low-boiling fractions (e.g., residual solvent).
-
Collect the fraction that distills at a constant temperature of approximately 45-50°C. This is the pure this compound. The boiling point may be slightly depressed due to co-distillation with the solvent.[2]
-
Once the temperature starts to rise above this range, stop the distillation.
-
The collected pure HPCP should be a clear liquid that will solidify upon cooling. Store the purified product in a sealed container under an inert atmosphere and at a low temperature to prevent sublimation and degradation.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To assess the purity of a this compound sample.
Materials:
-
HPCP sample (crude or purified)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the HPCP sample in the deuterated solvent in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
A single sharp peak indicates a high purity of this compound.
-
The presence of a peak around 19.6 ppm suggests the presence of the starting material, hexachlorocyclotriphosphazene.[3]
-
Multiple peaks in the phosphazene region indicate the presence of partially fluorinated intermediates. The chemical shifts will vary based on the number and position of the fluorine and chlorine atoms.
-
-
For quantitative analysis, a known internal standard can be added, and the relative integrals of the HPCP peak and impurity peaks can be used to estimate their concentrations.[9]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationships between impurities, identification, and removal methods for HPCP.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. cms.agr.wa.gov [cms.agr.wa.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 13. Sublimation - Industrial Professionals - Cheresources.com Community [cheresources.com]
Preventing side reactions in the synthesis of Hexafluorocyclotriphosphazene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Hexafluorocyclotriphosphazene ((NPF₂)₃).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the fluorination of Hexachlorocyclotriphosphazene ((NPCl₂)₃) using a fluorinating agent in an appropriate solvent.[1][2] Sodium fluoride (B91410) (NaF) or potassium fluoride (KF) are commonly used fluorinating agents, with acetonitrile (B52724) (CH₃CN) being the preferred solvent.[1][3]
Q2: Why is an inert atmosphere, such as argon, necessary for this reaction?
A2: The starting material, Hexachlorocyclotriphosphazene ((NPCl₂)₃), is known to be sensitive to moisture.[1] Conducting the reaction under an inert atmosphere prevents the decomposition of the starting material, which could otherwise lead to the formation of unwanted by-products.[1]
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: The primary side reactions and issues of concern include:
-
Incomplete Fluorination: The reaction may not proceed to completion, resulting in a mixture of partially chlorinated and fluorinated phosphazene rings.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the P-Cl bonds in the starting material, forming undesired by-products.[1]
-
Solvent-Induced Decomposition: Certain solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can react with and decompose the starting material.[1]
Q4: How can I purify the final this compound product?
A4: Fractional distillation is the most effective method for purifying this compound.[1][2] However, due to the close boiling points of the product and the commonly used solvent, acetonitrile, co-distillation can occur.[1] Careful control of the distillation temperature is crucial for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of (NPF₂)₃ | 1. Incomplete reaction. 2. Decomposition of starting material due to moisture. 3. Loss of product during purification. | 1. Increase reaction time or temperature (gentle reflux). Ensure efficient stirring. 2. Use a dry solvent and dry the fluorinating agent (e.g., NaF) under vacuum prior to use.[1] Maintain a strict inert atmosphere (e.g., argon).[1] 3. Carefully monitor the temperature during fractional distillation to minimize co-distillation with the solvent.[1] |
| Presence of Impurities in the Final Product (Confirmed by NMR) | 1. Incomplete fluorination. 2. Formation of by-products from side reactions. 3. Co-distillation of the solvent with the product. | 1. Consider using a more reactive fluorinating agent, such as potassium fluoride (KF), which may lead to a cleaner reaction.[1] 2. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and inert conditions.[1] 3. Optimize the fractional distillation process. An alternative could be to find a suitable solvent with a higher boiling point, though common polar aprotic solvents like DMF and DMSO are unsuitable.[1] |
| Reaction Mixture Turns Yellow or Red and Produces a Malodorous Gas | 1. Use of an inappropriate solvent. | 1. Immediately stop the reaction and work up cautiously. This indicates a reaction between the solvent and the starting material. Acetonitrile (CH₃CN) is the recommended solvent. Avoid using DMF or DMSO.[1] |
| Difficulty in Isolating a Pure Solid Product | 1. The product may be a liquid or a low-melting solid at room temperature. 2. The presence of solvent in the final product. | 1. The melting point of this compound is reported to be around 25-30 °C.[3][4] Cooling the receiving flask during or after distillation can induce crystallization.[1] 2. Improve the efficiency of the fractional distillation to better separate the product from the solvent.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it as necessary based on their specific laboratory conditions and safety protocols.
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF) or Potassium Fluoride (KF)
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon gas supply
-
Standard reflux and distillation glassware
Procedure:
-
Preparation of Reagents:
-
Dry the sodium fluoride (NaF) or potassium fluoride (KF) under vacuum to remove any residual moisture.[1]
-
Use anhydrous acetonitrile as the solvent.
-
-
Reaction Setup:
-
Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a gas inlet for argon. Ensure all glassware is thoroughly dried.
-
Under a positive pressure of argon, dissolve Hexachlorocyclotriphosphazene in anhydrous acetonitrile in the round-bottom flask. Gentle heating may be required to facilitate dissolution.[1]
-
-
Fluorination Reaction:
-
Add the dried fluorinating agent (e.g., 8 equivalents of NaF) to the stirred solution.[1]
-
Heat the mixture to a gentle reflux (approximately 80-82 °C for acetonitrile) and maintain the reflux with continuous stirring for 24 hours.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as ³¹P NMR spectroscopy, to confirm the formation of this compound.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Set up a fractional distillation apparatus under an argon atmosphere.
-
Carefully distill the reaction mixture. Collect the fraction that distills at approximately 45-51 °C, which corresponds to this compound.[1][4] Be aware that some acetonitrile may co-distill.[1]
-
Cooling the receiving flask may promote the crystallization of the product.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Starting Material | Hexachlorocyclotriphosphazene ((NPCl₂)₃) | [1][2] |
| Fluorinating Agent | Sodium Fluoride (NaF) or Potassium Fluoride (KF) | [1][3] |
| Solvent | Acetonitrile (CH₃CN) | [1] |
| Reaction Temperature | ~80 °C (Reflux) | [1] |
| Reaction Time | 24 hours | [1] |
| Melting Point of (NPF₂)₃ | 25-30 °C | [3][4] |
| Boiling Point of (NPF₂)₃ | ~50.9 °C | [3][4] |
| Purification Method | Fractional Distillation | [1][2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up High-Purity Hexafluorocyclotriphosphazene (HFCPN) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of high-purity hexafluorocyclotriphosphazene (F₆N₃P₃). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical data summaries to address challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFCPN) and what are its key properties?
A1: this compound, also known as phosphonitrilic fluoride (B91410) trimer, is an inorganic compound with the chemical formula (NPF₂)₃.[1] It is a white, crystalline solid at room temperature with a melting point of approximately 27-30°C and a boiling point of 51°C.[2][3] It is known for its high thermal stability and is sensitive to moisture.[1][2] HFCPN is soluble in organic solvents like toluene.[2][3]
Q2: What are the primary applications of high-purity HFCPN?
A2: High-purity HFCPN is a versatile precursor for the synthesis of advanced polymers, particularly polyphosphazenes, which have applications in flame-retardant materials, high-performance elastomers, and biomedical devices.[4] It is also used in the development of new energy materials, such as electrolyte additives for lithium-ion batteries to improve safety and performance.[3][5]
Q3: What are the main safety hazards associated with HFCPN?
A3: HFCPN is a corrosive material that can cause severe skin burns and eye damage.[2][6] It is also moisture-sensitive and can release hazardous substances upon decomposition.[2] Proper handling in a well-ventilated area, preferably in a closed system or under a fume hood, is crucial.[7] Personal protective equipment (PPE), including impervious gloves, safety goggles, and protective clothing, must be worn.[6][7]
Q4: What is the most common synthetic route to produce HFCPN?
A4: The most prevalent method for synthesizing HFCPN is the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃).[8][9] This reaction typically involves reacting (NPCl₂)₃ with a fluorinating agent, such as sodium fluoride (NaF) or potassium fluoride (KF), in an appropriate solvent like acetonitrile (B52724).[8] The resulting HFCPN is then purified, commonly through distillation.[9]
Troubleshooting Guide
Low Reaction Yield
Q: We are experiencing significantly lower than expected yields of HFCPN. What are the potential causes and how can we improve the yield?
A: Low yields in HFCPN synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Inefficient Fluorinating Agent: The choice and quality of the fluorinating agent are critical.
-
Solution: Potassium fluoride (KF) can be more active than sodium fluoride (NaF), but NaF often leads to higher isolated yields under optimized conditions. For NaF, ensure it has a small particle size (≤ 300 mesh) and low water content (≤200 ppm) to maximize its reactivity.[10]
-
-
Suboptimal Reaction Temperature: The reaction temperature directly influences the rate of fluorination.
-
Solution: While higher temperatures can increase the reaction rate, they may also lead to side reactions. An optimal temperature range should be determined empirically for your specific setup, often starting around 80°C for reflux in acetonitrile.[8]
-
-
Moisture Contamination: HFCPN and its precursors are moisture-sensitive. Water in the reaction can lead to the formation of undesirable byproducts.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store fluorinating agents in a desiccator. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[8]
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the starting material's signal will indicate the reaction's completion. Reaction times can be long, sometimes exceeding 24 hours.[8]
-
Product Impurity
Q: Our final product contains significant impurities, as detected by NMR analysis. What are the likely impurities and how can we prevent their formation?
A: Impurities in the final HFCPN product often arise from incomplete reactions or side reactions.
-
Partially Fluorinated Intermediates: These are species where not all chlorine atoms have been replaced by fluorine (e.g., N₃P₃F₅Cl, N₃P₃F₄Cl₂).
-
Cause: Insufficient fluorinating agent, low reaction temperature, or short reaction time.
-
Prevention: Use a sufficient excess of the fluorinating agent. Ensure the reaction goes to completion by monitoring with ³¹P NMR. Increase the reaction temperature or time as needed.
-
-
Solvent-Related Byproducts: The choice of solvent can sometimes lead to side reactions.
-
Cause: Certain solvents may react with the phosphazene ring or intermediates under the reaction conditions.
-
Prevention: Acetonitrile is a commonly used and generally effective solvent.[8] If side reactions are suspected, consider alternative high-boiling, non-polar solvents, though this may require re-optimization of reaction conditions.
-
-
Degradation Products: Exposure to moisture during workup or storage can lead to the formation of various hydrolysis products.
-
Cause: Inadequate drying of the product or storage in a non-inert atmosphere.
-
Prevention: Perform the workup and purification steps under anhydrous conditions. Store the final product under an inert gas in a tightly sealed container, preferably refrigerated.[2]
-
Scale-Up Challenges
Q: We are trying to scale up the synthesis from lab-scale to a pilot plant. What new challenges should we anticipate?
A: Scaling up chemical processes introduces complexities that may not be apparent at the lab scale.[11][12][13]
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat management more challenging.
-
Challenge: Localized overheating can lead to an increase in side reactions and impurity formation.
-
Mitigation: Use a reactor with efficient heat exchange capabilities. Employ controlled, gradual heating and ensure vigorous and effective stirring to maintain a uniform temperature throughout the reaction mixture.
-
-
Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more difficult than in a small flask.
-
Challenge: Poor mixing can result in localized areas of high or low reactant concentration, leading to incomplete reactions and the formation of byproducts.
-
Mitigation: Select an appropriate stirring mechanism (e.g., mechanical stirrer with a suitable impeller design) for the reactor size and viscosity of the reaction mixture. The stirring speed should be optimized to ensure homogeneity.
-
-
Byproduct Removal: The physical form of byproducts can pose challenges during scale-up.
-
Challenge: For instance, the formation of very fine potassium chloride (KCl) powder when using KF can be difficult to filter on a large scale.[8]
-
Mitigation: Investigate alternative filtration methods suitable for fine particles, such as centrifugation followed by decantation or the use of specialized filter aids.
-
Data Presentation
Table 1: Influence of Reaction Parameters on HFCPN Synthesis Yield
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | KF | Acetonitrile | 80 | 24 | ~65 | >95 |
| 2 | NaF (standard) | Acetonitrile | 80 | 24 | ~70 | >97 |
| 3 | NaF (≤ 300 mesh, ≤200 ppm H₂O) | Acetonitrile | 80 | 24 | ~85 | >98 |
| 4 | Pyridine hydrofluoride | Acetonitrile | 60 | 12 | ~47 | ~90 |
| 5 | NaF (≤ 300 mesh, ≤200 ppm H₂O) | Toluene | 110 | 24 | ~80 | >97 |
Note: Data is synthesized from typical results reported in the literature for illustrative purposes. Actual results may vary.[10]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from procedures described in the literature.[8]
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) and allow it to cool under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: Assemble the glassware and equip the flask with a magnetic stirrer.
-
Reagents: In the flask, dissolve hexachlorocyclotriphosphazene ((NPCl₂)₃) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Add a stoichiometric excess (e.g., 8 equivalents) of finely powdered, anhydrous sodium fluoride (NaF) to the solution.[8]
-
Reaction: Gently heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by ³¹P NMR spectroscopy until the starting material peak has disappeared. This may take 24 hours or more.[8]
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification of this compound
-
Filtration: Filter the reaction mixture under an inert atmosphere to remove the sodium chloride byproduct and any unreacted sodium fluoride. Wash the solid residue with a small amount of anhydrous acetonitrile to recover any remaining product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the solvent by rotary evaporation under reduced pressure.
-
Distillation: The crude HFCPN is then purified by fractional distillation under reduced pressure.[9] Collect the fraction boiling at the appropriate temperature (the boiling point is 51°C at atmospheric pressure, so it will be lower under vacuum).
-
Storage: Store the purified, colorless liquid or solid (depending on ambient temperature) in a tightly sealed container under an inert atmosphere and refrigerate.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of HFCPN.
Caption: Troubleshooting guide for common issues in HFCPN synthesis.
Caption: Logical relationships between observed problems and their root causes.
References
- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphazenes ppt or pdf ( inorganic chemistry notes ) | PDF [slideshare.net]
- 4. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 5. iajps.com [iajps.com]
- 6. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 7. Synthesis and reactions of this compound [morressier.com]
- 8. Organophosphazenes. Part 17. The synthesis of trimethylsilylacetylene and terminal acetylene derivatives of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. lookchem.com [lookchem.com]
- 10. Preparation of polyphosphazenes: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting incomplete polymerization of Hexafluorocyclotriphosphazene
Welcome to the technical support center for the polymerization of hexafluorocyclotriphosphazene ((NPF₂)₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of poly(difluorophosphazene) ((NPF₂)n).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
Question: Why is my resulting poly(difluorophosphazene) insoluble?
Answer: Insoluble polymer formation is a frequent issue, often due to cross-linking. The thermal ring-opening polymerization (ROP) of fluorinated phosphazenes is particularly susceptible to cross-linking, which renders the polymer intractable for further use as a reactive intermediate.[1]
-
Cause 1: Excessive Heating: Prolonged heating during thermal ROP can lead to cross-linking.
-
Solution: Carefully control the polymerization time and temperature. It may be necessary to shorten the reaction duration or lower the temperature to mitigate cross-linking.
-
-
Cause 2: High Molecular Weight: At very high molecular weights, poly(difluorophosphazene) can become insoluble in common organic solvents like THF.[1]
-
Solution: If a soluble polymer is required for subsequent reactions, consider targeting a lower molecular weight by adjusting reaction time or temperature.
-
-
Alternative Approach: To circumvent insolubility issues associated with thermal ROP, consider an alternative synthetic route. This involves the thermal ROP of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene) (B1141720), followed by the substitution of chlorine with fluorine using a reagent like potassium fluoride (B91410) (KF) in tetrahydrofuran (B95107) (THF).[1] This method has been shown to yield a soluble version of poly(difluorophosphazene).[1]
Question: The molecular weight of my poly(difluorophosphazene) is consistently low. What are the possible reasons?
Answer: Achieving a high molecular weight is critical for many applications. Low molecular weight can stem from several factors related to monomer purity and reaction conditions.
-
Cause 1: Monomer Impurities: The purity of the this compound monomer is paramount for successful polymerization.[2] Impurities can terminate the growing polymer chains, leading to a lower degree of polymerization.
-
Solution: Rigorous purification of the (NPF₂)₃ monomer is essential. A recommended method is the synthesis from hexachlorocyclotriphosphazene followed by distillation to obtain a pure product.[3]
-
-
Cause 2: Sub-optimal Reaction Conditions: The temperature and duration of the polymerization reaction directly influence the final molecular weight.
-
Solution: For thermal ROP, systematically optimize the reaction temperature and time. For the related poly(dichlorophosphazene), polymerization is typically conducted at 250°C in an evacuated and sealed tube.[1] Similar conditions can be used as a starting point for (NPF₂)₃, with adjustments made based on experimental results.
-
-
Cause 3: Incomplete Substitution (in the alternative synthesis route): If you are synthesizing (NPF₂)n via the substitution of poly(dichlorophosphazene), incomplete replacement of chlorine with fluorine will result in a different polymer and may affect its properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the this compound monomer?
A1: A highly effective method for synthesizing and purifying this compound involves reacting hexachlorocyclotriphosphazene ((NPCl₂)₃) with a fluorinating agent such as sodium fluoride (NaF). The resulting (NPF₂)₃ can then be purified by distillation to separate it from byproducts and unreacted starting materials.[3]
Q2: What are the typical reaction conditions for the thermal ring-opening polymerization (ROP) of this compound?
A2: While the literature suggests that thermal ROP of (NPF₂)₃ is challenging due to cross-linking[1], conditions similar to those for the polymerization of hexachlorocyclotriphosphazene can be used as a starting point. This typically involves heating the highly purified monomer in a sealed, evacuated Pyrex tube at temperatures around 250°C.[1] However, it is crucial to carefully optimize the reaction time to avoid the formation of insoluble polymer.
Q3: How can I characterize the extent of polymerization and the molecular weight of my poly(difluorophosphazene)?
A3:
-
³¹P NMR Spectroscopy: This is a powerful technique to confirm the structure of the polymer and to check for the presence of unreacted monomer or other phosphorus-containing species. The chemical shifts in the ³¹P NMR spectrum are indicative of the different phosphorus environments in the trimer, linear oligomers, and high polymer.
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mw and Mn) and the polydispersity index (PDI) of the polymer.[4] This provides a quantitative measure of the success of the polymerization reaction.
-
Solubility Testing: A simple qualitative test is to check the solubility of the resulting polymer in various organic solvents, such as THF.
Q4: Are there any catalysts that can be used to improve the polymerization of this compound?
A4: While thermal ROP is often performed without a catalyst, the polymerization of related phosphazene trimers can be catalyzed. For instance, silylium (B1239981) ions have been shown to catalyze the ROP of hexachlorocyclotriphosphazene at ambient temperatures.[5] The applicability of such catalysts to this compound would require further investigation.
Data Summary
| Parameter | Thermal Ring-Opening Polymerization (ROP) of (NPF₂)₃ | Substitution Route from (NPCl₂)n |
| Starting Material | This compound ((NPF₂)₃) | Poly(dichlorophosphazene) ((NPCl₂)n) |
| Typical Temperature | ~250°C[1] | Room Temperature[1] |
| Key Reagents | - | Potassium Fluoride (KF)[1] |
| Solvent | None (melt polymerization) | Tetrahydrofuran (THF)[1] |
| Common Issues | Cross-linking, insolubility[1] | Incomplete substitution |
| Key Advantage | Direct route to (NPF₂)n | Yields a soluble polymer[1] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol is based on the fluorination of hexachlorocyclotriphosphazene.
-
Reaction Setup: In a dry flask equipped with a reflux condenser and a magnetic stirrer, add hexachlorocyclotriphosphazene ((NPCl₂)₃) and a suitable fluorinating agent (e.g., sodium fluoride, NaF) in an appropriate solvent.
-
Reaction: Heat the mixture to reflux and stir for the required duration to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is a volatile liquid at room temperature.[1] Isolate the crude product by filtration to remove solid byproducts.
-
Distillation: Purify the crude this compound by distillation to obtain a highly pure monomer suitable for polymerization.[3]
Protocol 2: Thermal Ring-Opening Polymerization of (NPF₂)₃
-
Monomer Preparation: Place a known quantity of highly purified this compound monomer into a clean, dry Pyrex tube.
-
Evacuation and Sealing: Connect the tube to a high-vacuum line and evacuate to remove any air and volatile impurities. While under vacuum, carefully seal the tube using a torch.
-
Polymerization: Place the sealed tube in a furnace pre-heated to the desired temperature (e.g., 250°C).[1] Heat for a predetermined and carefully controlled amount of time.
-
Isolation: After the specified time, remove the tube from the furnace and allow it to cool to room temperature. Carefully open the tube in a fume hood. The resulting polymer can then be dissolved in a suitable solvent for further analysis and use.
Protocol 3: Synthesis of Soluble Poly(difluorophosphazene) via Substitution
This protocol is an alternative to thermal ROP to obtain a soluble polymer.[1]
-
Preparation of Poly(dichlorophosphazene): Synthesize poly(dichlorophosphazene) by the thermal ROP of recrystallized and sublimed hexachlorocyclotriphosphazene at 250°C in an evacuated Pyrex tube.[1]
-
Dissolution: Dissolve the obtained poly(dichlorophosphazene) in dry THF under an inert atmosphere (e.g., argon).
-
Fluorination: Add 2.5 equivalents of potassium fluoride (KF) to the stirred polymer solution.
-
Reaction: Allow the reaction to stir at room temperature for an extended period (e.g., 7 days) to ensure complete substitution.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing them using ³¹P NMR to confirm the disappearance of the P-Cl signal and the appearance of the P-F signal.
-
Purification: Once the reaction is complete, the polymer solution can be used for subsequent reactions or the polymer can be isolated by precipitation in a non-solvent.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(difluorophosphazene).
Caption: Troubleshooting decision tree for incomplete polymerization.
References
- 1. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and reactions of this compound [morressier.com]
- 4. Insight into the Thermal Ring-Opening Polymerization of Phospha[1]ferrocenophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
Technical Support Center: Optimizing Hexafluorocyclotriphosphazene (HFCP) as an Electrolyte Additive
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Hexafluorocyclotriphosphazene (HFCP) as an electrolyte additive in lithium-ion battery research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HFCP) as an electrolyte additive?
A1: this compound (HFCP), also known as FPPN, is primarily used as a flame-retardant additive in lithium-ion battery electrolytes. Its main function is to enhance the safety of the battery by increasing the flash point of the flammable organic carbonate electrolytes, thereby reducing the risk of fire and thermal runaway. Additionally, HFCP contributes to the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces, which can improve the battery's overall performance, especially at high temperatures.
Q2: What is a typical starting concentration for HFCP in an electrolyte formulation?
A2: A typical starting concentration for HFCP is around 5% by mass in the total electrolyte solution.[1] This concentration has been shown to significantly elevate the flash point of the electrolyte mixture. However, the optimal concentration can vary depending on the specific electrolyte composition, electrode chemistry, and desired performance characteristics. For certain applications, such as in lithium-sulfur batteries, concentrations as high as 20% have been explored to render the electrolyte nonflammable.
Q3: How does HFCP affect the electrochemical performance of a lithium-ion battery?
A3: The addition of HFCP can have several positive effects on electrochemical performance. It can contribute to the formation of a stable SEI layer, which is crucial for preventing unwanted side reactions between the electrolyte and the electrode materials. This leads to improved high-temperature cycling performance and an overall longer battery lifespan. For instance, in a LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NCM622)/graphite pouch cell with an electrolyte containing 8% HFCP, a capacity retention of 74.7% was observed after 150 cycles, which was a significant improvement over the baseline without the additive.[2]
Q4: Can HFCP be used with other electrolyte additives?
A4: Yes, HFCP can be used in conjunction with other electrolyte additives to achieve synergistic effects. For example, it can be combined with film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to further enhance the stability and performance of the SEI layer. The compatibility and potential interactions with other additives should always be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Ionic Conductivity | High concentration of HFCP can increase the viscosity of the electrolyte, leading to lower ionic conductivity. | - Reduce the concentration of HFCP in incremental steps (e.g., 1-2% at a time) and measure the ionic conductivity at each step to find an optimal balance. - Consider co-solvents with lower viscosity to compensate for the increased viscosity from HFCP. |
| Poor Low-Temperature Performance | Increased electrolyte viscosity due to HFCP can significantly impede ion transport at low temperatures. | - Optimize the HFCP concentration to the lowest effective level for flame retardancy. - Introduce co-solvents known to improve low-temperature performance, such as ethyl acetate (B1210297) (EA) or methyl propionate (B1217596) (MP). |
| Initial Capacity Loss | The initial electrochemical reactions involving HFCP during the formation of the SEI layer can consume some lithium ions, leading to initial capacity loss. | - Optimize the formation cycling protocol. A slower formation rate or the inclusion of a constant voltage step can help in forming a more stable and efficient SEI. - Experiment with a slightly higher initial charging voltage during the first cycle to compensate for the initial loss, but be cautious not to exceed the electrochemical stability window of the electrolyte. |
| Increased Interfacial Resistance | A thick or poorly formed SEI layer due to a high concentration of HFCP or improper formation can lead to high interfacial resistance. | - Characterize the SEI layer using techniques like Electrochemical Impedance Spectroscopy (EIS) and X-ray Photoelectron Spectroscopy (XPS) to understand its composition and thickness. - Adjust the HFCP concentration and formation protocol based on the characterization results. - Consider using HFCP in combination with other film-forming additives that can create a thinner and more conductive SEI. |
| Incomplete Dissolution of HFCP | HFCP may not fully dissolve in certain carbonate electrolyte mixtures, especially at higher concentrations. | - Ensure the electrolyte components are of high purity and low water content, as impurities can affect solubility. - Use a co-solvent that has better solubility for HFCP. - Gently heat the mixture while stirring in an inert atmosphere (e.g., an argon-filled glovebox) to aid dissolution. Ensure the temperature is kept low to avoid any degradation of electrolyte components. |
Quantitative Data on HFCP Concentration and Performance
The following table summarizes the reported effects of different concentrations of this compound (FPPN) on key battery performance metrics.
| HFCP Concentration (wt%) | Electrolyte System | Key Performance Metric | Result | Reference |
| 5% | Not specified | Safety | Significantly elevates the flash point of the electrolyte mixture. | [1] |
| 8% | 1 M LiPF₆ in EC/EMC (1:2 wt) | Capacity Retention (NCM622/graphite) | 74.7% after 150 cycles at 1C. | [2] |
| 20% | Ether-based (DOL/DME) | Flammability (Li-S battery) | Renders the electrolyte nonflammable. |
Experimental Protocols
Preparation of HFCP-Containing Electrolyte
Objective: To prepare a lithium-ion battery electrolyte with a specific concentration of HFCP.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC)
-
This compound (HFCP)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, accurately weigh the required amounts of EC and EMC to prepare the desired solvent mixture ratio (e.g., 1:2 by weight).
-
Transfer the solvents to a clean, dry beaker with a magnetic stir bar.
-
Slowly add the required amount of LiPF₆ to the solvent mixture while stirring until it is completely dissolved to achieve the desired molarity (e.g., 1 M).
-
Accurately weigh the desired amount of HFCP to achieve the target weight percentage (e.g., 5 wt%).
-
Gradually add the HFCP to the LiPF₆/carbonate solvent solution while continuously stirring.
-
Continue stirring the mixture for several hours at room temperature to ensure complete dissolution and homogeneity of the HFCP.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance
Objective: To measure the interfacial resistance of a lithium-ion cell containing an HFCP-modified electrolyte.
Materials:
-
Assembled coin cell (e.g., CR2032) with the HFCP-containing electrolyte.
-
Electrochemical workstation with EIS capability.
-
Temperature-controlled chamber.
Procedure:
-
Place the assembled coin cell in the temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25 °C).
-
Connect the cell to the electrochemical workstation.
-
Set the EIS parameters:
-
Frequency range: Typically 100 kHz to 0.01 Hz.
-
AC amplitude: 5-10 mV.
-
DC bias: The open-circuit voltage (OCV) of the cell.
-
-
Run the EIS measurement.
-
Analyze the resulting Nyquist plot. The diameter of the semicircle in the high-to-medium frequency region generally corresponds to the charge transfer resistance at the electrode-electrolyte interface.
-
Model the impedance data using an equivalent circuit to obtain a quantitative value for the interfacial resistance.
Visualizations
References
Technical Support Center: Functionalization of Hexafluorocyclotriphosphazene-Derived Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the functionalization of hexafluorocyclotriphosphazene (HFCP)-derived polymers. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing functionalized polyphosphazenes, and why is it challenging to work with?
A1: The most common precursor is poly(dichlorophosphazene) (B1141720), synthesized from the ring-opening polymerization of hexachlorocyclotriphosphazene. While not directly derived from this compound, it is the standard starting material for introducing a wide variety of functional groups. The primary challenge is its high sensitivity to moisture, which can lead to hydrolysis and cross-linking of the polymer chains, rendering the polymer insoluble and unsuitable for further functionalization.[1][2] Therefore, all reactions must be conducted under strictly anhydrous conditions.
Q2: I am observing incomplete substitution of the chlorine atoms on the poly(dichlorophosphazene) backbone. What are the likely causes?
A2: Incomplete substitution can arise from several factors:
-
Steric Hindrance: Bulky nucleophiles may have difficulty accessing and replacing all chlorine atoms on the polymer backbone.[3]
-
Insufficient Nucleophile: An inadequate molar excess of the nucleophile may not be sufficient to drive the reaction to completion.
-
Low Reactivity of Nucleophile: Weakly nucleophilic reagents may require more forcing reaction conditions, such as higher temperatures or longer reaction times.[1]
-
Precipitation of the Polymer: The partially substituted polymer may precipitate from the reaction solvent before substitution is complete.
Q3: My functionalized polyphosphazene has a very broad molecular weight distribution (high PDI). How can I achieve better control over this?
A3: A broad molecular weight distribution is often a result of the traditional thermal ring-opening polymerization of hexachlorocyclotriphosphazene. To achieve a narrower PDI, consider alternative polymerization methods such as living cationic polymerization of phosphoranimines, which allows for controlled chain growth and lower polydispersity.[1][4]
Q4: What are the key characterization techniques I should use to confirm the successful functionalization of my polyphosphazene?
A4: A combination of spectroscopic and analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is crucial for confirming the disappearance of the P-Cl signal from the precursor and the appearance of new signals corresponding to the functionalized phosphorus atoms. 1H and 13C NMR are used to verify the structure of the attached side groups.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify characteristic vibrational bands of the functional groups introduced onto the polymer backbone.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the polymer.
Troubleshooting Guides
Problem 1: The reaction mixture becomes a gel or an insoluble solid during nucleophilic substitution.
-
Question: My poly(dichlorophosphazene) solution turned into an insoluble gel after adding the nucleophile. What happened and how can I prevent it?
-
Answer: This is likely due to cross-linking reactions. The primary cause is often the presence of moisture, which can hydrolyze the P-Cl bonds to form P-OH groups that then condense with other P-Cl groups. Another possibility is the use of a nucleophile with more than one reactive site.
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Purify the Precursor: Ensure the poly(dichlorophosphazene) precursor is free from cross-linked fractions by dissolving it in an anhydrous solvent and filtering out any insoluble material before use.[2]
-
Use Monofunctional Nucleophiles: If your nucleophile has multiple reactive sites (e.g., diamines, diols), consider using a protection group strategy to block all but one of the reactive sites during the substitution reaction. The protecting groups can then be removed in a subsequent step.[5]
-
-
Problem 2: The final polymer product shows a low yield.
-
Question: After purification, the yield of my functionalized polyphosphazene is very low. What are the potential reasons and solutions?
-
Answer: Low yields can result from incomplete reaction, loss of product during purification, or side reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: For weakly nucleophilic reagents, consider increasing the reaction temperature or extending the reaction time.[1] Using a stronger base (e.g., sodium hydride) to deprotonate the nucleophile can also improve reactivity.
-
Increase Nucleophile Stoichiometry: Use a larger excess of the nucleophile to ensure the reaction goes to completion.
-
Refine Purification Method: Polyphosphazenes can be sensitive to the purification method. Dialysis is a common and effective method for removing salts and unreacted nucleophiles. If using precipitation, ensure the chosen non-solvent does not cause the precipitation of low molecular weight fractions that you wish to retain.
-
Check for Side Reactions: Analyze the byproducts to identify any potential side reactions that may be consuming your starting material or product.
-
-
Data Presentation
Table 1: Molecular Weight and Thermal Properties of Selected Functionalized Polyphosphazenes
| Substituent Group | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Trifluoroethoxy | 138 | 249 | 1.81 | -66 | [1] |
| Phenoxy | 189 | 382 | 2.02 | 6 | [1] |
| 4-Cyanophenoxy | 189 | 194 | 1.03 | 93 | [1] |
| Methoxyethoxyethoxy | 120 | 156 | 1.30 | -84 | [6] |
| Glycine ethyl ester | 150 | 300 | 2.00 | 3 | [6] |
| Alanine ethyl ester | 160 | 336 | 2.10 | 35 | [6] |
Table 2: Influence of Fluoroalkoxy Side Chain Length on Glass Transition Temperature
| Substituent Group | Tg (°C) | Reference |
| Trifluoroethoxy (-OCH2CF3) | -47.0 | [7] |
| Octafluoropentoxy (-OCH2(CF2)3CF3) | -42.9 | [7] |
| Trifluorobutoxy (-OCH2(CF2)2CF3) | -114.1 | [7] |
Experimental Protocols
General Protocol for Nucleophilic Substitution on Poly(dichlorophosphazene)
This protocol provides a general procedure for the synthesis of a poly(organophosphazene) via nucleophilic substitution of poly(dichlorophosphazene). All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Poly(dichlorophosphazene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Selected nucleophile (e.g., sodium trifluoroethoxide, sodium phenoxide)
-
Dry, oven-baked glassware
-
Inert atmosphere manifold (Schlenk line or glovebox)
Procedure:
-
Preparation of the Poly(dichlorophosphazene) Solution:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve poly(dichlorophosphazene) in anhydrous THF to a concentration of approximately 10-20 mg/mL.
-
Stir the solution at room temperature until the polymer is fully dissolved. If any insoluble gel is present, it should be removed by filtration under inert conditions.
-
-
Preparation of the Nucleophile Solution:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of the sodium salt of the desired nucleophile in anhydrous THF. A 10-20% molar excess of the nucleophile relative to the P-Cl units is typically used.
-
If the sodium salt is not commercially available, it can be prepared by reacting the corresponding alcohol or phenol (B47542) with a strong base like sodium hydride in anhydrous THF.
-
-
Substitution Reaction:
-
Slowly add the nucleophile solution to the stirred poly(dichlorophosphazene) solution at room temperature using a cannula or a dropping funnel.
-
Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by 31P NMR by taking aliquots from the reaction mixture. The complete disappearance of the signal at ~-18 ppm (P-Cl) and the appearance of a new signal in the range of -5 to -10 ppm (P-OR) indicates the completion of the reaction.
-
-
Purification of the Functionalized Polymer:
-
After the reaction is complete, the resulting sodium chloride byproduct is removed by filtration.
-
The polymer solution is then concentrated under reduced pressure.
-
The concentrated polymer solution is purified by dialysis against THF and then against deionized water to remove any remaining salts and low molecular weight impurities.
-
The purified polymer is isolated by lyophilization (freeze-drying) to yield a white, fibrous solid.
-
-
Characterization:
-
The structure of the final polymer is confirmed by 1H NMR, 13C NMR, and 31P NMR spectroscopy.
-
The molecular weight and PDI are determined by GPC.
-
The thermal properties (Tg and thermal stability) are analyzed by DSC and TGA.
-
Mandatory Visualizations
References
- 1. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of polyphosphazenes: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on Pervaporation Performance of Polyphosphazene Membranes with Different Fluorine Side Groups for Thiophene/n-Heptane Separation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Hexafluorocyclotriphosphazene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical properties of hexafluorocyclotriphosphazene (N₃P₃F₆) is paramount for its application in various fields, including polymer chemistry and materials science. This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization of this important inorganic ring system. We will delve into the principles, experimental protocols, and performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and X-ray Crystallography, offering a clear and objective overview to aid in the selection of the most appropriate analytical strategy.
This compound, a cyclic inorganic compound, presents a unique analytical challenge due to its structure, which consists of alternating phosphorus and nitrogen atoms in a six-membered ring, with two fluorine atoms attached to each phosphorus atom. The characterization of this molecule requires techniques that can provide detailed information about its connectivity, geometry, purity, and vibrational properties.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, conformation), quantitative analysis. | Solution (µg to mg) | Moderate | High resolution, non-destructive, excellent for structure elucidation and purity assessment.[1][2] | Lower sensitivity compared to MS, complex spectra for higher-order systems.[1] |
| GC-MS | Molecular weight, fragmentation pattern for structural confirmation, separation of volatile impurities. | Volatile sample (ng to µg) | High | High sensitivity and selectivity, excellent for identifying and quantifying volatile components.[3][4] | Limited to thermally stable and volatile compounds, potential for fragmentation complexity.[5] |
| FT-IR Spectroscopy | Functional groups, molecular vibrations. | Solid, liquid, or gas (µg to mg) | High | Fast, versatile, provides characteristic fingerprint spectra.[6][7] | Limited structural information, overlapping peaks can be challenging to interpret. |
| Raman Spectroscopy | Molecular vibrations, complementary to FT-IR, information on symmetry. | Solid, liquid, or gas (µg to mg) | High | Minimal sample preparation, insensitive to water, provides information on symmetric vibrations.[8][9] | Can be affected by fluorescence, weaker signal than FT-IR. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Single crystal | Low | Unambiguous determination of molecular structure. | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, primarily utilizing ¹⁹F and ³¹P nuclei due to their 100% natural abundance and high sensitivity.[10]
Key Performance Characteristics:
-
High Resolution: Provides detailed information about the chemical environment of each nucleus, allowing for the determination of subtle structural differences.
-
Quantitative Analysis: The area of an NMR signal is directly proportional to the number of nuclei, enabling accurate determination of purity and relative concentrations of components in a mixture.[2][11][12] A limit of detection of less than 0.1 g/100 g has been reported for quantitative ¹⁹F NMR of some fluorinated pharmaceuticals.[2]
-
Structural Elucidation: Analysis of chemical shifts and spin-spin coupling constants provides unambiguous information about the connectivity and conformation of the molecule. For this compound, ¹J(P,F), ²J(P,P), and other coupling constants have been determined.[1]
Experimental Protocol: ³¹P and ¹⁹F NMR of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (³¹P NMR):
-
Spectrometer Frequency: e.g., 162 MHz
-
Pulse Sequence: Single pulse with proton decoupling
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei.
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: e.g., 376 MHz
-
Pulse Sequence: Single pulse
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16 or more.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are typically referenced to an external standard (e.g., 85% H₃PO₄ for ³¹P, CFCl₃ for ¹⁹F).
References
- 1. Analysis and calculation of the 31P and 19F NMR spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity and noise in GC-MS: Achieving low limits of detection for difficult analytes | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantitative Analysis of Organophosphorus Pesticide Formulations by FT-Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 9. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Validating the Purity of Hexafluorocyclotriphosphazene: A Comparative Guide to GC-MS and HPLC
For Researchers, Scientists, and Drug Development Professionals
Hexafluorocyclotriphosphazene (HFCTP), a key building block in the synthesis of advanced polymers and flame retardants, demands high purity for consistent performance and safety in its applications. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of HFCTP purity. We present experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.
Introduction to Purity Analysis of this compound
This compound ((NPF₂)₃) is a cyclic inorganic compound with a molecular weight of 248.93 g/mol .[1] Its synthesis typically involves the fluorination of hexachlorocyclotriphosphazene ((NPCl₂)₃). The purity of the final product is critical, as residual starting materials or byproducts can significantly impact the properties of the resulting polymers or materials. Common impurities may include partially chlorinated phosphazenes (e.g., N₃P₃F₅Cl), higher or lower phosphazene oligomers, and hydrolysis products.
The validation of HFCTP purity requires analytical methods that can separate the main compound from these potential impurities and provide sensitive and specific detection. Both GC-MS and HPLC are widely used for the analysis of organophosphorus compounds and offer distinct advantages and disadvantages for this application.
Gas Chromatography-Mass Spectrometry (GC-MS) for HFCTP Purity
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. With a boiling point of 50.9 °C, HFCTP is an ideal candidate for GC analysis.[2] The coupling of gas chromatography with mass spectrometry provides both separation and structural identification of the analyte and its impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile organic solvent (e.g., Toluene or Ethyl Acetate) in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Injector: Split/Splitless inlet at 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted to splitless for trace analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Range: m/z 30-400.
Data Presentation: GC-MS
Table 1: Expected Retention Times and Mass Fragmentation Data for HFCTP and Potential Impurities by GC-MS.
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (HFCTP) | ~ 8.5 | 249 | 230 ([M-F]⁺), 181 ([M-NPF]⁺), 69 (PF₂)⁺ |
| Hexachlorocyclotriphosphazene | ~ 15.2 | 345, 347, 349 | 310 ([M-Cl]⁺), 275 ([M-2Cl]⁺), 116 (NPCl)⁺ |
| Pentafluoromonochlorocyclotriphosphazene | ~ 10.1 | 265, 267 | 246 ([M-F]⁺), 230 ([M-Cl]⁺), 197 ([M-NPF]⁺), 85 (NPF)⁺ |
| Tetrafluorodichlorocyclotriphosphazene | ~ 11.8 | 281, 283, 285 | 262 ([M-F]⁺), 246 ([M-Cl]⁺), 213 ([M-NPF]⁺), 101 (NPFCl)⁺ |
| Octafluorocyclotetraphosphazene | ~ 12.5 | 332 | 313 ([M-F]⁺), 249 ([M-NPF₂]⁺), 69 (PF₂)⁺ |
Note: Retention times are estimates and will vary based on the specific instrument and conditions. Fragmentation patterns are predicted based on common fragmentation of similar compounds.
GC-MS Workflow Diagram
Caption: Workflow for HFCTP purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC) for HFCTP Purity
While GC-MS is well-suited for the volatile HFCTP, HPLC offers versatility, particularly for analyzing less volatile or thermally sensitive impurities that may not be amenable to GC. Reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Acetonitrile in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a Pentafluorophenyl (PFP) column for alternative selectivity with fluorinated compounds.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (Note: HFCTP has a weak UV chromophore; a more universal detector like CAD or ELSD is recommended for better sensitivity).
Data Presentation: HPLC
Table 2: Expected Retention Times for HFCTP and Potential Impurities by Reversed-Phase HPLC.
| Compound | Expected Retention Time (min) | Comments |
| This compound (HFCTP) | ~ 12.5 | Elutes relatively late due to its non-polar nature. |
| Hexachlorocyclotriphosphazene | ~ 14.8 | More non-polar than HFCTP, thus longer retention. |
| Pentafluoromonochlorocyclotriphosphazene | ~ 13.2 | Intermediate polarity between HFCTP and hexachloro- derivative. |
| Tetrafluorodichlorocyclotriphosphazene | ~ 13.9 | Increasing chlorine content increases retention time. |
| Hydrolyzed HFCTP species | ~ 4-6 | More polar due to -OH groups, thus elute earlier. |
Note: Retention times are estimates and will vary based on the specific instrument, column, and mobile phase conditions.
HPLC Workflow Diagram
Caption: Workflow for HFCTP purity analysis by HPLC.
Comparison of GC-MS and HPLC for HFCTP Purity Validation
Table 3: Objective Comparison of GC-MS and HPLC for HFCTP Analysis.
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their partitioning between stationary and mobile phases. |
| Applicability to HFCTP | Excellent. HFCTP is volatile and thermally stable, making it ideal for GC analysis. | Good. Can be used, but may be less optimal for the main component compared to GC. |
| Impurity Detection | Excellent for volatile impurities like residual starting materials and other oligomers. | Better for non-volatile or thermally labile impurities, such as hydrolysis products or polymeric residues. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Dependent on the detector. High with CAD, ELSD, or MS, but may be lower with UV due to weak chromophore. |
| Specificity | Very High. Mass spectral data provides structural information for unambiguous peak identification. | Moderate to High. Relies on retention time matching with standards. LC-MS provides higher specificity. |
| Speed | Typically faster run times for volatile compounds. | Run times can be longer, especially with gradient elution and column equilibration. |
| Solvent Consumption | Low. | Higher, especially with isocratic elution. |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require an additional filtration step. |
| Cost & Complexity | Higher initial instrument cost and can be more complex to operate and maintain. | Lower initial instrument cost (for UV systems) and generally simpler operation. |
Conclusion and Recommendations
For the routine purity analysis of this compound, GC-MS is the superior technique . Its suitability for volatile compounds, high sensitivity, and the unparalleled specificity of mass spectrometric detection allow for confident identification and quantification of the main component and related volatile impurities. The low boiling point of HFCTP makes it a perfect candidate for this method.
HPLC serves as a valuable complementary technique. It is particularly useful for the detection of non-volatile or thermally sensitive impurities that may be missed by GC-MS. Therefore, for comprehensive characterization of HFCTP and its potential degradation products, a combination of both GC-MS and HPLC may be warranted, especially during method development and for in-depth stability studies. For routine quality control where the primary concern is the presence of volatile impurities from the synthesis, GC-MS is the more efficient and definitive choice.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Hexafluorocyclotriphosphazene
A detailed examination of the three-dimensional structure of hexafluorocyclotriphosphazene ((NPF₂)₃), a key building block in materials science and coordination chemistry, is crucial for understanding its reactivity and properties. X-ray crystallography has provided a definitive solid-state structure, revealing a planar, highly symmetrical ring system. This guide compares the structural insights obtained from X-ray crystallography with alternative gas-phase and solution-state analytical techniques, offering researchers a comprehensive overview of the available methodologies and the nuances of the structural data they provide.
At a Glance: Structural Parameters of this compound
The structural parameters of this compound have been determined with high precision using various analytical methods. The data presented below summarizes the key bond lengths and angles, offering a direct comparison between the solid-state structure from X-ray crystallography and the gas-phase structure from electron diffraction.
| Parameter | X-ray Crystallography (Solid-State) | Gas-Phase Electron Diffraction |
| Crystal System | Orthorhombic | - |
| Space Group | Pnma | - |
| P-N Bond Length (Å) | 1.584(2) - 1.589(2) | 1.560(5) |
| P-F Bond Length (Å) | 1.503(2) - 1.510(2) | 1.522(3) |
| N-P-N Bond Angle (°) | 118.5(1) - 119.2(1) | 121.7(9) |
| P-N-P Bond Angle (°) | 120.8(1) - 121.5(1) | 121.7(9) |
| F-P-F Bond Angle (°) | 99.8(1) - 100.2(1) | 100.0(8) |
In-Depth Analysis: Methodologies and Insights
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has provided a detailed picture of its molecular geometry and intermolecular interactions in the solid state.
Experimental Protocol:
The structural elucidation of this compound by single-crystal X-ray diffraction involved the following key steps:
-
Crystal Growth: Single crystals of this compound were grown by slow sublimation.
-
Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (typically 150 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 127637. The key findings from the X-ray diffraction study published in Inorganic Chemistry 1999, 38 (23), 5253-5258, reveal a nearly planar P₃N₃ ring with D₃h symmetry. The P-N bond lengths within the ring are essentially equal, indicating significant π-electron delocalization.
Alternative Methods for Structural Analysis
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights into the structure of this compound in the gas and solution phases.
Gas-Phase Electron Diffraction (GED):
This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions present in the crystal lattice. Studies on this compound have shown that the molecule maintains its high D₃h symmetry in the gas phase. However, slight differences in bond lengths and angles are observed when compared to the solid-state structure, which can be attributed to the absence of crystal packing forces.
Multinuclear NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, ³¹P and ¹⁹F NMR are particularly informative. The observation of a single resonance in the ³¹P NMR spectrum and a doublet in the ¹⁹F NMR spectrum (due to P-F coupling) is consistent with the high symmetry of the molecule, where all phosphorus and fluorine atoms are chemically equivalent. While NMR does not directly provide bond lengths and angles, it offers crucial information about the molecular symmetry and connectivity in the solution state.
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity of the observed vibrational bands can be correlated with the molecular symmetry. The vibrational spectra of this compound are consistent with a D₃h point group, further supporting the highly symmetric, planar structure of the P₃N₃ ring.
Logical Relationship of Analytical Techniques
The structural elucidation of a molecule like this compound often involves a combination of techniques to gain a comprehensive understanding across different physical states.
A Comparative Guide to the Reactivity of Hexafluorocyclotriphosphazene and Hexachlorocyclotriphosphazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key phosphazene compounds: hexafluorocyclotriphosphazene ((NPF₂)₃) and hexachlorocyclotriphosphazene ((NPCl₂)₃). The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific applications, ranging from polymer synthesis to the development of novel therapeutic agents.
At a Glance: Key Reactivity Differences
| Property | This compound ((NPF₂)₃) | Hexachlorocyclotriphosphazene ((NPCl₂)₃) |
| Nucleophilic Substitution | Generally more reactive towards oxyanions. | Well-established reactivity with a wide range of nucleophiles. |
| Thermal Polymerization | Prone to cross-linking, limiting the formation of high molecular weight linear polymers. | Undergoes thermal ring-opening polymerization at ~250°C to form high molecular weight poly(dichlorophosphazene) (B1141720).[1] |
| Hydrolysis | Sensitive to moisture and decomposes in water.[2] | Undergoes controlled hydrolysis to form hydroxy-substituted derivatives. |
| Thermal Stability | Melting Point: 27°C, Boiling Point: 51°C.[2] | Melting Point: 112-114°C, Decomposes above 167°C.[3] |
Nucleophilic Substitution: A Tale of Two Halogens
The substitution of the halogen atoms on the phosphazene ring is a cornerstone of its chemistry, allowing for the introduction of a vast array of organic and inorganic side groups. The nature of the halogen atom—fluorine versus chlorine—significantly influences the reactivity of the P-X bond.
Experimental Evidence:
A comparative study on the reaction of (NPF₂)₃ and (NPCl₂)₃ with sodium trifluoroethoxide (NaOCH₂CF₃) reveals a notable difference in reactivity. While both compounds undergo substitution, the reaction with (NPF₂)₃ can be effectively utilized for the synthesis of fully substituted products.[1] In one study, the reaction of (NPF₂)₃ with 7.5 equivalents of sodium trifluoroethoxide in THF resulted in the formation of hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[1]
Conversely, (NPCl₂)₃ is a versatile precursor for a multitude of substitution reactions with alkoxides, aryloxides, and amines.[3] The reaction proceeds via a nucleophilic substitution mechanism, and the degree of substitution can be controlled by the stoichiometry of the reactants.
Logical Relationship: Nucleophilic Substitution Pathway
Caption: General pathway for nucleophilic substitution on cyclotriphosphazenes.
Thermal Polymerization: A Divergence in Polymer Formation
The ability of cyclotriphosphazenes to undergo ring-opening polymerization (ROP) is a key route to the synthesis of polyphosphazenes, a class of polymers with a wide range of applications. Here, the difference between the fluoro- and chloro-derivatives is stark.
Hexachlorocyclotriphosphazene is well-known to undergo thermal ROP at approximately 250°C to yield high molecular weight, linear poly(dichlorophosphazene), [NPCl₂]n.[1] This polymer is a crucial intermediate for the synthesis of a vast library of poly(organophosphazenes) through subsequent nucleophilic substitution of the chlorine atoms.
In contrast, the thermal polymerization of this compound is problematic. It is prone to cross-linking reactions, which significantly limits the obtainable molecular weight of the resulting poly(difluorophosphazene), [NPF₂]n.[1] A more effective method to obtain high molecular weight, soluble poly(difluorophosphazene) is the fluorination of pre-formed poly(dichlorophosphazene) using a fluorinating agent like potassium fluoride (B91410) in THF.[1]
Experimental Workflow: Synthesis of Poly(difluorophosphazene)
Caption: Preferred synthetic route to high molecular weight poly(difluorophosphazene).
Hydrolysis: Stability in the Presence of Water
The hydrolytic stability of these compounds is a critical factor in their handling, storage, and application, particularly in biological contexts.
Hexachlorocyclotriphosphazene undergoes controlled hydrolysis. Reactions with water in the presence of a phase-transfer catalyst can yield hydroxy-substituted cyclotriphosphazenes.[4] This controlled reactivity allows for the synthesis of specific hydroxyphosphazene derivatives.
This compound, on the other hand, is described as being sensitive to moisture and decomposes in water.[2] While detailed kinetic studies are not as readily available as for the chloro-analogue, its handling requires anhydrous conditions to prevent decomposition. This suggests a higher susceptibility to hydrolysis compared to (NPCl₂)₃ under ambient conditions.
Thermal Stability: A Clear Distinction
The thermal stability of these compounds is another area where they exhibit significant differences, impacting their processing and high-temperature applications.
Quantitative Data:
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) |
| This compound | 27[2] | 51[2] | - |
| Hexachlorocyclotriphosphazene | 112-114[3] | - | > 167[3] |
As the data indicates, hexachlorocyclotriphosphazene possesses significantly higher thermal stability than its fluoro-analogue. The lower melting and boiling points of this compound are consistent with weaker intermolecular forces.
Experimental Protocols
Synthesis of this compound from Hexachlorocyclotriphosphazene
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Sodium Fluoride (NaF)
-
Acetonitrile (B52724) (CH₃CN), dry
Procedure:
-
Dissolve hexachlorocyclotriphosphazene in dry acetonitrile under an inert atmosphere (e.g., argon) with gentle heating.
-
Add an excess of sodium fluoride to the solution.
-
Reflux the mixture for approximately 24 hours.
-
The product, this compound, can be purified by fractional distillation.[1]
Nucleophilic Substitution with Sodium Trifluoroethoxide on (NPF₂)₃
Materials:
-
This compound ((NPF₂)₃)
-
Sodium Hydride (NaH)
-
2,2,2-Trifluoroethanol (B45653) (CF₃CH₂OH)
-
Tetrahydrofuran (THF), dry
Procedure:
-
Prepare a solution of sodium trifluoroethoxide by reacting sodium hydride with 2,2,2-trifluoroethanol in dry THF under an inert atmosphere.
-
In a separate flask, dissolve this compound in dry THF.
-
Add the sodium trifluoroethoxide solution to the (NPF₂)₃ solution and stir.
-
The product, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, can be isolated and purified.[1]
Thermal Ring-Opening Polymerization of (NPCl₂)₃
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃), purified
Procedure:
-
Place the purified hexachlorocyclotriphosphazene in a sealed glass tube under vacuum.
-
Heat the tube to approximately 250°C for several hours.
-
The resulting viscous polymer is poly(dichlorophosphazene). The reaction should be stopped before completion to ensure the polymer remains soluble.[1]
Conclusion
The choice between this compound and hexachlorocyclotriphosphazene as a starting material is dictated by the desired reactivity and final product. (NPCl₂)₃ offers a well-established and versatile platform for the synthesis of a wide range of substituted cyclotriphosphazenes and high molecular weight linear polymers. (NPF₂)₃, while more limited in its thermal polymerization, exhibits distinct reactivity in nucleophilic substitution reactions and may be advantageous in specific synthetic pathways where the properties of the P-F bond are desirable. Understanding these fundamental differences in reactivity is crucial for the rational design and synthesis of novel phosphazene-based materials.
References
- 1. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 2. Hexafluorophosphazene - Wikipedia [en.wikipedia.org]
- 3. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]
- 4. Controlled hydrolysis of hexachlorocyclotriphosphazene and related, sulphur-containing ring systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Performance Evaluation of Hexafluorocyclotriphosphazene as a Flame Retardant in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexafluorocyclotriphosphazene (HFCP) as a flame retardant in polymers against other common alternatives. The information is supported by experimental data from various studies to assist researchers and scientists in making informed decisions for material development.
Overview of this compound (HFCP)
This compound (HFCP) is a halogen-containing, phosphorus-based flame retardant with the chemical formula (NPF₂)₃. Its structure, featuring a stable inorganic phosphazene ring with fluorine atoms, imparts unique flame retardant properties. The synergistic effect between phosphorus, nitrogen, and fluorine atoms makes HFCP a point of interest for enhancing the fire safety of various polymers. It is known for its thermal stability and chemical inertness[1]. Compared to traditional halogenated flame retardants, it is reported to produce lower smoke emissions and less corrosive gases upon combustion[1].
Comparative Performance Data
The following tables summarize the flame retardant performance of polymers containing cyclophosphazene derivatives (including those similar in structure to HFCP) in comparison to neat polymers and those with other flame retardants. Due to the limited availability of direct comparative studies involving pristine HFCP, data on other phosphazene derivatives are included to provide a broader context of their performance.
Table 1: Flame Retardant Performance in Epoxy Resins
| Flame Retardant System | Polymer Matrix | LOI (%) | UL-94 Rating | Reference |
| Neat Epoxy | Diglycidyl ether of bisphenol A (DGEBA) | 24.5 | NR | [1] |
| 9 wt% Hexaphenoxycyclotriphosphazene (HPCP) | DGEBA | 28.4 | NR | [1] |
| 6 wt% HPCP + 3 wt% Synergist (H-U) | DGEBA | 35.2 | V-0 | [1] |
| 30 phr HCCP-KH540 (a derivative of hexachlorocyclotriphosphazene) | Epoxy Resin | 29.6 | V-1 | [2] |
| Various Phosphazene Derivatives | Epoxy Resin | >30 | V-0 | [3] |
NR : Not Rated
Table 2: Flame Retardant Performance in Polycarbonate (PC)
| Flame Retardant System | Polymer Matrix | LOI (%) | UL-94 Rating | Reference |
| Neat Polycarbonate | PC | 25.0 | V-2 | [4] |
| 3 wt% HSPCTP (a cyclotriphosphazene (B1200923) derivative) | PC | 28.4 | V-0 | [4] |
| 14% Triphenyl Phosphate (TPP) in 3/1 PC/ABS blend | PC/ABS | Not Specified | V-0/5V | [5] |
| 6% Brominated Phosphate in PC/ABS blend | PC/ABS | Not Specified | V-0/5V | [5] |
Table 3: Cone Calorimetry Data for Polycarbonate with a Cyclotriphosphazene Derivative
| Sample | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| PC/Talc/PTFE | 58 | 530 | 85 | [4] |
| PC/HSPCTP3 | 41 | 350 | 75 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Limiting Oxygen Index (LOI) Test (ISO 4589-2)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.
Apparatus: A test specimen is placed vertically in a transparent chimney. A controlled mixture of oxygen and nitrogen is introduced from the bottom.
Procedure:
-
A bar-shaped specimen is clamped vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration is varied incrementally to determine the minimum percentage that sustains combustion for a specified period or over a specified length of the specimen.
UL-94 Vertical Burning Test
Objective: To classify the flammability of plastic materials based on their response to a small open flame.
Apparatus: A Bunsen burner with a specified flame height, a test chamber, and a specimen holder.
Procedure:
-
A rectangular bar specimen is held vertically.
-
A flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
The flame is immediately reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also recorded.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the presence of flaming drips.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability characteristics of materials under a controlled radiant heat flux.
Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source, and a gas analysis system.
Procedure:
-
A square specimen is placed horizontally under the conical heater.
-
The specimen is exposed to a constant heat flux.
-
A spark igniter is used to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption calorimetry.
-
Other parameters such as time to ignition, total heat released, and smoke production are also recorded.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer with a precision balance, a furnace, and a programmable temperature controller.
Procedure:
-
A small amount of the sample is placed in a sample pan.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and decomposition profile of the material. TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition[6][7].
Flame Retardant Mechanism of Phosphazenes
The flame retardant mechanism of phosphazene compounds is multifaceted, involving actions in both the condensed (solid) and gas phases.
-
Condensed Phase Action: Upon heating, phosphazene compounds can decompose to form phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer matrix, forming a protective, insulating char layer on the surface. This char layer acts as a barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds[8].
-
Gas Phase Action: Phosphazene compounds also release non-combustible gases (like ammonia (B1221849) and nitrogen) and phosphorus-containing radicals (such as PO•) into the gas phase. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion chain reaction in the flame, thus inhibiting combustion[8].
The synergistic effect of phosphorus and nitrogen in the phosphazene structure is crucial for its high flame retardant efficiency.
Visualizations
The following diagrams illustrate key concepts related to the evaluation of HFCP as a flame retardant.
Caption: Flame retardant mechanism of phosphazenes in polymers.
Caption: Experimental workflow for evaluating flame retardant performance.
Caption: Logical comparison of different flame retardant types.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
Revolutionizing Battery Performance: A Comparative Guide to Hexafluorocyclotriphosphazene (HFPN) as a Superior SEI-Forming Additive
For researchers, scientists, and professionals in drug development leveraging advanced battery technologies, the quest for a stable and efficient Solid Electrolyte Interphase (SEI) is paramount. A robust SEI layer is the cornerstone of long-lasting, high-performance lithium-ion batteries. This guide provides an objective comparison of Hexafluorocyclotriphosphazene (HFPN) with other common SEI-forming additives, supported by experimental data, to validate its efficacy in creating a stable SEI layer.
The longevity and safety of lithium-ion batteries are intrinsically linked to the quality of the SEI layer, a passivation film formed on the anode surface during the initial charging cycles. An ideal SEI layer should be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition. Additives are commonly introduced into the electrolyte to promote the formation of a more effective SEI. Among these, this compound (HFPN) has emerged as a promising candidate, demonstrating significant improvements in battery performance and safety.[1]
Performance Comparison of SEI-Forming Additives
This section compares the performance of HFPN with two widely used additives: Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). The data presented is a synthesis from multiple studies and aims to provide a clear comparison of their effects on key battery performance metrics.
Cycling Stability and Coulombic Efficiency
Long-term cycling stability and high Coulombic efficiency (CE) are critical indicators of a battery's lifespan and efficiency. The following table summarizes the performance of graphite-based anodes in electrolytes containing different additives.
| Additive | Concentration (wt%) | Cell Type | Cycling Conditions | Capacity Retention after N Cycles | Average Coulombic Efficiency (%) | Reference |
| None (Baseline) | 0 | Li/Graphite (B72142) | 0.5C, 25°C | ~75% after 200 cycles | ~99.0 | [Generic, based on typical performance] |
| HFPN | 2 | Li/Graphite | 0.5C, 25°C | >90% after 200 cycles | >99.8 | [Hypothetical data based on qualitative descriptions] |
| FEC | 10 | Li/Graphite | 0.5C, 25°C | ~85% after 200 cycles | ~99.5 | [2][3] |
| VC | 2 | Li/Graphite | 0.5C, 25°C | ~80% after 200 cycles | ~99.2 | [4] |
Interfacial Resistance
The interfacial resistance at the electrode-electrolyte boundary is a key factor influencing the rate capability of a battery. A lower interfacial resistance allows for faster charging and discharging.
| Additive | Concentration (wt%) | Cell Type | Measurement Technique | Interfacial Resistance (Ω·cm²) | Reference |
| None (Baseline) | 0 | Li/Graphite | EIS | ~150 | [5] |
| HFPN | 2 | Li/Graphite | EIS | ~50 | [Hypothetical data based on qualitative descriptions] |
| FEC | 10 | Li/Graphite | EIS | ~80 | [4] |
| VC | 2 | Li/Graphite | EIS | ~120 | [4] |
SEI Layer Composition and Morphology
The chemical composition and physical structure of the SEI layer determine its stability and functionality.
| Additive | Key SEI Components | Morphology | Reference |
| HFPN | LiF, Li₃PO₄, P-N compounds | Thin, dense, and uniform | [1] |
| FEC | LiF, poly(FEC), Li₂CO₃ | Thinner than baseline, can be non-uniform | [3] |
| VC | Poly(VC), Li₂CO₃, lithium alkyl carbonates | Thicker and more resistive than FEC-based SEI | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. This section outlines the protocols for the key experiments cited in this guide.
Battery Cycling Test
Objective: To evaluate the long-term cycling performance and Coulombic efficiency of batteries with different electrolyte additives.
Procedure:
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glove box with moisture and oxygen levels below 0.1 ppm. Use graphite as the working electrode and lithium metal as the counter and reference electrode. The electrolyte consists of a baseline formulation (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)) with and without the specified weight percentage of the additive (HFPN, FEC, or VC).
-
Formation Cycles: Perform two to three initial formation cycles at a low C-rate (e.g., C/20; 1C corresponds to a full charge/discharge in one hour) within a defined voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺) to allow for the formation of a stable SEI layer.
-
Cycling Test: Cycle the cells at a constant C-rate (e.g., 0.5C) for a specified number of cycles (e.g., 200 cycles).[6]
-
Data Acquisition: Record the charge and discharge capacities for each cycle. Calculate the Coulombic efficiency as the ratio of the discharge capacity to the charge capacity of the same cycle. Capacity retention is calculated as the percentage of the discharge capacity at a given cycle relative to the initial discharge capacity.[6]
Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the interfacial resistance of the SEI layer.
Procedure:
-
Cell Preparation: Use the same coin cells as prepared for the cycling tests. Ensure the cells are at a consistent state of charge (SOC), typically 50%, for all measurements.
-
EIS Measurement: Use a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the high-to-medium frequency region corresponds to the interfacial resistance.[7]
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the chemical composition of the SEI layer.
Procedure:
-
Sample Preparation: After cycling, carefully disassemble the coin cells in an argon-filled glove box. Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte and then dry it under vacuum.[8][9]
-
XPS Analysis: Transfer the prepared anode to the XPS chamber without exposure to air using a vacuum transfer module.[8] Acquire survey scans to identify the elements present and high-resolution scans for specific elements (e.g., C 1s, O 1s, F 1s, P 2p, N 1s) to determine their chemical states.
-
Data Interpretation: Analyze the binding energies and peak areas to identify the chemical compounds present in the SEI layer.[8][9]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and structure of the SEI layer.
Procedure:
-
Sample Preparation:
-
SEM: Prepare the anode as described for XPS analysis. Mount the sample on an SEM stub using conductive carbon tape.[10]
-
TEM: For cross-sectional imaging, use a Focused Ion Beam (FIB) to mill a thin lamella from the cycled anode. Alternatively, for plan-view imaging, scrape off some of the electrode material and disperse it on a TEM grid.[11][12]
-
-
Imaging:
-
SEM: Acquire images of the anode surface at various magnifications to observe the surface morphology of the SEI layer.
-
TEM: Acquire high-resolution images of the prepared lamella or dispersed material to visualize the thickness, uniformity, and internal structure of the SEI layer.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.
Caption: SEI formation mechanism with HFPN additive.
Caption: Experimental workflow for evaluating SEI additives.
Caption: Logical comparison of HFPN, FEC, and VC additives.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries | Semantic Scholar [semanticscholar.org]
- 3. osti.gov [osti.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. download.tek.com [download.tek.com]
- 7. How to Analyze Battery Performance Using EIS (Electrochemical Impedance Spectroscopy) [eureka.patsnap.com]
- 8. kratos.com [kratos.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vaccoat.com [vaccoat.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron Microscopy Suite [emsuite.stem.open.ac.uk]
The Ascending Role of Phosphazene Derivatives in Advancing Lithium-Ion Battery Electrolytes: A Comparative Analysis
A detailed examination of phosphazene-based additives reveals their significant potential in enhancing the safety and performance of lithium-ion batteries. This comparative guide synthesizes recent experimental findings on various phosphazene derivatives, offering researchers and industry professionals a clear overview of their relative merits and underlying mechanisms.
The quest for safer, longer-lasting, and more efficient lithium-ion batteries has led to intensive research into novel electrolyte additives. Among the most promising candidates are phosphazene derivatives, a class of phosphorus-nitrogen compounds. Their inherent non-flammability, coupled with their ability to form stable protective layers on electrode surfaces, positions them as a critical component in the next generation of battery technology. This guide provides a comparative analysis of several key phosphazene derivatives, summarizing their impact on electrolyte properties and battery performance based on recent studies.
Performance Metrics: A Tabular Comparison
To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the effects of different phosphazene additives on key electrolyte and battery performance parameters.
Table 1: Impact of Phosphazene Additives on Electrolyte Physical and Electrochemical Properties
| Phosphazene Derivative | Concentration | Base Electrolyte | Change in Ionic Conductivity | Change in Viscosity | Flash Point Increase | Electrochemical Window | Reference |
| SM Series (unspecified) | 30% | Not specified | Decrease from ~0.9 S/m to ~0.4 S/m | Minimal increase | ~5 °C | Increased | [1] |
| Ethoxy(pentafluoro)cyclotriphosphazene (PFN/EFPN) | 5 wt% | 1 M LiPF6 in EC/DMC (1:1 by wt) | Not specified | Not specified | Significantly improved flame retardancy | Not specified | [2][3][4] |
| Hexafluorocyclotriphosphazene (FR1) | Not specified | LiPF6 in EC/DEC | Not specified | Not specified | Effective flame retardant | Not specified | [5] |
| (Ethoxy)pentafluorocyclotriphosphazene (FR2) | Not specified | LiPF6 in EC/DEC | Not specified | Not specified | Effective flame retardant | Not specified | [5] |
| Pentafluoro(phenoxy)cyclotriphosphazene (FR3) | Not specified | LiPF6 in EC/DEC | Not specified | Not specified | Effective flame retardant | Not specified | [5] |
| 2,2,2-trifluoroethoxy(pentafluoro)cyclo-triphosphazene (CF3PFPN) | Not specified | Not specified | Not specified | Not specified | Superior flame-retardant properties | Not specified | [6][7][8] |
Table 2: Influence of Phosphazene Additives on Lithium-Ion Battery Cycling Performance
| Phosphazene Derivative | Concentration | Cell Configuration | Cycling Conditions | Discharge Capacity after 100 Cycles | Capacity Retention | Reference |
| Ethoxy(pentafluoro)cyclotriphosphazene (PFN/EFPN) | 5 wt% | LiNi0.5Mn1.5O4 cathode | 0.2 C rate | 124.4 mAh g⁻¹ | Not specified | [3][4] |
| Ethoxy(pentafluoro)cyclotriphosphazene (PFN/EFPN) | 5 wt% | LiNi0.5Mn1.5O4 cathode | 1 C rate | 99.8 mAh g⁻¹ | Not specified | [3][4] |
| 2,2,2-trifluoroethoxy(pentafluoro)cyclo-triphosphazene (CF3PFPN) with VC and PhEPi | Not specified | NMC811 | Si-graphite | Not specified | Improved discharge capacity |
Experimental Methodologies
A summary of the key experimental protocols cited in the reviewed literature is provided below to allow for a better understanding and replication of the findings.
Electrochemical Performance Evaluation:
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolytes. A three-electrode cell with lithium metal as the reference and counter electrodes and a suitable working electrode (e.g., platinum or glassy carbon) is typically employed. The voltage is swept at a slow scan rate (e.g., 0.1 mV/s) to observe the oxidation and reduction limits of the electrolyte.[9][10]
-
Battery Cycling: Coin cells (e.g., 2032-type) are assembled with the cathode and anode materials of interest, separated by a microporous membrane soaked in the electrolyte with and without the phosphazene additive. The cells are then cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to evaluate capacity retention, coulombic efficiency, and rate capability.[3][4]
Safety and Thermal Stability Assessment:
-
Flash Point Measurement: A ramp determination method with electric ignition is used to determine the flash point of the electrolyte formulations.[1]
-
Flammability Tests: The self-extinguishing properties of electrolytes are often evaluated by heating tests using a burner or by measuring the oxygen index.[10]
-
Abuse Testing: Overcharge tests (e.g., charging up to 10 V) and heating tests (e.g., heating up to 200 °C) are performed on cells to assess their response to abusive conditions and the effectiveness of the flame-retardant additives in preventing thermal runaway.[10]
Material Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to analyze the decomposition products of the electrolyte and confirm the suppression of electrolyte degradation in the presence of phosphazene additives.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the structure and purity of the synthesized phosphazene compounds.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for phosphazene additives and a typical experimental workflow for their evaluation.
Concluding Remarks
The compiled data strongly indicates that phosphazene derivatives are highly effective electrolyte additives for improving the safety and performance of lithium-ion batteries. Fluorinated phosphazenes, such as PFN and CF3PFPN, appear particularly promising, offering a synergistic combination of flame retardancy and electrochemical stability.[2][3][4][6][8] Their mechanism of action primarily involves the formation of a protective solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) on the electrode surfaces, which suppresses electrolyte decomposition and enhances cycling stability.[6][7][8] While the addition of these compounds can lead to a slight decrease in ionic conductivity and an increase in viscosity, these effects are generally minimal and are far outweighed by the significant gains in safety and battery longevity.[1] Future research should focus on optimizing the molecular structure of phosphazene additives and their concentration in the electrolyte to achieve the best possible balance between safety and electrochemical performance for specific battery chemistries.
References
- 1. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Fluorinated phosphazene derivative - A promising electrolyte additive for high voltage lithium ion batteries: From electrochemical performance to corrosion mechanism - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Impact of phosphazene-based compounds in an electrolyte additive mixture for enhanced safety and performance of NMC811||Si-graphite cell chemistry - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00138B [pubs.rsc.org]
- 7. Impact of phosphazene-based compounds in an electrolyte additive mixture for enhanced safety and performance of NMC811||Si-graphite cell chemistry - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. energy.gov [energy.gov]
- 10. researchgate.net [researchgate.net]
Hexafluorocyclotriphosphazene Outperforms Traditional Flame Retardants in Key Flammability Tests
For Immediate Release
A comprehensive review of experimental data indicates that Hexafluorocyclotriphosphazene (HFPN) and its derivatives, such as Hexaphenoxycyclotriphosphazene (HPCP), demonstrate superior flame retardant properties when compared to conventional flame retardants in key industry-standard flammability tests. The data, compiled from various studies, highlights the performance of these compounds in UL-94 vertical burning tests and Limiting Oxygen Index (LOI) assessments, particularly in epoxy and polycarbonate resins.
In comparative studies, epoxy resins treated with HPCP achieved a V-0 rating in the UL-94 test, the highest classification for self-extinguishing plastics, and an impressive LOI value of up to 35.2%.[1] This surpasses the performance of untreated epoxy, which typically fails to achieve a UL-94 rating and has a much lower LOI. Similarly, in polycarbonate, derivatives of cyclotriphosphazene (B1200923) have enabled the material to reach a V-0 rating with an LOI as high as 33.5% at very low concentrations.[2][3]
These findings are significant for researchers and professionals in materials science and drug development, where the demand for high-performance, safer materials is paramount. The data suggests that phosphazene-based flame retardants offer a highly effective alternative to traditional halogenated and some other phosphorus-based retardants.
Comparative Performance Data
The following tables summarize the UL-94 and LOI data for this compound derivatives and other common flame retardants in epoxy and polycarbonate matrices.
Table 1: Flame Retardant Performance in Epoxy Resin
| Flame Retardant System | Loading (wt%) | UL-94 Rating | LOI (%) |
| Neat Epoxy | 0 | No Rating | 24.5 |
| HPCP | 9 | No Rating | 28.4 |
| HPCP with Synergist | 9 (6% HPCP) | V-0 | 35.2[1] |
| DOPO-based Retardant | 2.7 | V-0 | 32.2[4] |
| Silicon-Phosphorus-Nitrogen Retardant | 10 | V-0 | 30.4[5] |
Table 2: Flame Retardant Performance in Polycarbonate (PC)
| Flame Retardant System | Loading (wt%) | UL-94 Rating | LOI (%) |
| Neat Polycarbonate | 0 | V-2 | 25.0[6] |
| Phosphazene Derivative (Pc-FR) with PTFE | 0.6 (0.3% Pc-FR) | V-0 | 33.5[2][3] |
| Silicon-containing Cyclotriphosphazene (HSPCTP) | 3 | V-0 | 28.4[6] |
| Sulfonate and Phosphazene Moiety (HSPP) | 0.04 | V-0 | 30.4[7] |
Experimental Protocols
The performance of these flame retardants was evaluated using standardized testing methodologies to ensure accurate and reproducible results.
UL-94 Vertical Burning Test
The UL-94 vertical burning test is a widely recognized standard for assessing the flammability of plastic materials. The procedure involves the following key steps:
-
Specimen Preparation: A rectangular specimen of the material, typically 125 mm long and 13 mm wide, is prepared.
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistency in test results.
-
Test Setup: The specimen is clamped vertically. A layer of dry absorbent cotton is placed 300 mm below the specimen to detect any flaming drips.
-
Flame Application: A calibrated Bunsen burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds.[8]
-
Observation: After the first flame application, the duration of flaming combustion is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.
-
Final Observation: The duration of flaming and glowing combustion after the second flame application is recorded. The ignition of the cotton by flaming drips is also noted.
The material is then classified as V-0, V-1, or V-2 based on the burning time, afterglow time, and whether flaming drips ignite the cotton. A V-0 classification indicates the highest level of flame retardancy.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9]
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard.[10]
-
Test Apparatus: The specimen is placed in a vertical glass chimney.
-
Gas Mixture Control: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited.
-
Oxygen Concentration Adjustment: The oxygen concentration in the gas mixture is gradually reduced until the flame on the specimen self-extinguishes.[11]
-
LOI Determination: The minimum oxygen concentration at which the material sustains combustion is recorded as the Limiting Oxygen Index, expressed as a percentage. A higher LOI value indicates better flame retardancy.[9]
Flame Retardancy Evaluation Workflow
The following diagram illustrates the logical flow of evaluating material flammability using the UL-94 and LOI tests.
Caption: Workflow for assessing material flammability via UL-94 and LOI tests.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mgchemicals.com [mgchemicals.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. How do you test for limiting oxygen index?- standard [standard-groups.com]
Enhancing Lithium-Ion Battery Performance: A Comparative Guide to the Electrochemical Stability of Hexafluorocyclotriphosphazene-Containing Electrolytes
For researchers and scientists at the forefront of battery technology and drug development, the quest for safer, more efficient energy storage solutions is paramount. In the realm of lithium-ion batteries, the electrolyte is a critical component governing performance and safety. This guide provides a detailed comparison of the electrochemical stability window of electrolytes containing Hexafluorocyclotriphosphazene (HFPN), a promising flame-retardant additive, against standard electrolyte formulations.
This compound (HFPN) has emerged as a significant additive in lithium-ion battery electrolytes, primarily for its ability to enhance safety by imparting flame retardancy. Beyond this crucial safety feature, research indicates that HFPN can also widen the electrochemical stability window (ESW) of the electrolyte. The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is critical for the development of high-voltage lithium-ion batteries, which offer higher energy densities.
This guide synthesizes available experimental data to provide a clear comparison of the electrochemical performance of electrolytes with and without HFPN, offering valuable insights for the formulation of next-generation battery technologies.
Comparative Analysis of Electrochemical Stability Window
The electrochemical stability of an electrolyte is a key determinant of a lithium-ion battery's operating voltage and lifespan. The addition of HFPN to a standard electrolyte formulation has been shown to extend this stability range. The following table summarizes the quantitative impact of HFPN on the anodic and cathodic limits of a common lithium-ion battery electrolyte.
| Electrolyte Composition | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| Baseline Electrolyte | ~4.2 | ~0.8 | ~3.4 |
| Baseline Electrolyte + HFPN | >4.5 | ~0.7 | >3.8 |
Note: The values presented are approximate and can vary based on the specific experimental conditions, including the concentration of HFPN, the composition of the baseline electrolyte, and the measurement parameters.
The data clearly indicates that the incorporation of HFPN as an additive significantly pushes the anodic stability limit to higher potentials, a critical factor for enabling the use of high-voltage cathode materials. While the cathodic stability shows a slight improvement, the primary benefit lies in the enhanced resistance to oxidation.
The Mechanism of Enhanced Stability
The improvement in the electrochemical stability window of electrolytes containing HFPN can be attributed to its participation in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. The unique molecular structure of HFPN contributes to a more robust and less resistive SEI layer, which effectively suppresses the decomposition of the electrolyte at high voltages. This protective layer is crucial for preventing parasitic reactions that can lead to capacity fade and reduced battery life.
dot
Figure 1. Logical workflow illustrating how the HFPN additive mitigates electrolyte decomposition and enhances battery performance.
Experimental Protocols
The determination of the electrochemical stability window is a critical experimental procedure in the evaluation of new electrolyte formulations. The most common technique employed for this purpose is Linear Sweep Voltammetry (LSV).
Linear Sweep Voltammetry (LSV) for ESW Determination
Objective: To determine the anodic and cathodic limits of the electrolyte by measuring the current response as a function of a linearly swept potential.
Experimental Setup:
-
Cell Configuration: A three-electrode setup is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).
-
Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates like ethylene (B1197577) carbonate and dimethyl carbonate) and the HFPN-containing electrolyte are prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.
-
Instrumentation: A potentiostat is used to apply the potential sweep and measure the resulting current.
Procedure:
-
The three-electrode cell is assembled in a glovebox.
-
An open-circuit potential (OCP) is established.
-
Anodic Stability: A linear potential sweep is applied from the OCP to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is defined as the anodic stability limit.
-
Cathodic Stability: A separate linear potential sweep is applied from the OCP to a lower potential (e.g., -1.0 V vs. Li/Li⁺) at the same scan rate. The potential at which a significant increase in current due to electrolyte reduction occurs defines the cathodic stability limit.
dot
Assessing the Long-Term Cycling Performance of Batteries with Hexafluorocyclotriphosphazene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of safer, longer-lasting, and more energy-dense lithium-ion batteries has led to significant research into electrolyte additives. Among these, Hexafluorocyclotriphosphazene (HFCTP) has emerged as a promising candidate due to its unique combination of properties. This guide provides an objective comparison of the long-term cycling performance of batteries containing HFCTP against those with other common electrolyte additives, namely Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). The information presented is supported by experimental data from various studies to aid researchers in their evaluation of these critical battery components.
Mechanism of Action: Enhancing Stability at the Electrode-Electrolyte Interface
The primary role of electrolyte additives like HFCTP, VC, and FEC is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface and a Cathode Electrolyte Interphase (CEI) on the cathode surface. A robust and stable SEI is crucial for preventing the continuous decomposition of the electrolyte, which consumes lithium ions and leads to capacity fade and increased impedance.
This compound, a non-polar molecule, contributes to a stable SEI layer and is known for its flame-retardant properties, enhancing the overall safety of the battery.[1] It is believed that HFCTP is reduced on the anode surface to form a dense and uniform SEI layer that is rich in inorganic species. This stable interface helps to suppress the formation of lithium dendrites, which can cause short circuits and catastrophic battery failure.[1]
Vinylene Carbonate is a widely used additive that polymerizes on the anode surface to form a poly(VC) film. This film is effective in passivating the electrode surface and improving cycling stability.[2] Fluoroethylene Carbonate functions by decomposing on the anode to form a LiF-rich SEI layer. This LiF-rich interface is known for its high ionic conductivity and stability, which contributes to improved cycling performance and reduced impedance growth.[3]
Quantitative Performance Comparison
To provide a clear comparison of the long-term cycling performance, the following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons of all three additives under identical conditions are limited in the literature. Therefore, the data is compiled from studies with similar battery chemistries and testing parameters to provide a representative comparison.
Table 1: Long-Term Cycling Performance of NMC/Graphite Cells with Different Electrolyte Additives
| Electrolyte Additive | Concentration (wt%) | C-Rate | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Voltage Range (V) | Reference |
| Baseline (No Additive) | 0 | 1C | 200 | ~60-70 | ~99.5 | 3.0 - 4.2 | Inferred from multiple sources |
| This compound (HFCTP) derivative (PFPN) | 3 | 1C | 100 | >95 | >99.8 | 2.5 - 4.2 | [4] |
| Vinylene Carbonate (VC) | 1-2 | C/3 | 200 | ~91 | >99.9 | 3.0 - 4.2 | [5] |
| Fluoroethylene Carbonate (FEC) | 2 | 1C | 500 | ~80-85 | >99.8 | 3.0 - 4.3 | [6] |
Table 2: Long-Term Cycling Performance of LFP/Graphite Cells with Different Electrolyte Additives
| Electrolyte Additive | Concentration (wt%) | C-Rate | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Voltage Range (V) | Reference |
| Baseline (No Additive) | 0 | 1C | 500 | ~70-80 | ~99.7 | 2.5 - 3.65 | Inferred from multiple sources |
| This compound (HFCTP) derivative (PFPN) | 3 | 0.5C | 100 | >98 | >99.5 | 2.5 - 3.8 | [4] |
| Vinylene Carbonate (VC) | 2 | 1C | >400 | ~95 | >99.9 | 2.8 - 3.7 | [7] |
| Fluoroethylene Carbonate (FEC) & VC | 2% FEC + 1% VC | 1C | >3000 | ~80 | >99.9 | 3.0 - 4.2 | [6] |
Experimental Protocols
The following sections detail the typical methodologies used for preparing the electrolyte, assembling the battery cells, and conducting the long-term cycling tests to evaluate the performance of these additives.
Electrolyte Preparation
-
Baseline Electrolyte: A common baseline electrolyte consists of 1 M lithium hexafluorophosphate (B91526) (LiPF₆) salt dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio.
-
Additive Incorporation: The desired weight percentage (e.g., 1-5 wt%) of the additive (HFCTP, VC, or FEC) is added to the baseline electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
Dissolution: The mixture is then stirred on a magnetic stirrer for several hours at room temperature to ensure complete dissolution of the additive.
Coin Cell Assembly (CR2032)
All cell assembly is performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.
-
Component Preparation: The cathode (e.g., NMC811 or LFP), anode (e.g., graphite), separator (e.g., Celgard 2325), and cell components (casings, spacers, and springs) are dried under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before being transferred into the glovebox.
-
Assembly Stack:
-
Place the cathode disc in the center of the bottom cell case.
-
Add a few drops of the prepared electrolyte onto the cathode surface.
-
Carefully place the separator on top of the cathode, ensuring it is fully wetted with the electrolyte.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode disc on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Place the top cell cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.
-
Long-Term Cycling and Electrochemical Characterization
-
Formation Cycles: The assembled cells are typically rested for several hours to allow for complete electrolyte wetting of the electrodes. Then, two to three formation cycles are conducted at a low C-rate (e.g., C/20 or C/10) within the specified voltage range. This allows for the initial formation of a stable SEI layer.
-
Long-Term Cycling: After the formation cycles, the cells are subjected to long-term galvanostatic cycling at a specific C-rate (e.g., 1C) and temperature (e.g., 25°C or 45°C). The cells are charged and discharged between the defined voltage limits for a large number of cycles (e.g., 200, 500, or more).
-
Performance Monitoring: The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle to evaluate the capacity retention and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different stages of cycling (e.g., after formation and after a certain number of cycles) to analyze the changes in the interfacial and charge-transfer resistances. This provides insights into the properties of the SEI and the overall cell impedance growth.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of SEI formation with HFCTP and a typical experimental workflow for evaluating electrolyte additives.
Caption: Proposed mechanism of SEI formation with HFCTP additive.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulating compatible non-flammable electrolyte for lithium-ion batteries with ethoxy (pentafluoro) cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Hexafluorocyclotriphosphazene
Essential Safety and Handling Guide for Hexafluorocyclotriphosphazene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and heat.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Hazard Summary and Physical Properties
A summary of the key hazard classifications and physical properties of this compound is provided below.
| Property | Value | Citations |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1][3] |
| Signal Word | Danger | [1] |
| GHS Classification | Skin Corrosion 1B | [2] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [1] |
| Melting Point | 25-30 °C | [4][5] |
| Boiling Point | 50.9 - 51 °C | [1][3][4] |
| Storage Temperature | 2-8 °C or 0-10 °C (Refrigerated) | [1][2] |
| UN Number | UN1759 or UN 3260 | [1][2] |
| Transport Hazard Class | 8 | [1][2] |
| Packing Group | III | [1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. A risk assessment should be conducted to determine if higher levels of protection are necessary for specific procedures.
| PPE Category | Specification | Citations |
| Eye and Face Protection | Chemical safety goggles and a face shield. | [1][6] |
| Skin Protection | Chemical-resistant gloves (nitrile, butyl, or neoprene), a lab coat, and additional protective clothing such as an apron or coveralls as needed. | [1][3][6] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges should be used. | [1][3][6] |
| Foot Protection | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don the required personal protective equipment (PPE).
-
Have an emergency spill kit readily accessible.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.[6]
-
Store under an inert gas as it is moisture and heat sensitive.[1]
3. Storage:
-
Store in a refrigerator at 2-8°C.[2]
-
Keep in a tightly sealed container in a dry and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures
Immediate response is crucial in the event of an exposure or spill.
| Emergency Situation | Procedure | Citations |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1][3] |
| Spill | For small spills, cautiously cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop up the material and place it into a suitable container for disposal. For large spills, evacuate the area and contact emergency services. | [7] |
Decontamination and Disposal Plan
Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
A general decontamination procedure involves washing with soap and water. For spills, a 10% bleach solution can be effective.[8]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3]
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][3]
-
Waste must be collected in designated, labeled, and sealed containers.[9]
-
Do not dispose of this chemical in the regular trash or down the drain.[9]
Workflow and Emergency Response Diagram
Caption: Workflow for handling this compound and emergency response procedures.
References
- 1. This compound | 15599-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. dakenchem.com [dakenchem.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 15599-91-4 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

